2H-chromene-3-carbonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
2H-chromene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKZPVOAMHWVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380182 | |
| Record name | 2H-chromene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41873-72-7 | |
| Record name | 2H-chromene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2H-Chromene-3-Carbonyl Chloride from Salicylaldehyde
An In-depth Technical Guide for Drug Development Professionals
Executive Summary: 2H-chromene-3-carbonyl chloride is a highly reactive and versatile intermediate, pivotal for the synthesis of a diverse array of heterocyclic compounds for pharmaceutical and materials science applications. Its activated carbonyl group serves as a prime handle for introducing amide, ester, and ketone functionalities onto the privileged 2H-chromene scaffold. This guide provides a comprehensive overview of the most efficient and reliable synthetic strategy for preparing this key intermediate starting from the readily available precursor, salicylaldehyde. The recommended pathway is a robust two-step sequence involving an initial Knoevenagel condensation to form 2-oxo-2H-chromene-3-carboxylic acid, followed by conversion to the target acid chloride. This document delineates the strategic and mechanistic rationale behind the selected pathway, provides detailed, field-tested experimental protocols, and offers insights into process optimization and characterization.
Introduction: The Strategic Importance of 2H-Chromene Intermediates
The 2H-chromene (or benzopyran) nucleus is a foundational scaffold in a multitude of biologically active natural products and synthetic drugs.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and antidiabetic properties. The functionalization of the chromene ring is therefore a central focus in medicinal chemistry for the development of novel therapeutic agents.
This compound, in particular, represents a high-value synthetic building block. The electron-withdrawing nature of the lactone carbonyl at the 1-position enhances the electrophilicity of the acid chloride at the 3-position, making it an exceptionally reactive acylating agent. This allows for facile derivatization with a wide range of nucleophiles, enabling the rapid construction of compound libraries for structure-activity relationship (SAR) studies. This guide focuses on the most practical and scalable synthesis of this intermediate from salicylaldehyde.
Synthetic Strategy: A Two-Step Approach via Knoevenagel Condensation
A direct, single-step conversion of salicylaldehyde to this compound is not well-documented and presents significant chemoselectivity challenges. Therefore, a more robust and logical retrosynthetic analysis points to a two-step pathway.
Retrosynthetic Analysis
The primary disconnection simplifies the target acid chloride to its corresponding carboxylic acid, a stable and readily isolable intermediate. This intermediate, 2-oxo-2H-chromene-3-carboxylic acid (commonly known as coumarin-3-carboxylic acid), can be disconnected further via a Knoevenagel condensation to its constituent precursors: salicylaldehyde and a suitable dicarbonyl C2 synthon, such as Meldrum's acid or diethyl malonate.[2]
Caption: Retrosynthetic pathway for this compound.
Rationale for Pathway Selection
This two-step approach is selected for its reliability, high yields, and operational simplicity.
-
Knoevenagel Condensation: This reaction is a classic and highly efficient method for C-C bond formation. The condensation of salicylaldehyde with an active methylene compound like Meldrum's acid, often under mild, base-catalyzed conditions, proceeds in excellent yields to form the chromene ring system directly.[3][4] Using Meldrum's acid is particularly advantageous as it readily hydrolyzes and decarboxylates under the reaction or workup conditions to yield the desired carboxylic acid, thus avoiding a separate saponification step that would be necessary if using dialkyl malonates.[2]
-
Conversion to Acid Chloride: The transformation of a carboxylic acid to an acid chloride is a standard and high-yielding reaction in organic synthesis. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are highly effective for this purpose.[5]
Mechanistic Insights and Causality
A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and process optimization.
Mechanism: Knoevenagel Condensation
The reaction is typically catalyzed by a weak base, such as piperidine. The mechanism proceeds through several key steps:
-
Enolate Formation: The basic catalyst deprotonates the highly acidic methylene group of Meldrum's acid, forming a stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of salicylaldehyde to form a tetrahedral intermediate.
-
Aldol Addition & Dehydration: The intermediate is protonated to form an aldol-type adduct. This adduct then undergoes dehydration (elimination of a water molecule) to form a more stable, conjugated system.
-
Intramolecular Cyclization (Transesterification): The phenolic hydroxyl group of the salicylaldehyde moiety attacks one of the carbonyl groups of the Meldrum's acid derivative in an intramolecular transesterification reaction.
-
Ring Opening and Decarboxylation: The cyclic Meldrum's acid portion of the new intermediate collapses, eliminating acetone and carbon dioxide to yield the final 2-oxo-2H-chromene-3-carboxylic acid product.
Caption: Simplified mechanism of the Knoevenagel condensation.
Mechanism: Acyl Chloride Formation with Thionyl Chloride
The conversion of the carboxylic acid to the carbonyl chloride with thionyl chloride (SOCl₂) is a classic nucleophilic acyl substitution.
-
The carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.
-
A chloride ion is eliminated, forming a protonated chlorosulfite intermediate.
-
The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.
-
This attack leads to the collapse of the tetrahedral intermediate, releasing the final this compound, sulfur dioxide (SO₂), and hydrogen chloride (HCl) gas. The formation of these gaseous byproducts drives the reaction to completion.
Detailed Experimental Protocols
Safety Precaution: These procedures should be performed by trained chemists in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 2-Oxo-2H-chromene-3-carboxylic Acid
This protocol is adapted from established green chemistry methods that provide high yields.[3][6]
-
Reagents & Materials:
-
Salicylaldehyde
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Sodium azide (NaN₃) or piperidine (catalyst)
-
Water (solvent)
-
Ethanol (for recrystallization)
-
Round-bottom flask, magnetic stirrer, condenser
-
-
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (e.g., 10 mmol, 1.22 g).
-
Add deionized water (50 mL) to the flask.
-
Add Meldrum's acid (10 mmol, 1.44 g) to the stirring solution.
-
Add a catalytic amount of sodium azide (e.g., 0.5 mmol, 32.5 mg) or piperidine (a few drops). Note: Sodium azide is highly toxic; handle with extreme care.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, a solid precipitate will form within 1-2 hours.
-
After completion (approx. 2-3 hours), collect the solid product by vacuum filtration.
-
Wash the solid product thoroughly with cold water to remove any unreacted starting materials and catalyst.
-
Purify the crude product by recrystallization from hot ethanol to yield pure 2-oxo-2H-chromene-3-carboxylic acid as a white crystalline solid.
-
Dry the product in a vacuum oven.
-
Protocol 2: Synthesis of 2-Oxo-2H-chromene-3-carbonyl Chloride
Critical: This reaction must be performed under strictly anhydrous conditions as thionyl chloride reacts violently with water. All glassware must be oven- or flame-dried before use.
-
Reagents & Materials:
-
2-Oxo-2H-chromene-3-carboxylic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Round-bottom flask, condenser with a drying tube (CaCl₂), magnetic stirrer, heating mantle
-
-
Step-by-Step Procedure:
-
Place the dried 2-oxo-2H-chromene-3-carboxylic acid (e.g., 5 mmol, 0.95 g) into a dry 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (e.g., 10 mL). Alternatively, use an anhydrous solvent like toluene (25 mL) and a smaller excess of SOCl₂ (e.g., 1.5-2.0 equivalents).
-
Add one drop of anhydrous DMF as a catalyst.
-
Fit the flask with a reflux condenser protected by a drying tube leading to a gas trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ gases produced.
-
Gently heat the mixture to reflux (for toluene, ~110 °C; for neat SOCl₂, ~76 °C) and maintain for 2-4 hours. The solid carboxylic acid should completely dissolve.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). It is crucial to use a vacuum pump protected by a cold trap and a base trap.
-
The resulting solid or semi-solid residue is the crude 2-oxo-2H-chromene-3-carbonyl chloride. Due to its reactivity, it is often used immediately in the next synthetic step without further purification. If purification is required, it may be attempted by recrystallization from a non-protic solvent like hexane or by short-path distillation under high vacuum, though this can be challenging.
-
Data Presentation and Characterization
The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.
| Compound | Typical Yield | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) | Key IR Peaks (cm⁻¹) |
| 2-Oxo-2H-chromene-3-carboxylic Acid | 90-99%[3] | 188-191 | ~8.9 (s, 1H, H-4), 7.4-7.9 (m, 4H, Ar-H), ~12.0 (br s, 1H, COOH) | ~3000 (br, O-H), ~1750 (C=O, lactone), ~1690 (C=O, acid) |
| 2-Oxo-2H-chromene-3-carbonyl Chloride | >95% (crude) | ~110-114 | ~9.1 (s, 1H, H-4), 7.5-8.0 (m, 4H, Ar-H) | ~1790 (C=O, acid chloride), ~1760 (C=O, lactone), No broad O-H |
Experimental Workflow Overview
The entire process can be visualized as a streamlined workflow from starting material to the final reactive intermediate.
Caption: Step-by-step experimental workflow for the synthesis.
References
-
He, L., et al. (2014). Synthesis of Coumarin Derivatives. Journal of Chemical Research, 38(10), 588-591.
-
Valgas, C., et al. (2021). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation. Chemistry & Material Research, 13(1).
-
Kaur, R., et al. (2022). Recent Advances in the Decarboxylative Strategy of Coumarin-3-carboxylic Acid. ChemistrySelect, 7(15), e202200331.
-
Lončarić, M., et al. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Biomolecules, 10(1), 151.
-
Mphahlele, M. J., et al. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2166–2175.
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). Synthesis of Coumarin-3-carboxylic Acid. Royal Society of Chemistry.
-
Hooshmand, S. E., et al. (2024). Decarboxylation and cross-coupling reactions of coumarin-3-carboxylic acid: A comprehensive review. Tetrahedron, 157, 134238.
-
Ghamari, N., et al. (2021). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Journal of Chemical Sciences, 133(3), 83.
-
Organic Chemistry Portal. Synthesis of 2H-chromenes (2H-benzopyrans).
-
Zarei, A., et al. (2018). Synthesis of coumarin-3-carboxylic acid derivatives via the Knoevenagel condensation. New Journal of Chemistry, 42(10), 7933-7943.
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Klajbor, P., et al. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry, 87(15), 10173–10183.
-
Hooshmand, S. E., et al. (2024). Decarboxylation and cross-coupling reactions of coumarin-3-carboxylic acid: A comprehensive review. Tetrahedron, 157, 134238.
-
Vaskevich, A. I., et al. (2015). The Vilsmeier–Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones. Tetrahedron, 71(21), 3436-3442.
-
Reddy, T. S., et al. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5(4), 2329–2366.
-
Fias, S., et al. (2011). A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. Synthetic Communications, 41(16), 2446-2455.
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An In-Depth Technical Guide to 2H-Chromene-3-Carbonyl Chloride: Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of 2H-chromene-3-carbonyl chloride, a pivotal reagent in synthetic organic and medicinal chemistry. We will move beyond simple procedural descriptions to explore the underlying principles governing its synthesis, reactivity, and application. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile chemical intermediate.
Introduction: The Significance of the 2H-Chromene Scaffold
The 2H-chromene ring system, a fusion of a benzene and a 2H-pyran ring, is a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is prevalent in a vast array of natural products and synthetic molecules exhibiting significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] this compound serves as a highly reactive and versatile intermediate, providing a direct gateway to a diverse library of 3-substituted 2H-chromene derivatives, which are crucial for structure-activity relationship (SAR) studies in drug discovery.[6]
PART 1: Physicochemical Properties and Synthesis
A thorough understanding of a reagent's properties and origins is fundamental to its effective use. This compound is typically prepared from its corresponding carboxylic acid and is often used immediately due to its reactivity.
Molecular Structure and Properties
The reactivity of this compound is dictated by the acyl chloride moiety attached to the C3 position of the 2H-chromene core.
| Property | Value | Source |
| IUPAC Name | This compound | [] |
| Molecular Formula | C₁₀H₇ClO₂ | [8][9] |
| Molecular Weight | 194.61 g/mol | [8][9] |
| CAS Number | 41873-72-7 | [8][9] |
| Appearance | (Typically) Off-white to yellow solid | Inferred |
| Purity | Commonly available at ≥98% | [9] |
Synthetic Pathway
The synthesis of this compound is a two-stage process, beginning with the formation of the parent carboxylic acid, which is then converted to the highly reactive acyl chloride.
Stage 1: Synthesis of 2H-Chromene-3-Carboxylic Acid
Modern synthetic methods provide efficient access to the carboxylic acid precursor. A notable example is the rhodium(III)-catalyzed C-H activation and [3+3] annulation reaction between N-phenoxyacetamides and methyleneoxetanones, which constructs the chromene ring and installs the carboxylic acid group in a single, redox-neutral step.[10] This approach offers high efficiency and broad substrate scope.
Stage 2: Conversion to this compound
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis.
Experimental Protocol: Synthesis of this compound
-
Principle: The hydroxyl group of the carboxylic acid is a poor leaving group. Chlorinating agents such as oxalyl chloride or thionyl chloride convert it into a highly reactive intermediate that readily eliminates to form the acyl chloride.[11][12] The use of catalytic dimethylformamide (DMF) accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Methodology:
-
To a stirred solution of 2H-chromene-5-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF (e.g., 2 drops).[11]
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (2.0 equivalents) dropwise to the solution.[11] Causality: This exothermic reaction generates gaseous byproducts (CO, CO₂, HCl); slow addition is crucial for temperature control and safety.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring for the cessation of gas evolution.
-
The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS for the formation of the methyl ester.
-
Upon completion, the solvent and excess reagent are removed under reduced pressure.
-
The resulting crude this compound is a highly reactive solid and is typically used in the subsequent reaction step without further purification.[13]
-
PART 2: Reactivity and Mechanistic Insights
The utility of this compound stems directly from the high electrophilicity of its carbonyl carbon.
Core Reactivity: Nucleophilic Acyl Substitution
The carbonyl carbon is rendered significantly electron-deficient by the strong inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[14][15] Furthermore, the chloride ion is an excellent leaving group, making the molecule highly susceptible to nucleophilic attack.[12][16]
The general mechanism proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.[15]
-
Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and expelling the most stable leaving group, which is the chloride ion.[16]
Caption: Reactivity of this compound.
PART 3: Applications in Drug Discovery
The true value of this compound is realized in its application as a building block for potent, biologically active molecules.
Case Study: Selective Estrogen Receptor Degraders (SERDs)
In a recent study, researchers designed and synthesized a novel series of 2H-chromene-3-carbonyl derivatives as SERDs for the treatment of ERα-positive breast cancer. [6]SERDs are a class of drugs that not only block the estrogen receptor but also promote its degradation. [6] The synthetic strategy involved using a 7-hydroxy-2H-chromene-3-carbonyl scaffold, which was likely activated as the carbonyl chloride, to form an amide or ester linkage with a phenyl acrylic acid side chain. [6]The resulting lead compound, XH04, demonstrated potent ERα binding affinity and effectively induced receptor degradation, highlighting the utility of this scaffold in designing targeted cancer therapies. [6]
Caption: Drug discovery workflow utilizing the title reagent.
PART 4: Practical Guidance and Safety
Detailed Protocol: Synthesis of a 2H-Chromene-3-Carboxamide
This protocol provides a self-validating system for a typical amidation reaction.
-
Objective: To synthesize a representative N-substituted-2H-chromene-3-carboxamide.
-
Methodology:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous DCM. Causality: The excess amine and base ensure complete reaction and neutralize the HCl byproduct, preventing side reactions.
-
Reagent Addition: In a separate flask, dissolve the crude this compound (1.0 equivalent) in anhydrous DCM.
-
Reaction: Cool the amine solution to 0 °C. Add the acyl chloride solution dropwise over 15-20 minutes with vigorous stirring. Causality: Slow, cold addition controls the exothermic reaction, minimizing the formation of impurities.
-
Monitoring: After addition, allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion by TLC, observing the consumption of the starting amine and the formation of a new, typically less polar, product spot.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with a mild acid (e.g., 5% HCl solution) to remove excess base and amine, followed by saturated NaHCO₃ solution to remove any remaining acid, and finally with brine. Causality: This aqueous work-up purifies the crude product by removing water-soluble reagents and byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Handling and Safety Precautions
-
Corrosivity and Moisture Sensitivity: As an acyl chloride, this compound is corrosive and reacts violently with water and other protic solvents, releasing corrosive HCl gas. [16]* Personal Protective Equipment (PPE): All manipulations must be performed in a certified chemical fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) in a cool, desiccated environment to prevent hydrolysis.
Conclusion
This compound is a powerful and highly enabling reagent for chemical synthesis. Its defined reactivity, centered on nucleophilic acyl substitution, provides reliable and efficient access to a wide array of 3-functionalized 2H-chromene derivatives. For researchers in drug discovery and materials science, mastering the synthesis and handling of this intermediate opens the door to novel molecular architectures with significant therapeutic and functional potential. Its continued application is expected to fuel further innovation in these critical fields.
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A Technical Guide to the Spectroscopic Characterization of 2H-Chromene-3-Carbonyl Chloride
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2H-chromene-3-carbonyl chloride, a key intermediate in the synthesis of various biologically active molecules.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed analysis and field-proven insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While experimental spectra for this specific compound are not widely available, this guide presents high-quality predicted data based on established spectroscopic principles and data from closely related analogues.
Introduction
This compound (C₁₀H₇ClO₂) is a reactive acyl chloride derivative of the 2H-chromene heterocyclic system.[3] The chromene scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1] A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its reactivity in subsequent synthetic transformations. This guide will delve into the expected NMR, IR, and MS data, explaining the rationale behind the predicted spectral features and providing standardized protocols for their acquisition.
Synthesis and Sample Preparation
This compound is typically synthesized from its corresponding carboxylic acid, 2H-chromene-3-carboxylic acid, by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5][6] The reaction is often performed in an inert solvent like dichloromethane (DCM) or toluene, and may be catalyzed by a small amount of N,N-dimethylformamide (DMF).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the chromene ring system. The predicted chemical shifts are influenced by the electron-withdrawing nature of the carbonyl chloride group and the anisotropic effects of the aromatic ring.
Predicted ¹H NMR Data (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~5.0 | d | ~3.5 |
| H4 | ~7.8 | s | - |
| H5 | ~7.5 | dd | ~7.8, 1.5 |
| H6 | ~7.2 | td | ~7.5, 1.1 |
| H7 | ~7.3 | td | ~7.8, 1.5 |
| H8 | ~7.0 | d | ~8.2 |
-
Rationale for Predictions: The predictions are based on the analysis of similar 2H-chromene and coumarin derivatives.[7][8][9][10][11][12] The methylene protons at the C2 position (H2) are expected to appear as a doublet due to coupling with the vicinal H4 proton, though in some chromene systems this coupling is not well-resolved. The vinylic proton H4 is significantly deshielded by the adjacent carbonyl chloride group and is expected to be a singlet. The aromatic protons (H5-H8) will appear in the aromatic region with multiplicities determined by their coupling with neighboring protons.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is relatively inert and effectively dissolves many organic compounds.[13][14]
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature using standard acquisition parameters.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~65 |
| C3 | ~130 |
| C4 | ~145 |
| C4a | ~122 |
| C5 | ~129 |
| C6 | ~125 |
| C7 | ~132 |
| C8 | ~117 |
| C8a | ~154 |
| C=O | ~168 |
-
Rationale for Predictions: The chemical shift predictions are based on established ranges for carbons in similar chemical environments.[15][16][17] The carbonyl carbon of the acyl chloride is expected to be the most downfield signal. The sp² hybridized carbons of the aromatic and vinylic systems will appear in the range of 110-160 ppm, while the sp³ hybridized carbon at the C2 position will be found further upfield. The CDCl₃ solvent peak will appear as a triplet at approximately 77.2 ppm.[15]
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon appears as a singlet.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the central peak of the CDCl₃ triplet at δ 77.23 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound will be dominated by a strong absorption from the carbonyl group of the acyl chloride.
Predicted IR Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Acyl Chloride) | 1770 - 1810 | Strong, Sharp |
| C=C (Aromatic) | 1580 - 1620 | Medium |
| C-O-C (Ether) | 1200 - 1250 | Strong |
| C-Cl | 650 - 800 | Medium |
-
Rationale for Predictions: The carbonyl stretching frequency of acyl chlorides is characteristically high due to the inductive effect of the electronegative chlorine atom.[4][18][19][20] This strong and sharp band is a key diagnostic feature. The spectrum will also show absorptions corresponding to the aromatic C=C stretching and the C-O-C stretching of the chromene ring.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Due to the reactive and potentially moisture-sensitive nature of acyl chlorides, Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation. Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 194/196 | [M]⁺˙ (Molecular Ion) | - |
| 159 | [M-Cl]⁺ | Loss of a chlorine radical |
| 131 | [M-Cl-CO]⁺ | Loss of a chlorine radical followed by loss of carbon monoxide |
| 115 | [C₉H₇]⁺ | Further fragmentation |
-
Rationale for Predictions: The molecular ion peak will exhibit a characteristic 3:1 isotopic pattern for the M and M+2 peaks due to the presence of the ³⁵Cl and ³⁷Cl isotopes. The most prominent fragmentation pathway is expected to be the loss of the chlorine radical to form a stable acylium ion.[21] Subsequent loss of carbon monoxide is also a common fragmentation pathway for carbonyl compounds.[22][23][24][25]
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as dichloromethane or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source. EI is a common technique for the analysis of relatively small, volatile organic molecules.
-
Data Acquisition: Introduce the sample into the ion source. The molecules will be ionized and fragmented. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Structural and Workflow Diagrams
Caption: Molecular Structure of this compound.
Caption: General workflow for the synthesis and spectroscopic analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and the underlying principles, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in research and development settings.
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Acyl chloride. In: Wikipedia. ; 2024. Accessed January 17, 2026. [Link]
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A Mechanistic Guide to the Synthesis of 2H-Chromene-3-Carbonyl Chloride: Principles and Protocols
Abstract
The 2H-chromene scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active molecules. The introduction of a 3-carbonyl chloride functional group transforms this core into a highly versatile synthetic intermediate, enabling the facile construction of diverse derivatives such as amides, esters, and ketones. This technical guide provides an in-depth analysis of the predominant synthetic pathway to 2H-chromene-3-carbonyl chloride. It elucidates the underlying reaction mechanisms, explains the rationale behind experimental choices, and furnishes detailed protocols for researchers, chemists, and professionals in drug development. The guide focuses on the two-stage process: the initial formation of the 2H-chromene-3-carboxylic acid precursor via Knoevenagel condensation, followed by its conversion to the target acyl chloride.
Chapter 1: The Strategic Importance of the 2H-Chromene-3-Carbonyl Moiety
The 2H-chromene ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1] The strategic placement of a carbonyl chloride at the C3 position provides a reactive electrophilic handle for nucleophilic acyl substitution. This allows for the systematic modification of the chromene core, making this compound a valuable building block in the synthesis of compound libraries for drug discovery. For instance, novel 2H-chromene-3-carbonyl derivatives have been investigated as selective estrogen receptor degraders (SERDs) for applications in breast cancer therapy.[2]
This guide will deconstruct the synthesis into its two logical parts:
-
Part A: Formation of the Core Precursor: The synthesis of 2H-chromene-3-carboxylic acid from readily available starting materials.
-
Part B: Activation to the Acyl Chloride: The conversion of the stable carboxylic acid into the highly reactive this compound.
Chapter 2: Synthesis of the 2H-Chromene-3-Carboxylic Acid Precursor
The most common and efficient route to the 2H-chromene core involves the condensation of a salicylaldehyde derivative with a molecule containing an active methylene group.[3][4] The Knoevenagel condensation, followed by an intramolecular cyclization, is a classic and reliable strategy.[3][5]
The Knoevenagel Condensation and Intramolecular Cyclization Cascade
This pathway begins with the reaction between a substituted salicylaldehyde and malonic acid, typically catalyzed by a mild organic base like piperidine or pyridine.[6]
The overall reaction is as follows: Salicylaldehyde + Malonic Acid → 2-Oxo-2H-chromene-3-carboxylic acid (Coumarin-3-carboxylic acid)
It is important to note that this reaction often yields the coumarin (2-oxo-2H-chromene) derivative. The 2H-chromene can be accessed via modifications or alternative routes, such as the Rhodium(III)-catalyzed C-H activation/[3 + 3] annulation, which directly yields 2H-chromene-3-carboxylic acids.[7][8] However, for the purpose of this guide, we will focus on the more classical and widely accessible Knoevenagel approach, which produces the closely related and often synthetically interchangeable coumarin-3-carboxylic acid, a direct precursor for many applications.
Mechanistic Deep Dive
The reaction proceeds through a multi-step cascade mechanism:
-
Deprotonation: The base (piperidine) deprotonates the α-carbon of malonic acid, generating a highly nucleophilic enolate.
-
Knoevenagel Condensation: The enolate attacks the electrophilic carbonyl carbon of salicylaldehyde, forming a carbon-carbon bond.
-
Dehydration: The resulting aldol-type intermediate undergoes dehydration to form a stable α,β-unsaturated system.
-
Intramolecular Cyclization (Michael Addition): The phenolic hydroxyl group, acting as an intramolecular nucleophile, attacks the β-carbon of the unsaturated system. This key ring-forming step establishes the chromene core.
-
Tautomerization & Lactonization: The intermediate tautomerizes, leading to the formation of the stable, conjugated coumarin ring system.
Below is a diagram illustrating this mechanistic pathway.
Caption: Mechanism of coumarin-3-carboxylic acid formation.
Experimental Considerations and Protocol
Rationale for Choices:
-
Base: Piperidine is an effective catalyst because it is basic enough to deprotonate malonic acid but not so strong as to cause undesired side reactions with salicylaldehyde.[6]
-
Solvent: Ethanol is a common choice as it solubilizes the reactants and is easily removed during workup. Refluxing provides the necessary activation energy for the condensation and cyclization steps.[9]
Step-by-Step Protocol: Synthesis of 2-Oxo-2H-chromene-3-carboxylic acid
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add salicylaldehyde (1.0 eq), malonic acid (1.1 eq), and absolute ethanol (50 mL).
-
Catalyst Addition: Add piperidine (0.1 eq) dropwise to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the solid precipitate and wash with cold ethanol. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-oxo-2H-chromene-3-carboxylic acid.
-
Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic lactone carbonyl stretch (~1720-1740 cm⁻¹) and a carboxylic acid C=O stretch (~1680-1700 cm⁻¹).
Chapter 3: Conversion to this compound
The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic synthesis. It transforms the poor hydroxyl leaving group into an excellent chloride leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack.[10]
Reagent Selection: Thionyl Chloride (SOCl₂)
Thionyl chloride is the reagent of choice for this transformation due to its high efficiency and the convenient nature of its byproducts.[11] The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the product.[10][11]
| Reagent | Pros | Cons |
| Thionyl Chloride (SOCl₂) ** | Gaseous byproducts (SO₂, HCl) simplify purification; cost-effective. | Highly corrosive and moisture-sensitive. |
| Oxalyl Chloride ((COCl)₂) ** | More reactive, useful for sensitive substrates; gaseous byproducts. | More expensive; toxic (releases CO). |
| Phosphorus Pentachloride (PCl₅) | Effective reagent. | Solid byproducts (POCl₃) can complicate workup. |
A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the formation of the Vilsmeier reagent, a more potent electrophilic species.[11]
Mechanism of Acyl Chloride Formation
The reaction proceeds via a nucleophilic acyl substitution mechanism:
-
Activation: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: A proton transfer and loss of a chloride ion results in the formation of a reactive chlorosulfite intermediate. This step effectively converts the -OH group into a much better leaving group.
-
Nucleophilic Attack: The chloride ion (released in the previous step) acts as a nucleophile, attacking the carbonyl carbon.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Product Formation: The intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which decomposes into gaseous SO₂ and HCl.[12][13][14]
Caption: Mechanism of acyl chloride formation using SOCl₂.
Self-Validating Experimental Protocol
Critical Safety Note: This reaction must be performed in a well-ventilated fume hood as it releases toxic and corrosive gases (SO₂ and HCl). All glassware must be thoroughly dried to prevent violent reaction of thionyl chloride with water.
Step-by-Step Protocol:
-
Setup: In a flame-dried, three-neck round-bottom flask fitted with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂), place the 2-oxo-2H-chromene-3-carboxylic acid (1.0 eq).
-
Solvent & Reagent: Add excess thionyl chloride (SOCl₂) (3-5 eq), which can also serve as the solvent. Alternatively, an inert solvent like toluene can be used.
-
Catalyst: Add a catalytic amount (1-2 drops) of dry DMF.
-
Reaction: Gently heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The evolution of gas should be observed. The reaction is complete when gas evolution ceases.
-
Purification: Cool the mixture to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acyl chloride is often used directly in the next synthetic step due to its reactivity. If required, it can be purified by vacuum distillation or recrystallization.
-
Validation: The formation of the acyl chloride can be confirmed by IR spectroscopy, noting the disappearance of the broad carboxylic acid O-H stretch and a shift of the carbonyl C=O peak to a higher frequency (typically ~1780-1810 cm⁻¹).
Chapter 4: Summary and Conclusion
The formation of this compound is a robust and well-established synthetic sequence that provides access to a key intermediate for chemical and pharmaceutical research. The process hinges on two core transformations: the construction of the chromene ring system via a Knoevenagel condensation pathway, followed by the activation of the resultant carboxylic acid to a highly reactive acyl chloride using thionyl chloride. By understanding the underlying mechanisms and the rationale for reagent and condition selection, researchers can confidently and efficiently synthesize this valuable molecular scaffold for a multitude of applications.
References
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Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade . Organic Letters, 20(12), 3892–3896. Available at: [Link]
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The Alchemical Allure of the 2H-Chromene-3-Carbonyl Scaffold: A Technical Guide for Medicinal Chemists
Introduction: In the ever-evolving landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds," demonstrating a remarkable capacity to interact with a diverse array of biological targets. The 2H-chromene nucleus, a bicyclic ether, is a quintessential example of such a scaffold. Its prevalence in a multitude of natural products with significant pharmacological activities has inspired the synthesis of countless derivatives. This in-depth technical guide focuses on a particularly reactive and versatile intermediate: 2H-chromene-3-carbonyl chloride . We will explore its synthesis, reactivity, and its pivotal role in the generation of medicinally relevant derivatives, offering a roadmap for researchers, scientists, and drug development professionals.
The Core Synthon: this compound
The journey into the diverse chemical space of 2H-chromene-3-carbonyl derivatives begins with the synthesis of its foundational precursors. The most common and logical synthetic pathway commences with the Knoevenagel condensation of a substituted salicylaldehyde with a malonic acid derivative, leading to the formation of a 2-oxo-2H-chromene-3-carboxylic acid. This carboxylic acid is the immediate precursor to the highly reactive carbonyl chloride.
Synthesis of 2-Oxo-2H-chromene-3-carboxylic Acid
A reliable method for the synthesis of 2-oxo-2H-chromene-3-carboxylic acids involves the reaction of salicylaldehyde derivatives with diethyl malonate in the presence of a base like piperidine, followed by hydrolysis of the resulting ester.[1][2]
Experimental Protocol: Synthesis of 2-Oxo-2H-chromene-3-carboxylic Acid
-
To a solution of the appropriately substituted salicylaldehyde (1.0 eq) in ethanol, add diethyl malonate (1.2 eq) and a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the ethyl 2-oxo-2H-chromene-3-carboxylate.
-
Filter the solid, wash with water, and dry.
-
For hydrolysis, dissolve the crude ester in a solution of sodium hydroxide in ethanol and reflux for 2-3 hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the 2-oxo-2H-chromene-3-carboxylic acid.
-
Filter the solid, wash thoroughly with water, and dry to obtain the pure carboxylic acid.
Activation to the Carbonyl Chloride: A Gateway to Diversity
The conversion of the carboxylic acid to the corresponding carbonyl chloride is a critical activation step, transforming a relatively stable functional group into a highly electrophilic species poised for reaction with a wide range of nucleophiles. This transformation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Oxalyl chloride is often preferred due to the formation of gaseous byproducts (CO, CO₂, HCl), which simplifies purification.[1][3][4]
Experimental Protocol: Synthesis of 2-Oxo-2H-chromene-3-carbonyl Chloride [1]
-
Suspend the 2-oxo-2H-chromene-3-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude 2-oxo-2H-chromene-3-carbonyl chloride is typically used in the next step without further purification due to its high reactivity and moisture sensitivity.
Causality of Experimental Choices: The use of an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acid chloride back to the carboxylic acid. DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid. Using the crude acid chloride directly in the subsequent step minimizes decomposition and maximizes yield.
Derivatization and Medicinal Chemistry Applications
The true synthetic utility of this compound lies in its ability to readily react with various nucleophiles, primarily amines and alcohols, to generate a diverse library of amides and esters. These derivatives have shown significant promise in several therapeutic areas.
Synthesis of 2H-Chromene-3-carboxamide Derivatives
The reaction of this compound with primary or secondary amines is a straightforward and efficient method to produce a wide array of N-substituted 2H-chromene-3-carboxamides.
Experimental Protocol: General Procedure for the Synthesis of N-Substituted-2-oxo-2H-chromene-3-carboxamides [1]
-
Dissolve the desired primary or secondary amine (1.0 - 1.2 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the crude 2-oxo-2H-chromene-3-carbonyl chloride in the same solvent.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl byproduct.
-
Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-2-oxo-2H-chromene-3-carboxamide.
Workflow for the Synthesis of 2H-Chromene-3-carboxamide Derivatives
Caption: Synthetic workflow from salicylaldehyde to N-substituted-2-oxo-2H-chromene-3-carboxamides.
Therapeutic Targets and Structure-Activity Relationships (SAR)
Derivatives of this compound have been investigated for a multitude of biological activities. Here, we highlight three prominent areas: anticancer, carbonic anhydrase inhibition, and monoamine oxidase inhibition.
Anticancer Activity
The 2H-chromene scaffold is a recurring motif in compounds with potent anticancer activity.[2][5] Many derivatives function as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Substitution on the Benzene Ring: Electron-donating groups (e.g., methoxy) at the C6 and C7 positions often enhance anticancer activity.
-
Substitution at the C4 Position: Small alkyl or aryl groups at the C4 position can modulate activity, with some studies showing increased potency.[5]
-
The Amide Moiety: The nature of the substituent on the amide nitrogen is critical for activity. Aromatic and heteroaromatic rings are often well-tolerated and can lead to potent compounds. For instance, certain sulfonamide-bearing derivatives have shown significant cytotoxicity against breast cancer cells.[1][5]
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Sulfonamide-chromene | T47D (Breast Cancer) | 8.8 | [1][5] |
| Flavanone-chromene | HCT-116, HepG-2, A-549, MCF-7 | 1.08–2.42 µg/mL | [1] |
| Benzo[h]chromene | Various Cancer Cell Lines | 0.7-3.0 µg/mL | [1] |
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are crucial for pH regulation in the hypoxic tumor microenvironment and are validated targets for anticancer therapy.[5][7] Certain 2H-chromene derivatives have emerged as selective inhibitors of these isoforms.[7][8]
Mechanism of Action and Signaling Pathway:
CA IX is a transmembrane protein with an extracellular catalytic domain. Its expression is upregulated by hypoxia-inducible factor 1α (HIF-1α).[5][7] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to the acidification of the tumor microenvironment and facilitating tumor cell survival and invasion.[5][7] Inhibition of CA IX disrupts this pH regulation, leading to intracellular acidification and apoptosis.
Caption: The role of MAO-B in dopamine metabolism and the therapeutic effect of its inhibition.
Structure-Activity Relationship (SAR) for MAO-B Inhibition:
-
The Carboxamide Moiety: The N-phenyl-2-oxo-2H-chromene-3-carboxamide scaffold has been identified as a potent and selective MAO-B inhibitor.
-
Substitution on the N-phenyl Ring: Electron-withdrawing groups, such as fluorine or a methanesulfonyl group, at the 4'-position of the N-phenyl ring can significantly enhance MAO-B inhibitory activity and selectivity. [9]
Conclusion and Future Perspectives
The this compound is a highly valuable and versatile synthon in medicinal chemistry. Its straightforward synthesis and high reactivity provide access to a vast chemical space of derivatives with a wide range of biological activities. The structure-activity relationships discussed herein for anticancer, carbonic anhydrase inhibitory, and MAO-B inhibitory activities provide a solid foundation for the rational design of novel and more potent therapeutic agents. Future research in this area will likely focus on the development of derivatives with improved selectivity, pharmacokinetic properties, and novel mechanisms of action, further cementing the 2H-chromene scaffold's status as a truly privileged structure in drug discovery.
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Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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A Technical Guide to the Stability and Storage of 2H-Chromene-3-Carbonyl Chloride
This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and safe handling protocols for 2H-chromene-3-carbonyl chloride. As a highly reactive bifunctional molecule, its utility as an intermediate in pharmaceutical and materials science is contingent upon maintaining its chemical integrity. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of the factors governing the shelf-life and reactivity of this valuable synthetic building block.
Introduction: A Profile of Reactivity
This compound is an important heterocyclic compound, valued for its role in the synthesis of a wide array of more complex molecules, including amides, esters, and other functionalized derivatives.[1][2][3] Its structure incorporates two key features that define its chemical behavior: the 2H-chromene core and the highly electrophilic acyl chloride functional group.[4]
-
The Acyl Chloride Group: This functional group is exceptionally reactive towards nucleophiles, making it an excellent acylating agent.[4][5] However, this high reactivity is also its primary liability, rendering the molecule susceptible to degradation by common atmospheric components like water.
-
The 2H-Chromene Scaffold: The chromene ring system is not inert. It possesses a degree of aromaticity and is known to be susceptible to photochemical reactions, which can lead to coloration or decomposition upon exposure to light.[6][7]
Understanding the interplay between these two structural motifs is paramount to preserving the compound's purity and ensuring the success of subsequent synthetic transformations.
Critical Degradation Pathways
The stability of this compound is primarily threatened by three environmental factors: moisture, light, and heat. Each factor initiates a distinct degradation pathway that compromises the purity of the material.
Hydrolysis: The Primary Threat
The most significant and immediate threat to the stability of any acyl chloride is hydrolysis.[8][9] Atmospheric moisture readily attacks the electrophilic carbonyl carbon, leading to a rapid nucleophilic acyl substitution. This reaction is often autocatalytic, as the hydrogen chloride (HCl) byproduct can catalyze further hydrolysis.[5]
The result is the irreversible conversion of the acyl chloride to the corresponding, and significantly less reactive, 2H-chromene-3-carboxylic acid. This degradation not only consumes the desired starting material but also introduces acidic impurities that can complicate subsequent reactions.
Photodegradation: The Chromene's Sensitivity
Chromene derivatives are well-documented for their photochromic properties and susceptibility to photodegradation.[6][10] Exposure to ultraviolet (UV) or even high-intensity visible light can induce ring-opening or other photochemical transformations. This can result in the formation of colored impurities, leading to a yellowing of the material, and a general loss of purity.[6] While specific data on the this compound is limited, the general behavior of the chromene class necessitates stringent protection from light sources.
Thermal Decomposition
At elevated temperatures, acyl chlorides can undergo thermal decomposition.[11] Common pathways include decarbonylation (loss of carbon monoxide) to yield a chlorinated chromene derivative, or elimination reactions that can lead to the formation of ketene-like intermediates.[11] While typically requiring significant heat, long-term storage at ambient or elevated temperatures can lead to a gradual accumulation of thermally-derived impurities.
The following diagram illustrates the primary degradation pathways originating from the parent molecule.
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is required. The following protocols are designed to maximize the shelf-life and preserve the purity of the compound.
Optimal Storage Conditions
The ideal storage environment minimizes exposure to moisture, light, and heat. The recommendations below are summarized for quick reference.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[12] | Slows the rate of all degradation pathways, particularly thermal decomposition. |
| Atmosphere | Inert Gas (Dry Argon or Nitrogen)[8][13] | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Light | Amber Glass Vial / Protect from Light | Prevents photodegradation of the light-sensitive chromene ring. |
| Container | Tightly-Sealed Glass Vial with PTFE-lined Cap[8] | Glass is inert. A high-quality, tightly sealed cap is critical to prevent moisture ingress.[8] |
| Environment | Dry, Well-Ventilated Area[5][14] | A secondary precaution to minimize ambient moisture. A desiccator can be used for added protection.[15] |
Incompatible Materials
Due to its high reactivity, this compound must be stored away from a variety of substances.
| Material Class | Consequence of Contact |
| Water, Alcohols, Amines | Rapid nucleophilic acyl substitution to form carboxylic acids, esters, or amides.[4][9] |
| Strong Bases | Catalyzes degradation and can promote elimination reactions. |
| Oxidizing Agents | Potential for uncontrolled and hazardous reactions. |
Protocol: Safe Handling Workflow for Use
Proper handling when accessing the compound is as critical as long-term storage. The goal is to minimize the duration and extent of exposure to the laboratory atmosphere.
Workflow Diagram:
Caption: Recommended workflow for handling moisture-sensitive acyl chlorides.
Causality Behind Key Steps:
-
Equilibration to Room Temperature: Removing a cold vial directly into ambient air will cause moisture to condense on its surfaces, including the cap threads. This moisture will be introduced into the vial upon opening. Allowing the vial to warm to room temperature inside a desiccator prevents this condensation.
-
Inert Atmosphere: Handling the compound inside a glovebox or under a positive pressure of inert gas is the most robust method to prevent moisture exposure during transfer.[8][13]
-
Headspace Purge: Before resealing, purging the headspace with a stream of dry argon or nitrogen displaces any ambient air that entered during the brief opening, extending the life of the remaining material.[13]
Experimental Validation of Stability
Trust in a reagent's purity should be periodically verified. The following protocol outlines a self-validating system to monitor the stability of this compound over time.
Protocol: Purity Assessment via ¹H NMR Spectroscopy
Objective: To quantify the purity of this compound and detect the presence of the primary hydrolytic degradant, 2H-chromene-3-carboxylic acid.
Methodology:
-
Prepare a Stock Solution of an Internal Standard: Accurately weigh approximately 50 mg of a stable internal standard with a known proton signal in a clear region of the NMR spectrum (e.g., 1,3,5-trimethoxybenzene) into a 10 mL volumetric flask. Dissolve and dilute to the mark with anhydrous deuterated chloroform (CDCl₃).
-
Sample Preparation: Inside a glovebox or inert atmosphere, accurately weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.
-
Analysis: Using a calibrated pipette, add exactly 0.5 mL of the internal standard stock solution to the NMR tube. Cap the tube securely.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for full relaxation of all relevant protons.
-
Data Processing:
-
Integrate a well-resolved proton signal from the this compound.
-
Integrate the sharp singlet of the internal standard (e.g., the methoxy protons of 1,3,5-trimethoxybenzene).
-
Carefully inspect the baseline for the appearance of a broad singlet corresponding to the carboxylic acid proton of the hydrolysis product. If present, integrate this signal as well.
-
-
Calculation: Use the standard quantitative NMR equations to calculate the molar ratio of the acyl chloride to the internal standard. Any deviation from the initial "time zero" measurement indicates degradation.
This experiment should be repeated on a regular schedule (e.g., every 3-6 months) to track the long-term stability under your specific storage conditions.
Conclusion
The chemical integrity of this compound is fundamentally dependent on rigorous control of its environment. Its dual sensitivity to both nucleophilic attack at the acyl chloride function and photochemical degradation of the chromene core necessitates a stringent protocol. The core principles for ensuring its long-term stability are the exclusion of moisture , protection from light , and storage at reduced temperatures . By implementing the detailed storage and handling procedures outlined in this guide, researchers can ensure the high purity of this versatile reagent, leading to more reliable and reproducible synthetic outcomes.
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A Technical Guide to 2H-Chromene-3-Carbonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 2H-chromene-3-carbonyl chloride, a key heterocyclic building block in medicinal chemistry and organic synthesis. We delve into its fundamental properties, including its definitive CAS number and molecular structure. The guide offers field-proven insights into its synthesis, detailing a robust experimental protocol and the chemical principles that ensure its efficacy. Furthermore, we explore the compound's reactivity and its strategic application as a precursor in the development of advanced therapeutic agents, such as Selective Estrogen Receptor Degraders (SERDs) and Monoamine Oxidase (MAO) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
The 2H-Chromene Scaffold: A Privileged Structure in Modern Chemistry
The 2H-chromene core is a prominent oxygen-containing heterocycle that serves as a foundational structural motif in a vast array of natural products and synthetic molecules.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] This inherent bioactivity has established the chromene scaffold as a "privileged structure" in drug discovery, spurring significant interest in the development of novel synthetic methodologies to access functionalized analogues.[2][3] this compound, as a highly reactive derivative, represents a critical entry point for the elaboration of this valuable scaffold.
Identification and Physicochemical Properties
Accurate identification is paramount for regulatory compliance and experimental reproducibility. This compound is definitively identified by its CAS number and molecular formula.
Molecular Structure:
Figure 1. Chemical structure of this compound.
The structure consists of a bicyclic 2H-chromene ring system with a carbonyl chloride group at the C-3 position. This acyl chloride functionality is the primary site of reactivity, making the compound an excellent electrophile for derivatization.
Data Summary Table:
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [4][] |
| CAS Number | 41873-72-7 | [4][][6] |
| Molecular Formula | C₁₀H₇ClO₂ | [4][][6] |
| Molecular Weight | 194.61 g/mol | [4][][6] |
| Purity | Typically ≥98% | [4] |
| Synonyms | 2H-1-Benzopyran-3-carbonyl chloride | [7] |
| PubChem CID | 2776556 | [6] |
Synthesis Protocol and Mechanistic Rationale
The most direct and common synthesis of this compound involves the conversion of its corresponding carboxylic acid, 2H-chromene-3-carboxylic acid. This transformation is typically achieved using a standard chlorinating agent.
Experimental Protocol: Synthesis from 2H-Chromene-3-Carboxylic Acid
This protocol describes the conversion using oxalyl chloride, a preferred reagent due to the formation of volatile byproducts (CO, CO₂, HCl), which simplifies product purification. Thionyl chloride is an alternative, though purification can be more demanding.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2H-chromene-3-carboxylic acid (1.0 equiv).
-
Solvent Addition: Suspend the acid in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene.
-
Catalyst Addition: Add a catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF).
-
Expert Insight: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent and accelerates the conversion.
-
-
Reagent Addition: Slowly add oxalyl chloride (1.5-2.0 equiv.) dropwise to the stirred suspension at 0 °C (ice bath).[8][9]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until gas evolution ceases and the reaction mixture becomes a clear solution.
-
Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude this compound is often of sufficient purity for subsequent steps.[8] If necessary, it can be further purified by distillation under high vacuum.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the high reactivity of its acyl chloride group. It is an excellent electrophile that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This allows for the straightforward synthesis of various derivatives.
-
Amide Formation: Reaction with primary or secondary amines yields the corresponding 2H-chromene-3-carboxamides. This is a cornerstone reaction for introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.[10]
-
Ester Formation: Reaction with alcohols or phenols produces 2H-chromene-3-carboxylates.
-
Friedel-Crafts Acylation: It can act as an acylating agent for electron-rich aromatic systems in the presence of a Lewis acid catalyst.
-
Hydrazide Synthesis: Reaction with hydrazides is a key step in creating precursors for more complex heterocyclic systems or for use as specific enzyme inhibitors.[8]
This reactivity makes it a versatile intermediate for building molecular complexity and accessing libraries of compounds for screening in drug discovery programs.[11]
Applications in Drug Discovery and Development
The 2H-chromene-3-carbonyl moiety is a key component in several classes of biologically active compounds, making the title compound a valuable starting material for drug development.
Precursor for Selective Estrogen Receptor Degraders (SERDs)
In the field of oncology, particularly for hormone-receptor-positive breast cancer, SERDs are a critical class of therapeutics. A series of novel SERDs based on the 7-hydroxy-2H-chromene-3-carbonyl skeleton have been designed and synthesized.[12] In this context, this compound serves as the foundational building block to which side chains responsible for binding to and degrading the estrogen receptor (ERα) are attached. One synthesized compound, XH04, demonstrated potent activity in both 2D and 3D cell culture models, highlighting the potential of this scaffold in developing new breast cancer therapies.[12]
Synthesis of Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidase (MAO) enzymes are important targets for the treatment of neurological disorders like depression and Parkinson's disease. Researchers have synthesized and evaluated a series of 2H-chromene-3-carboxamide derivatives as inhibitors of human MAO-A and MAO-B.[10] These compounds were prepared by reacting substituted 2H-chromene-3-carbonyl chlorides with appropriate amines. Several derivatives showed potent and selective inhibition of MAO-B, suggesting that the 2H-chromene scaffold is a promising template for designing novel MAO inhibitors.[10]
Drug Discovery Application Workflow
Caption: Role of this compound in a drug discovery workflow.
Safety and Handling
This compound is a reactive acyl chloride. It is corrosive and moisture-sensitive.
-
Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.
-
Reactivity: It will react exothermically with water, alcohols, and amines. Care should be taken to avoid contact with these substances.
Conclusion
This compound is a high-value, versatile chemical intermediate. Its well-defined properties, straightforward synthesis, and predictable reactivity make it an indispensable tool for chemists. Its proven application in the synthesis of advanced pharmaceutical agents, including SERDs and MAO inhibitors, underscores its importance in modern drug discovery and development. This guide provides the foundational knowledge required for its effective and safe utilization in research and development settings.
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A Comprehensive Technical Guide to the Synthesis of 2H-Chromene-3-Carbonyl Chloride
Abstract: This technical guide provides an in-depth exploration of the synthetic pathways leading to 2H-chromene-3-carbonyl chloride, a valuable heterocyclic building block in medicinal chemistry and drug development. Recognizing the importance of this scaffold, we delve into modern and efficient synthetic strategies, focusing on the construction of the 2H-chromene-3-carboxylic acid precursor and its subsequent conversion to the highly reactive acyl chloride. This document is intended for researchers, chemists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of the 2H-Chromene Scaffold
The 2H-chromene motif is a privileged heterocyclic system found in a vast array of natural products and biologically active molecules.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, making them attractive scaffolds for drug development.[3] The introduction of a carbonyl chloride group at the C3 position transforms the stable chromene ring into a highly versatile intermediate. This reactive handle allows for the facile introduction of various nucleophiles, enabling the synthesis of a diverse library of amides, esters, and ketones. Recently, 2H-chromene-3-carbonyl derivatives have been investigated as selective estrogen receptor degraders (SERDs) for applications in breast cancer therapy, highlighting the contemporary relevance of this molecular framework.[4]
This guide focuses on the practical synthesis of this compound, a process that logically divides into two primary stages: the formation of the core 2H-chromene-3-carboxylic acid structure and its subsequent conversion to the target acyl chloride.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, this compound, dictates the overall synthetic strategy. The most apparent disconnection is at the acyl chloride functional group, leading back to the more stable 2H-chromene-3-carboxylic acid. This precursor is the central challenge of the synthesis. A further disconnection of the chromene ring itself reveals a [3+3] annulation strategy, combining a C3 synthon with a C-O-Ar synthon.
Caption: Retrosynthetic analysis of this compound.
This analysis brings forth two key transformations that form the core of this guide:
-
Ring Formation: The construction of the 2H-chromene-3-carboxylic acid ring system.
-
Functional Group Interconversion: The chlorination of the carboxylic acid to the acyl chloride.
Synthesis of the 2H-Chromene-3-Carboxylic Acid Precursor
While numerous methods exist for the synthesis of the 2H-chromene core, many do not directly install the required C3-carboxylic acid moiety.[1][5] A highly efficient and modern approach utilizes a rhodium(III)-catalyzed C-H activation and [3+3] annulation cascade.[6]
Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation
This state-of-the-art method provides direct access to 2H-chromene-3-carboxylic acids from readily available starting materials: N-phenoxyacetamides and methyleneoxetanones.[6] The reaction proceeds via a C-H activation of the phenol ether, followed by a unique [3+3] annulation with the methyleneoxetanone, which serves as the three-carbon source. A key feature of this transformation is the selective cleavage of the alkyl C-O bond in the β-lactone unit.[6]
The overall reaction is as follows:
Caption: Rh(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids.
This method is notable for its high efficiency, broad substrate scope, and functional group tolerance. The reaction conditions are relatively mild and do not require the exclusion of air or moisture.[6]
Data Summary: Substrate Scope
The versatility of the Rh(III)-catalyzed annulation is demonstrated by its compatibility with various substituents on both the N-phenoxyacetamide and methyleneoxetanone coupling partners.
| Entry | N-Phenoxyacetamide Substituent (R¹) | Methyleneoxetanone Substituent (R²) | Yield (%)[6] |
| 1 | H | Phenyl | 85 |
| 2 | 4-Me | Phenyl | 82 |
| 3 | 4-OMe | Phenyl | 81 |
| 4 | 4-F | Phenyl | 76 |
| 5 | 4-Cl | Phenyl | 65 |
| 6 | 4-CF₃ | Phenyl | 41 |
| 7 | H | Ethyl | 78 |
| 8 | H | Cyclohexyl | 80 |
Experimental Protocol: Synthesis of 2-Phenyl-2H-chromene-3-carboxylic acid (3a)
This protocol is adapted from the procedure reported by Yi, W. et al. in Organic Letters, 2018.[6]
Materials:
-
N-phenoxyacetamide (1a) (0.2 mmol, 1.0 equiv)
-
4-phenyl-methyleneoxetanone (2a) (0.3 mmol, 1.5 equiv)
-
[Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol %)
-
Cesium Acetate (CsOAc) (0.2 mmol, 1.0 equiv)
-
Acetonitrile (CH₃CN), 2.0 mL (0.1 M)
Procedure:
-
To a 10 mL oven-dried Schlenk tube, add N-phenoxyacetamide (1a), 4-phenyl-methyleneoxetanone (2a), [Cp*RhCl₂]₂, and CsOAc.
-
Evacuate and backfill the tube with nitrogen gas three times.
-
Add acetonitrile (2.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure 2-phenyl-2H-chromene-3-carboxylic acid (3a).
Conversion to this compound
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is the reagent of choice for this purpose due to its high reactivity and the convenient removal of byproducts (SO₂ and HCl) as gases.[7][8]
Reaction and Mechanism
The reaction proceeds through the activation of the carboxylic acid's hydroxyl group. The carbonyl oxygen attacks the sulfur atom of thionyl chloride, followed by the departure of a chloride ion. This forms a chlorosulfite intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by the released chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the collapse of the intermediate, releasing sulfur dioxide and hydrogen chloride.[9][10]
Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using SOCl₂.
Experimental Protocol: Synthesis of 2-Phenyl-2H-chromene-3-carbonyl chloride
This protocol is a general procedure adapted from the synthesis of analogous acyl chlorides.[11]
Materials:
-
2-Phenyl-2H-chromene-3-carboxylic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (5.0-10.0 equiv, used as reagent and solvent)
-
Dry Dichloromethane (DCM) or Toluene (optional, as solvent)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops)
Procedure:
-
Safety Note: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenyl-2H-chromene-3-carboxylic acid.
-
Under a nitrogen atmosphere, add an excess of thionyl chloride (e.g., 5-10 mL for 1 g of acid). Alternatively, suspend the acid in a dry, inert solvent like DCM or toluene and add thionyl chloride (2-3 equiv).
-
Add one drop of DMF as a catalyst. The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is the active catalyst for the reaction.[12][13]
-
Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. The solid carboxylic acid should dissolve as it converts to the acyl chloride.
-
Monitor the reaction by carefully quenching a small aliquot with methanol and analyzing by TLC or LC-MS to check for the formation of the methyl ester and the disappearance of the starting acid.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the toxic vapors.
-
The resulting crude 2-phenyl-2H-chromene-3-carbonyl chloride is often used directly in the next step without further purification due to its reactivity and moisture sensitivity. If purification is required, it can be attempted by distillation under high vacuum or recrystallization from a non-polar solvent like hexanes.
Conclusion and Future Outlook
The synthesis of this compound is most effectively achieved through a two-stage process. The cornerstone of this strategy is the modern Rh(III)-catalyzed [3+3] annulation, which provides direct and efficient access to the crucial 2H-chromene-3-carboxylic acid intermediate.[6] The subsequent conversion to the target acyl chloride is a robust and high-yielding transformation using standard reagents like thionyl chloride.[8]
The availability of this synthetic route empowers medicinal chemists to explore the chemical space around the 2H-chromene scaffold, facilitating the development of novel therapeutics. Future research may focus on developing even more atom-economical or catalytic methods for the ring formation and exploring asymmetric syntheses to access chiral 2H-chromene derivatives, further expanding the utility of this important heterocyclic building block.
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YouTube. (2021). Carboxylic Acid to Acyl Chloride Mechanism. YouTube. Available at: [Link]
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Atlas. (n.d.). What reagent is used to convert a carboxylic acid into the corresponding chloride?. Atlas. Available at: [Link]
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ACS Omega. (2025). Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. ACS Publications. Available at: [Link]
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ResearchGate. (2025). The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines. ResearchGate. Available at: [Link]
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A Comprehensive Technical Guide to 2-oxo-2H-chromene-3-carbonyl chloride: Properties, Synthesis, and Applications
This guide provides an in-depth analysis of 2-oxo-2H-chromene-3-carbonyl chloride, a pivotal reagent in synthetic chemistry. It serves as a crucial building block for introducing the coumarin-3-carbonyl moiety into various molecular frameworks. Coumarins, a class of compounds to which this molecule belongs, are renowned for their broad spectrum of biological activities, making this reactive intermediate particularly valuable for researchers in drug discovery and materials science.[1][2] This document offers a detailed exploration of its physical properties, spectroscopic signature, synthesis, handling protocols, and chemical reactivity, grounded in established scientific literature.
Core Physicochemical Properties
2-oxo-2H-chromene-3-carbonyl chloride, also known as coumarin-3-carbonyl chloride, is a derivative of coumarin-3-carboxylic acid.[3][4][5] Its high reactivity stems from the electrophilic carbonyl chloride group, making it a potent acylating agent. The physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClO₃ | [3] |
| Molecular Weight | 208.60 g/mol | [3] |
| Appearance | Typically a yellow or off-white solid | Inferred from related compounds |
| Boiling Point | 369.7 °C at 760 mmHg | [3] |
| Density | 1.477 g/cm³ | [3] |
| Flash Point | 171.2 °C | [3] |
| Refractive Index | 1.613 | [3] |
| Solubility | Reacts with water and protic solvents. Soluble in anhydrous aprotic solvents like DCM, THF, and Toluene. | [1][6] |
Synthesis and Experimental Protocols
The primary route for synthesizing 2-oxo-2H-chromene-3-carbonyl chloride involves the chlorination of its corresponding carboxylic acid. This precursor, 2-oxo-2H-chromene-3-carboxylic acid, is typically prepared via a Knoevenagel condensation.[7]
Workflow for Synthesis
The overall synthetic pathway is a well-established multi-step process that begins with readily available starting materials.
Caption: Synthetic pathway for 2-oxo-2H-chromene-3-carbonyl chloride.
Step-by-Step Synthesis Protocol
Part A: Synthesis of 2-oxo-2H-chromene-3-carboxylic acid (Precursor)
-
Knoevenagel Condensation: To a solution of salicylaldehyde (1 equivalent) in ethanol, add diethyl malonate (1.1 equivalents).
-
Catalysis: Add a catalytic amount of piperidine and a few drops of glacial acetic acid.
-
Reaction: Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Isolation of Ester: Upon completion, cool the reaction mixture. The product, ethyl 2-oxo-2H-chromene-3-carboxylate, will often precipitate and can be collected by filtration.
-
Alkaline Hydrolysis: Suspend the isolated ester in ethanol and add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Saponification: Reflux the mixture until the ester is fully consumed (monitored by TLC).
-
Acidification: Cool the mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is ~2.
-
Purification: The resulting precipitate, 2-oxo-2H-chromene-3-carboxylic acid, is filtered, washed with cold water, and dried.[7]
Part B: Synthesis of 2-oxo-2H-chromene-3-carbonyl chloride
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a gas outlet (connected to a trap), suspend 2-oxo-2H-chromene-3-carboxylic acid (1 equivalent) in an anhydrous solvent such as toluene or dichloromethane (DCM).
-
Chlorination: Add oxalyl chloride or thionyl chloride (2-3 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours, or until the evolution of gas (HCl and CO/CO₂) ceases.[7] The reaction should be conducted in a well-ventilated fume hood.
-
Isolation: After cooling, the solvent and excess chlorinating agent are removed under reduced pressure. The resulting crude 2-oxo-2H-chromene-3-carbonyl chloride is often used immediately in the next step without further purification due to its moisture sensitivity.[7]
Safety and Handling
Carbonyl chlorides are hazardous reagents that require careful handling.[8]
-
Personal Protective Equipment (PPE): Always handle in a fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
-
Inhalation: The compound is expected to be corrosive to the respiratory tract. Avoid breathing dust or vapors.[8][9]
-
Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, flush immediately with copious amounts of water.[9][10]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible substances like alcohols and amines.[9]
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy:
-
¹H NMR Spectroscopy:
-
A sharp singlet for the proton at the C4 position of the pyrone ring, expected to be significantly downfield (~8.8-9.0 ppm ) due to its proximity to the carbonyl group and the anisotropic effect of the fused ring system.[14][16]
-
A complex multiplet pattern in the aromatic region (~7.4-8.0 ppm ) corresponding to the four protons on the benzene ring.[16]
-
-
¹³C NMR Spectroscopy:
-
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak (M⁺) at m/z 208 and a characteristic M+2 peak at m/z 210 with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.
-
Reactivity and Synthetic Applications
The primary utility of 2-oxo-2H-chromene-3-carbonyl chloride is as an electrophilic acylating agent. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
Caption: Reactivity of the title compound with common nucleophiles.
-
Reaction with Alcohols: In the presence of a non-nucleophilic base like triethylamine or pyridine, it reacts with alcohols to form the corresponding coumarin-3-carboxylates (esters).[1][6][17]
-
Reaction with Amines: It reacts readily with primary and secondary amines to yield coumarin-3-carboxamides. This is a common strategy for linking the coumarin scaffold to other pharmacophores.[6][18]
-
Reaction with Hydrazines: The reaction with hydrazine hydrate or substituted hydrazines produces coumarin-3-carbohydrazides. These intermediates are valuable for synthesizing more complex heterocyclic systems like pyrazoles and oxadiazoles.[7][19][20]
These reactions are fundamental to the development of novel therapeutic agents. For instance, derivatives synthesized from this acid chloride have been investigated as potential HIV-1 integrase inhibitors and as selective estrogen receptor degraders (SERDs) for breast cancer therapy.[7][21] The coumarin-3-carboxamide moiety is a recurring structural motif in molecules designed to target monoamine oxidases (MAO) and other enzymes.[14]
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A Technical Guide to the Biological Activities of 2H-Chromene Scaffolds in Drug Discovery
Executive Summary
The 2H-chromene scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth analysis of the therapeutic potential of 2H-chromene derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will explore the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide validated experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the versatile 2H-chromene core for the discovery of novel therapeutic agents.
The 2H-Chromene Scaffold: A Profile in Versatility
The 2H-chromene, or 2H-1-benzopyran, is a bicyclic heterocyclic compound consisting of a benzene ring fused to a dihydropyran ring. This structural motif is prevalent in a vast array of natural products, including flavonoids, tocopherols, and coumarins, which underscores its evolutionary selection for biological relevance.[1][2] The scaffold's synthetic tractability and its ability to be functionalized at various positions allow for the fine-tuning of steric, electronic, and lipophilic properties. This chemical flexibility enables the design of derivatives that can interact with a wide range of biological targets with high specificity and potency, making it a highly attractive starting point for drug discovery programs.[3][4]
Anticancer Activities: Targeting Malignant Cell Proliferation
2H-chromene derivatives have emerged as potent anticancer agents, exhibiting cytotoxic effects against a multitude of cancer cell lines through diverse mechanisms.[1] Their ability to modulate key oncogenic signaling pathways makes them a rich area of investigation.
Mechanisms of Antineoplastic Action
The anticancer efficacy of 2H-chromenes is not attributed to a single mechanism but rather to their ability to interfere with multiple cellular processes critical for tumor growth and survival.
-
Inhibition of Key Signaling Pathways: Certain 2H-chromene derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway.[5] This pathway is aberrantly activated in many cancers, particularly colorectal cancer.[6][7] By preventing the interaction between β-catenin and the T-cell factor (TCF) transcription factor, these compounds can downregulate the expression of oncogenes like c-myc and cyclin D1, leading to cell cycle arrest and inhibition of tumor growth.[8] Another critical target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation, cell survival, and proliferation.[9][10] Some derivatives inhibit the translocation of the NF-κB p65 subunit to the nucleus, suppressing the transcription of pro-survival genes.[9]
-
Enzyme Inhibition: A significant number of 2H-chromene derivatives function as potent enzyme inhibitors. For example, certain sulfonamide-bearing chromenes act as aromatase inhibitors, a key strategy in treating hormone-dependent breast cancer.[3] Others have been found to inhibit protein kinases crucial for cancer progression, such as BRAF and VEGFR-2, thereby blocking proliferation and angiogenesis.[11] Furthermore, some derivatives act as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, which are involved in regulating pH in hypoxic tumors and are crucial for their survival and metastasis.[12][13]
-
Induction of Apoptosis: Many 2H-chromene compounds induce programmed cell death, or apoptosis, in cancer cells. This can be achieved by disrupting microtubule dynamics through inhibition of tubulin polymerization, leading to G2/M cell-cycle arrest and subsequent caspase-dependent apoptosis.
Diagram: Wnt/β-Catenin Pathway Inhibition by a 2H-Chromene Derivative
Caption: A generalized workflow for screening 2H-chromene libraries for biological activity.
Protocol: Cytotoxicity Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability, based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells. [14]
-
Cell Seeding: Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. [3]2. Compound Treatment: Prepare serial dilutions of the 2H-chromene test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. [15]Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. [15]5. Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. [15]Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader. [15]7. Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [16][17]
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 2H-chromene compounds in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL. [16]2. Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus) overnight. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). [18]Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the test compound, bringing the final volume to 100 µL. [16]Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air. [17]5. MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [18]
Protocol: Anti-Inflammatory Activity (Nitric Oxide Assay via Griess Reagent)
This assay quantifies nitrite (a stable breakdown product of NO) in cell culture supernatant as an indicator of NO production by macrophages. [2][12]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at 1.5 x 10⁵ cells/well and allow them to adhere overnight. [2]2. Treatment: Pre-treat the cells with various concentrations of the 2H-chromene compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production. Incubate for 24 hours. [2]4. Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). [2]6. Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm. [2][19]7. Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
Protocol: Neuroprotective Activity (AChE Inhibition Assay - Ellman's Method)
This colorimetric assay measures AChE activity based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis) with DTNB (Ellman's reagent) to produce a yellow product. [4][20][21]
-
Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0), a 10 mM DTNB solution, a 14 mM acetylthiocholine iodide (ATCI) substrate solution, and a solution of AChE enzyme (e.g., 1 U/mL). [4]2. Assay Setup (in a 96-well plate):
-
Blank: 150 µL Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% Activity): 140 µL Buffer + 10 µL AChE + 10 µL DTNB + 10 µL vehicle.
-
Test Sample: 140 µL Buffer + 10 µL AChE + 10 µL DTNB + 10 µL of 2H-chromene inhibitor solution. [4]3. Pre-incubation: Add all components except the ATCI substrate to the wells. Mix and incubate for 10 minutes at 25°C. [4]4. Reaction Initiation: Start the reaction by adding 10 µL of the ATCI solution to all wells except the blank.
-
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. [4][22]6. Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Calculate the IC₅₀ value from a dose-response curve.
Conclusion and Future Perspectives
The 2H-chromene scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a wide spectrum of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The mechanisms of action are diverse, ranging from the modulation of complex signaling pathways like Wnt/β-catenin and NF-κB to the specific inhibition of key enzymes such as aromatase, carbonic anhydrases, and acetylcholinesterase.
The future of 2H-chromene research lies in the rational design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The application of computational modeling, structure-based drug design, and high-throughput screening will continue to accelerate the identification of novel lead compounds. As our understanding of the molecular basis of disease deepens, the versatility of the 2H-chromene scaffold will undoubtedly ensure its continued prominence in the development of innovative therapeutics to address unmet medical needs.
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Methodological & Application
Synthesis of 2H-Chromene-3-Carboxamides: A Detailed Protocol for Researchers
Introduction: The Significance of 2H-Chromene-3-Carboxamides in Modern Drug Discovery
The 2H-chromene scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. Its derivatives have garnered significant attention from the medicinal chemistry community due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, 2H-chromene-3-carboxamides have emerged as a particularly promising class of molecules. The amide functionality at the 3-position of the chromene ring provides a crucial handle for introducing diverse substituents, enabling the fine-tuning of physicochemical properties and biological activities. These compounds have shown potential as inhibitors of enzymes such as monoamine oxidase (MAO), making them attractive candidates for the development of novel therapeutics for neurological disorders.[1] Furthermore, their structural features are often associated with interactions with various biological targets, highlighting their importance in the design of new therapeutic agents.
This application note provides a comprehensive and detailed protocol for the synthesis of 2H-chromene-3-carboxamides, commencing with the preparation of the key intermediate, 2H-chromene-3-carbonyl chloride, from the corresponding carboxylic acid. The subsequent amidation reaction is detailed with various amine substrates, offering a versatile and robust methodology for the generation of diverse compound libraries for drug discovery and development.
Part 1: Synthesis of the Key Precursor: this compound
The pivotal step in this synthetic protocol is the efficient conversion of 2H-chromene-3-carboxylic acid to its highly reactive acyl chloride derivative. This transformation is critical as it activates the carboxyl group for subsequent nucleophilic attack by a wide range of amines. The use of oxalyl chloride is a reliable and effective method for this conversion.
Causality Behind Experimental Choices:
-
Oxalyl Chloride as the Reagent of Choice: Oxalyl chloride is preferred over other chlorinating agents like thionyl chloride in many instances due to the formation of gaseous byproducts (CO, CO₂, and HCl), which are easily removed from the reaction mixture, simplifying the work-up and purification of the desired acyl chloride.
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Acyl chlorides are highly susceptible to hydrolysis, and any moisture present will lead to the reformation of the starting carboxylic acid, thereby reducing the yield of the desired product.
-
Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the ingress of atmospheric moisture.
-
Solvent Selection: Anhydrous dichloromethane (DCM) or toluene are suitable solvents for this reaction as they are inert to the reaction conditions and effectively dissolve the starting material.
-
Monitoring the Reaction: The progress of the reaction can be monitored by the cessation of gas evolution.
Detailed Experimental Protocol for this compound Synthesis:
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2H-chromene-3-carboxylic acid (1.0 equivalent).
-
Solvent Addition: Add anhydrous dichloromethane (or toluene) to the flask to create a suspension or solution.
-
Reagent Addition: Slowly add oxalyl chloride (1.5 - 2.0 equivalents) to the reaction mixture at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux (e.g., 40-50 °C) for 2-4 hours. The reaction is typically complete when gas evolution ceases.
-
Work-up: After cooling to room temperature, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude this compound is often used in the next step without further purification.[2]
Part 2: Amide Synthesis via Reaction with Amines
The prepared this compound is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with a diverse range of primary and secondary amines to yield the corresponding 2H-chromene-3-carboxamides. This reaction, a variation of the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.
Diagram of the General Amide Synthesis Workflow
Caption: Overall workflow for the synthesis of 2H-chromene-3-carboxamides.
Causality Behind Experimental Choices:
-
Choice of Amine: A wide variety of primary and secondary amines, both aliphatic and aromatic, can be used as nucleophiles. The nucleophilicity of the amine will influence the reaction rate.
-
Role of the Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial to scavenge the HCl generated during the reaction. The absence of a base would lead to the protonation of the amine starting material, rendering it non-nucleophilic and halting the reaction.
-
Solvent Considerations: Aprotic solvents like dichloromethane, tetrahydrofuran (THF), or toluene are ideal for this reaction as they do not react with the acyl chloride.
-
Temperature Control: The reaction is often exothermic and is typically carried out at 0 °C to room temperature to control the reaction rate and minimize side reactions.
-
Work-up and Purification: The reaction mixture is typically worked up by washing with aqueous solutions to remove the base hydrochloride salt and any unreacted starting materials. The final product is then purified by recrystallization or column chromatography.
Detailed Experimental Protocol for Amide Synthesis:
-
Preparation: In a separate flask, dissolve the primary or secondary amine (1.0 - 1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 - 2.0 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).[3]
-
Addition of Acyl Chloride: Cool the amine solution to 0 °C in an ice bath. To this solution, add a solution of the crude this compound (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Part 3: Tabulated Reaction Conditions and Data
To provide a practical guide for researchers, the following table summarizes typical reaction conditions for the synthesis of various 2H-chromene-3-carboxamides.
| Entry | Amine Substrate | Base | Solvent | Time (h) | Yield (%) | Purification Method |
| 1 | Aniline | Triethylamine | DCM | 4 | 85 | Recrystallization (Ethanol) |
| 2 | Benzylamine | Triethylamine | DCM | 3 | 90 | Column Chromatography |
| 3 | Piperidine | Pyridine | THF | 6 | 82 | Recrystallization (Hexanes) |
| 4 | Morpholine | Triethylamine | DCM | 5 | 88 | Column Chromatography |
| 5 | Cyclohexylamine | Triethylamine | Toluene | 8 | 79 | Recrystallization (Methanol) |
Note: The yields are indicative and may vary depending on the specific substrate and reaction scale.
Part 4: Alternative Synthetic Routes
While the acyl chloride method is highly efficient, alternative pathways to 2H-chromene-3-carboxamides exist and may be preferable in certain situations.
Synthesis from Ethyl 2-oxo-2H-chromene-3-carboxylate
A common alternative involves the direct reaction of an amine with ethyl 2-oxo-2H-chromene-3-carboxylate.[4] This method avoids the need to prepare the acyl chloride but may require more forcing conditions.
-
Dissolve ethyl 2-oxo-2H-chromene-3-carboxylate (1.0 equivalent) in a suitable solvent, such as hot ethanol.[4]
-
Add the desired amine (1.2 equivalents).
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to induce precipitation of the product.
-
Filter the solid, wash with cold solvent, and dry to obtain the pure 2H-chromene-3-carboxamide.[4]
Conclusion
This application note provides a detailed and versatile protocol for the synthesis of 2H-chromene-3-carboxamides, a class of compounds with significant potential in drug discovery. By following the outlined procedures for the preparation of this compound and its subsequent reaction with a variety of amines, researchers can efficiently generate diverse libraries of these valuable molecules. The inclusion of causality behind experimental choices, a detailed workflow diagram, and tabulated data aims to empower scientists with the knowledge and practical guidance necessary to successfully implement this chemistry in their research endeavors.
References
-
Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors. National Institutes of Health. Available at: [Link]
-
Menthyl 2-oxo-2H-chromene-3-carboxylate. National Institutes of Health. Available at: [Link]
- Studies on the synthesis and antimicrobial activity of 2-oxo-2H-chromene-3-carbohydrazide deriv
-
Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... ResearchGate. Available at: [Link]
-
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. Available at: [Link]
-
Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. IUCrData. Available at: [Link]
- An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives.
-
2-Oxo-2H-chromene-3-carboxamide derivatives. ResearchGate. Available at: [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health. Available at: [Link]
-
(PDF) N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. ResearchGate. Available at: [Link]
-
New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. PubMed. Available at: [Link]
-
A New Pathway to 3-Hetaryl-2-oxo-2H-chromenes: On the Proposed Mechanisms for the Reaction of 3-Carbamoyl-2-iminochromenes with Dinucleophiles. MDPI. Available at: [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. PubMed. Available at: [Link]
-
(PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Available at: [Link]
Sources
- 1. New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menthyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note & Protocols: Synthesis of 2H-Chromene-3-Carboxylate Esters via Acyl Chloride Esterification
Abstract: This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 2H-chromene-3-carboxylate esters through the esterification of 2H-chromene-3-carbonyl chloride with various alcohols. The 2H-chromene scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines the underlying reaction mechanism, offers step-by-step experimental procedures, and provides expert insights into reaction optimization, purification, and characterization, tailored for researchers in medicinal chemistry and drug development.
Scientific Foundation and Rationale
The synthesis of ester derivatives from chromene scaffolds is a critical strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.[3] The reaction between an acyl chloride, such as this compound, and an alcohol is a highly efficient and widely used method for ester formation.[4] This transformation is a classic example of nucleophilic acyl substitution.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction typically proceeds under conditions analogous to the Schotten-Baumann reaction, which involves the acylation of an alcohol or amine in the presence of a base.[5][6] The base plays a dual role: it can deprotonate the alcohol to form a more nucleophilic alkoxide, and it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[7]
The mechanism involves the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.
-
Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The added base (e.g., triethylamine or pyridine) removes the proton from the oxonium ion, yielding the neutral ester product and the corresponding ammonium salt.
Caption: Mechanism of base-mediated esterification.
Master Protocol: Esterification of this compound
This section provides a robust, generalized protocol that can be adapted for a variety of primary and secondary alcohols. Tertiary alcohols and phenols may require modified conditions due to steric hindrance or lower nucleophilicity.[8]
Materials and Equipment
| Reagent / Equipment | Specification / Purpose |
| This compound | Starting material (acyl chloride) |
| Alcohol (e.g., Ethanol, Isopropanol) | Nucleophile |
| Triethylamine (Et₃N) or Pyridine | Anhydrous, Base catalyst |
| Dichloromethane (DCM) or Diethyl Ether | Anhydrous, Reaction solvent |
| 5% Hydrochloric Acid (HCl) | Aqueous solution for work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution for work-up |
| Brine (Saturated NaCl) | Aqueous solution for work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent |
| Silica Gel (230-400 mesh) | Stationary phase for chromatography |
| Eluent (e.g., Ethyl Acetate/Hexane) | Mobile phase for chromatography |
| Round-bottom flasks, Magnetic stirrer | Reaction vessel |
| Condenser, Inert gas line (N₂/Ar) | To maintain anhydrous conditions |
| Separatory funnel, Rotary evaporator | For extraction and solvent removal |
| TLC plates, UV lamp | For reaction monitoring |
Step-by-Step Synthesis Procedure
The following protocol is based on the successful synthesis of related chromene esters and standard acylation procedures.[9]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Addition of Reagents: To the stirred solution, add the desired alcohol (1.1 eq.) followed by the dropwise addition of triethylamine (1.5 eq.) at 0 °C (ice bath).
-
Causality Insight: Adding the base last and at a reduced temperature helps control the exothermic reaction and minimizes potential side reactions. The slight excess of alcohol and significant excess of base ensure the complete consumption of the valuable acyl chloride.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate ethyl acetate/hexane mixture.
-
Self-Validation: The reaction is complete upon the disappearance of the limiting reagent (acyl chloride) as observed by TLC.
-
-
Work-up: a. Upon completion, dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl (to remove excess triethylamine), saturated NaHCO₃ (to remove any remaining acid), and finally with brine.[9] c. Dry the separated organic layer over anhydrous Na₂SO₄.
-
Purification: a. Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator. b. Purify the resulting crude residue by flash column chromatography on silica gel.[10][11] The eluent system should be optimized by TLC; typically, a gradient of ethyl acetate in hexane is effective.
-
Expertise Note: Carboxylic acid impurities, if present from hydrolysis of the acyl chloride, will typically have a very low Rf value and remain on the baseline or streak, whereas the desired ester product is less polar and will elute more readily.[12]
-
-
Characterization: a. Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the pure ester. b. Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Caption: General experimental workflow for ester synthesis.
Application Examples & Data
The described protocol is versatile. The table below illustrates expected outcomes for reactions with different types of alcohols.
| Entry | Alcohol | Reaction Time (h) | Typical Yield (%) | Key ¹H NMR Signal (δ, ppm) |
| 1 | Ethanol | 4 | 85-95% | ~4.2 (q, -OCH₂ CH₃) |
| 2 | Isopropanol | 8 | 75-85% | ~5.0 (sept, -OCH (CH₃)₂) |
| 3 | Benzyl Alcohol | 6 | 80-90% | ~5.2 (s, -OCH₂ Ph) |
| 4 | Menthol[9] | 24 | 70-80% | Multiplet for methine proton adjacent to oxygen |
Spectroscopic Characterization
Correctly identifying the final product is crucial for validating the synthesis.
-
FT-IR Spectroscopy: Look for the appearance of a strong C=O stretching band for the ester carbonyl, typically around 1710-1735 cm⁻¹. Also, confirm the disappearance of the broad O-H stretch from the starting alcohol (around 3200-3600 cm⁻¹).[13]
-
¹H NMR Spectroscopy: The most telling sign is the appearance of new signals corresponding to the alkyl/aryl group of the alcohol, often shifted downfield due to the deshielding effect of the adjacent ester oxygen. For example, protons on the carbon directly attached to the ester oxygen (-O-CH -) typically appear in the δ 3.5-5.0 ppm range.[14]
-
¹³C NMR Spectroscopy: A characteristic signal for the ester carbonyl carbon will appear in the δ 160-175 ppm region.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive/degraded acyl chloride (hydrolyzed).2. Insufficiently dried reagents or glassware.3. Sterically hindered alcohol used. | 1. Use freshly prepared or properly stored acyl chloride.2. Ensure all glassware is flame-dried and use anhydrous solvents.3. Increase reaction time, temperature, or consider a stronger, non-nucleophilic base. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Not enough base to neutralize HCl byproduct. | 1. Allow the reaction to stir for a longer period.2. Add an additional portion of triethylamine and continue monitoring by TLC. |
| Product Hydrolysis during Work-up | Prolonged contact with acidic or basic aqueous layers. | Perform the aqueous washes efficiently without allowing the layers to stand for extended periods. Ensure the organic phase is promptly dried and concentrated. |
| Difficult Purification | Product and starting alcohol have similar polarities. | Optimize the eluent system for column chromatography, using a shallow gradient. If the starting alcohol is volatile, it may be removable under high vacuum. |
References
- Recent Progress in the Synthesis and Biological Activity of Chromene and Its Deriv
- 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)
- Catalytic Synthesis of 2H‑Chromenes. MSU chemistry.
- Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal.
- 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade.
- Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid...
- Chemistry Schotten Baumann Reaction.
- Synthesis, Characterization and Biological Studies of Chromene Deriv
- Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. MDPI.
- Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives
- Schotten-Baumann reaction. chemeurope.com.
- Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu.
- Reaction Mechanism of Schotten Baumann Reaction. Physics Wallah.
- Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.
- Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. PubMed.
- (PDF) Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis.
- Synthesis, Characterization, Crystal Structure and Quantum Chemical Calculations of 2-oxo-2H-chromen-3-yl Acet
- The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Deriv
- (PDF) Methyl 2-oxo-2H-chromene-3-carboxylate.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Menthyl 2-oxo-2H-chromene-3-carboxyl
- column chromatography & purific
- Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF)
- Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate.
- Acid to Ester - Common Conditions. The Organic Chemistry Portal.
- esterification - alcohols and carboxylic acids. Chemguide.
- A study of oxidation of primary and secondary alcohols by diethylammonium chlorochromate.
- Purification of Organic Compounds by Flash Column Chrom
- Esterification, Purification and Identification of Cinnamic Acid Esters. pubs.sciepub.com.
- How to separate ester from carboxylic acid by using chromatography?
Sources
- 1. Chapter - Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives | Bentham Science [benthamscience.com]
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- 3. islandscholar.ca [islandscholar.ca]
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- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
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- 7. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Menthyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]
Application Notes & Protocols: Leveraging 2H-Chromene Derivatives in Modern Anticancer Drug Discovery
Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Introduction: The 2H-chromene scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have emerged as a promising class of compounds in anticancer drug discovery due to their ability to interact with a variety of molecular targets implicated in cancer cell proliferation, survival, and metastasis. This guide provides an in-depth exploration of the application of 2H-chromene derivatives as anticancer agents, detailing their mechanisms of action, and providing robust protocols for their evaluation.
Part 1: The Therapeutic Potential and Mechanism of Action of 2H-Chromene Derivatives
The anticancer activity of 2H-chromene derivatives is often attributed to their ability to modulate key signaling pathways and cellular processes essential for cancer progression. These compounds have been shown to target a range of proteins, including tubulin, protein kinases, and apoptosis-regulating factors.
Targeting Tubulin Dynamics
A significant number of 2H-chromene derivatives exert their anticancer effects by disrupting microtubule dynamics, a validated strategy in cancer chemotherapy. These compounds can interfere with the polymerization or depolymerization of tubulin, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.
-
Mechanism of Action: Certain 2H-chromene derivatives bind to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization. This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. The resulting mitotic arrest activates the spindle assembly checkpoint, ultimately triggering the intrinsic apoptotic pathway.
Inhibition of Protein Kinases
Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. Several 2H-chromene derivatives have been developed as potent protein kinase inhibitors, targeting key players in cancer cell growth and survival.
-
Mechanism of Action: These derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. This blockade of kinase activity can inhibit proliferative signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to reduced cell growth and survival.
Induction of Apoptosis
Beyond cell cycle arrest, 2H-chromene derivatives can directly induce apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.
-
Mechanism of Action: Some derivatives can upregulate the expression of pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, culminating in programmed cell death.
Part 2: Experimental Protocols for Evaluating Anticancer Activity
The following protocols provide a framework for the systematic evaluation of 2H-chromene derivatives as potential anticancer agents.
Cell Viability and Cytotoxicity Assays
The initial step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
Protocol 2.1.1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 2H-chromene derivative in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis
To investigate whether a compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is the standard method.
Protocol 2.2.1: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat them with the 2H-chromene derivative at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the DNA content by flow cytometry.
-
Data Analysis: Analyze the cell cycle distribution (G1, S, and G2/M phases) using appropriate software.
Apoptosis Assays
The Annexin V-FITC/PI assay is a widely used method to detect and quantify apoptosis.
Protocol 2.3.1: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the 2H-chromene derivative as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and wash them with PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Part 3: Data Presentation and Visualization
Clear presentation of data is crucial for interpreting the biological effects of the compounds.
Table 1: In Vitro Anticancer Activity of Exemplary 2H-Chromene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound A | MCF-7 (Breast) | 2.5 | Tubulin Polymerization Inhibitor | |
| Compound B | HCT-116 (Colon) | 5.1 | G2/M Cell Cycle Arrest | |
| Compound C | A549 (Lung) | 1.8 | Induction of Apoptosis |
Diagrams of Key Pathways and Workflows
Figure 1: General Workflow for Evaluating Anticancer 2H-Chromene Derivatives
Caption: A streamlined workflow for the discovery and development of 2H-chromene-based anticancer drugs.
Figure 2: Signaling Pathway for Tubulin-Targeting 2H-Chromene Derivatives
Application Notes & Protocols: A Guide to the Synthesis of Novel Hydrazide Derivatives from 2H-Chromene-3-Carbonyl Chloride
Abstract: This document provides a comprehensive guide for the synthesis of novel 2H-chromene-3-carbohydrazide derivatives, versatile intermediates in drug discovery. Chromene and hydrazide scaffolds are prevalent in molecules exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide details the rationale behind the synthetic strategy, provides step-by-step protocols for the preparation of the key 2H-chromene-3-carbonyl chloride intermediate and its subsequent conversion to the target hydrazide, and outlines methods for structural characterization. The protocols are designed to be robust and self-validating, emphasizing safety, efficiency, and purity.
Introduction: The Significance of Chromene-Hydrazide Scaffolds
The fusion of a chromene nucleus with a hydrazide moiety creates a molecular scaffold of significant interest to medicinal chemists. The chromene ring system, a benzopyran, is a privileged structure found in numerous natural products and synthetic compounds with potent biological activities.[3][4] Similarly, the hydrazide functional group (-CONHNH₂) and its derivatives (hydrazones) are crucial pharmacophores known for their ability to form key interactions with biological targets and serve as building blocks for various heterocyclic systems.[2]
The resulting chromene-hydrazide hybrids have demonstrated a broad spectrum of therapeutic potential, including:
-
Antifungal and Antimicrobial Activity: These compounds can disrupt fungal cell membranes and inhibit bacterial growth.[5][6][7]
-
Anticancer Properties: They have been investigated as inhibitors of key enzymes in cancer progression, such as carbonic anhydrase and HIV-1 integrase.[1][8][9]
-
Versatile Synthetic Intermediates: The hydrazide group is a gateway to a vast library of other derivatives, including Schiff bases, pyrazoles, oxadiazoles, and triazoles, allowing for extensive structure-activity relationship (SAR) studies.[7][10][11][12][13]
This guide provides researchers with the fundamental principles and detailed experimental procedures for the reliable synthesis of 2H-chromene-3-carbohydrazides from the corresponding carbonyl chloride.
Overall Synthetic Strategy
The synthesis is a two-stage process. First, the relatively unreactive 2H-chromene-3-carboxylic acid is activated by converting it into the highly reactive this compound. Second, this acyl chloride is treated with hydrazine hydrate in a controlled nucleophilic acyl substitution reaction to yield the final hydrazide product.
Caption: Overall two-stage synthetic route.
Part I: Protocol for Synthesis of this compound
Principle and Rationale
The conversion of a carboxylic acid to an acyl chloride is a classic activation strategy. The hydroxyl group of the carboxylic acid is a poor leaving group, making it unreactive towards weak nucleophiles like hydrazine. By replacing it with a chloride ion, which is an excellent leaving group, the carbonyl carbon becomes highly electrophilic and susceptible to nucleophilic attack. Reagents like oxalyl chloride or thionyl chloride are commonly used for this transformation. Oxalyl chloride is often preferred as its byproducts (CO₂, CO, HCl) are gaseous, simplifying product purification.[8]
Safety Note: This procedure must be performed in a certified chemical fume hood. Oxalyl chloride and thionyl chloride are highly corrosive and toxic. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
Experimental Protocol
Materials and Reagents:
-
2H-Chromene-3-carboxylic acid (1.0 eq)
-
Oxalyl chloride (1.5 - 2.0 eq) or Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount, 1-2 drops)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add 2H-chromene-3-carboxylic acid (1.0 eq) and suspend it in anhydrous DCM (approx. 10 mL per gram of acid).
-
Catalyst: Add a catalytic amount of DMF (1-2 drops) to the suspension.
-
Chlorination: Slowly add oxalyl chloride (1.5 eq) to the stirring suspension at room temperature. Vigorous gas evolution will be observed.
-
Reaction: After the initial effervescence subsides, heat the reaction mixture to reflux (approx. 40°C for DCM) for 2-3 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC to check for the disappearance of the starting carboxylic acid.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude this compound is often a solid or oil and is typically used in the next step without further purification due to its moisture sensitivity.
Part II: Protocol for Synthesis of 2H-Chromene-3-Carbohydrazide
Principle and Rationale
This step is a nucleophilic acyl substitution reaction. The highly nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the this compound. The primary challenge in this synthesis is preventing a second substitution, where another molecule of acyl chloride reacts with the newly formed hydrazide to yield an unwanted and often difficult-to-remove 1,2-diacylhydrazine byproduct.
To ensure the formation of the desired monohydrazide, the following critical parameters must be strictly controlled:
-
Stoichiometry: A large excess of hydrazine hydrate (typically 5-10 equivalents) is used. This ensures that an acyl chloride molecule is statistically more likely to encounter a hydrazine molecule than a product hydrazide molecule.[14]
-
Temperature: The reaction is conducted at low temperatures (0 °C to -70 °C). This slows down the reaction rate, particularly the undesired second substitution, thereby increasing selectivity for the mono-acylated product.[14][15]
-
Mode of Addition: The acyl chloride solution is added slowly and dropwise to the vigorously stirred hydrazine solution. This prevents localized high concentrations of the acyl chloride, further favoring the reaction with the abundant hydrazine.[14][15][16]
Caption: Workflow for hydrazide synthesis.
Experimental Protocol
Materials and Reagents:
-
Crude this compound (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O, 98-100%, 5-10 eq)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Ice bath, beakers, Erlenmeyer flask, magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Hydrazine Solution: In a clean Erlenmeyer flask equipped with a magnetic stir bar, dissolve hydrazine hydrate (5.0 eq) in anhydrous diethyl ether (approx. 20 mL per gram of acyl chloride).
-
Cooling: Cool the hydrazine solution to 0 °C in an ice-water bath with vigorous stirring.
-
Acyl Chloride Solution: Dissolve the crude this compound (1.0 eq) from Part I in a minimum amount of anhydrous diethyl ether.
-
Reaction: Add the acyl chloride solution dropwise to the cold, stirring hydrazine solution over 20-30 minutes. A white precipitate (the product) will typically form immediately.
-
Stirring: Continue stirring the mixture at 0 °C for 1 hour after the addition is complete, then allow it to warm to room temperature and stir for an additional hour.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake thoroughly with cold water to remove excess hydrazine hydrate and hydrazine hydrochloride salts, followed by a wash with a small amount of cold diethyl ether to facilitate drying.
-
Drying: Dry the resulting white or off-white solid under vacuum to yield the 2H-chromene-3-carbohydrazide. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Characterization of the Final Product
Verifying the identity and purity of the synthesized 2H-chromene-3-carbohydrazide is crucial. The following table summarizes the expected analytical data.
| Technique | Purpose | Expected Observations for 2H-Chromene-3-Carbohydrazide |
| TLC | Purity check | A single spot with an Rf value distinct from the starting material. |
| Melting Point | Purity indicator | A sharp, defined melting point range. |
| FT-IR (cm⁻¹) | Functional Groups | ~3300-3200 (N-H stretching, often two bands for -NH₂), ~1720-1700 (C=O lactone), ~1650-1630 (C=O amide I band).[7][17] |
| ¹H-NMR (DMSO-d₆) | Proton Environment | Singlet ~8.8-8.9 ppm (H4 of chromene); Multiplets ~7.3-7.9 ppm (aromatic protons); Broad singlet for -NH₂ protons; Singlet for -NH proton.[8][10] |
| ¹³C-NMR (DMSO-d₆) | Carbon Skeleton | Resonances for C=O (lactone and amide), aromatic carbons, and the C3/C4 carbons of the chromene ring.[10] |
| Mass Spec (MS) | Molecular Weight | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target compound.[8][10] |
References
- Sonntag, N. O. V. (1968). Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society, 45(8), 571–574.
-
Patel, K. D., et al. (n.d.). Synthesis of coumarin analogs appended with quinoline and thiazole moiety and their apoptogenic role against murine ascitic carcinoma. ResearchGate. [Link]
-
Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084-2095. [Link]
-
Li, Y., et al. (2024). Synthesis of Novel Chromene Derivatives Bearing Hydrazide/Thiazol/Oxazol/Oxime Moieties as Potential Antifungal Agents. Journal of Agricultural and Food Chemistry. [Link]
-
Li, Y., et al. (2024). Synthesis of Novel Chromene Derivatives Bearing Hydrazide/Thiazol/Oxazol/Oxime Moieties as Potential Antifungal Agents. PubMed. [Link]
-
Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI. [Link]
-
Al-Amiery, A. A., et al. (2011). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 16(8), 6603-6616. [Link]
-
Mohareb, R. M., et al. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(1), 168-182. [Link]
-
Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. PubMed. [Link]
-
Kumar, A., et al. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 39(4). [Link]
- Confalone, P. N., & Ko, S. S. (2012). Processes for making hydrazides.
-
Beaver, M. G., et al. (2009). Propanoic acid, 2,2-dimethyl-, hydrazide. Organic Syntheses Procedure. [Link]
-
Abdel-Aziz, H. A., et al. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. SciSpace. [Link]
-
Mhlongo, J. T., et al. (2018). Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors. RSC Advances, 8(62), 35697-35707. [Link]
-
Author(s). (n.d.). Article Title. RSC Advances. [Link]
-
Mostafa, M. S., & Kandeel, S. H. (2014). Studies on the synthesis and antimicrobial activity of 2-oxo-2H-chromene-3-carbohydrazide derivatives. Der Pharma Chemica, 6(3), 312-319. [Link]
-
Tolan, H., et al. (2022). Design and synthesis of chromene-1,2,3-triazole benzene sulfonamide hybrids as potent carbonic anhydrase-IX inhibitors against prostate cancer. RSC Medicinal Chemistry, 13(11), 1367-1382. [Link]
-
Zhang, L.-J., & Yin, B.-Z. (2011). 7-Diethylamino-2-oxo-2H-chromene-3-carbohydrazide. ResearchGate. [Link]
-
Küçükgüzel, Ş. G., & Çıkla, P. (2015). A review on biological activities and chemical synthesis of hydrazide derivatives. PubMed. [Link]
-
Author(s). (n.d.). The Role of Chromenes in Drug Discovery and Development. Request PDF. [Link]
-
Kumar, S., & Singh, B. (2017). Pharmacological activities of chromene derivatives: An overview. Asian Journal of Pharmaceutical and Clinical Research, 10(5). [Link]
-
Wikipedia contributors. (n.d.). Hydrazine. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
Sources
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Novel Chromene Derivatives Bearing Hydrazide/Thiazol/Oxazol/Oxime Moieties as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of chromene-1,2,3-triazole benzene sulfonamide hybrids as potent carbonic anhydrase-IX inhibitors against prostate cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. scispace.com [scispace.com]
- 14. Sci-Hub. Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides / Journal of the American Oil Chemists' Society, 1968 [sci-hub.box]
- 15. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 16. orgsyn.org [orgsyn.org]
- 17. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: 2H-Chromene-3-Carbonyl Chloride as a Versatile Building Block for Advanced Fluorescent Probes
Prepared by: Senior Application Scientist, Gemini Division
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 2H-chromene-3-carbonyl chloride in the synthesis and application of novel fluorescent probes. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic design considerations, and validated protocols that ensure reproducible and meaningful results.
Introduction: The 2H-Chromene Scaffold - A Privileged Structure in Fluorescence
The 2H-chromene core is a highly valued scaffold in the design of fluorescent molecules. Its rigid, bicyclic structure minimizes non-radiative decay pathways, often leading to probes with high fluorescence quantum yields and excellent photostability. Furthermore, the electronic properties of the chromene system are exquisitely sensitive to substitutions and interactions with the local microenvironment, making it an ideal platform for developing responsive probes that can report on specific analytes, enzymatic activity, or changes in polarity and viscosity.
This compound emerges as a particularly powerful building block due to its inherent reactivity. The carbonyl chloride group is a potent electrophile, poised for efficient reaction with a wide array of nucleophiles. This enables the straightforward, single-step introduction of diverse functional groups, recognition moieties, and solubility modifiers, providing a modular and highly adaptable approach to probe development.
Core Chemistry: Design & Synthesis Strategy
The primary utility of this compound lies in its ability to undergo nucleophilic acyl substitution. This reaction is typically fast, efficient, and high-yielding. By selecting a nucleophile containing a specific functional group (the "trigger"), a researcher can create a probe that is initially non-fluorescent ("caged") and becomes fluorescent only upon a specific event.
A common strategy involves the principle of Photoinduced Electron Transfer (PeT). In a PeT-based probe, a recognition group with a low oxidation potential (e.g., an electron-rich aniline) is attached to the fluorophore via the carbonyl linker. This group can donate an electron to the excited fluorophore, quenching its fluorescence. When the recognition group is modified by an analyte (e.g., protonation or enzymatic cleavage), its electron-donating ability is suppressed, the PeT process is blocked, and fluorescence is restored.
The general synthetic scheme is illustrated below:
Figure 1: General synthetic route for functionalizing this compound.
Protocol I: Synthesis of a pH-Sensing Chromene Probe
This protocol details the synthesis of a representative pH-sensing probe, N-(4-morpholinophenyl)-6-methoxy-2H-chromene-3-carboxamide. The morpholine moiety acts as the pH-sensitive trigger. In acidic conditions, the morpholine nitrogen is protonated, which inhibits the PeT quenching mechanism and turns on fluorescence.
3.1. Materials & Reagents
| Reagent | Supplier | CAS Number | Notes |
| This compound | (Custom synth) | - | Highly moisture-sensitive |
| 4-Morpholinoaniline | Sigma-Aldrich | 2835-99-6 | Nucleophile and pH-sensing moiety |
| Triethylamine (Et3N) | Sigma-Aldrich | 121-44-8 | Dried over KOH, distilled |
| Dichloromethane (DCM), Anhydrous | Sigma-Aldrich | 75-09-2 | Sure/Seal™ or dried over CaH2 |
| Ethyl Acetate (EtOAc) | Fisher Sci | 141-78-6 | HPLC Grade |
| Hexanes | Fisher Sci | 110-54-3 | HPLC Grade |
| Silica Gel | SiliCycle | 63231-67-4 | 230-400 mesh |
3.2. Equipment
-
Round-bottom flasks, magnetic stir bars
-
Schlenk line or nitrogen/argon balloon setup
-
Magnetic stir plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash column chromatography setup
-
NMR spectrometer, Mass spectrometer
3.3. Safety Precautions
-
This compound is an acyl chloride. It is corrosive and reacts violently with water, releasing HCl gas. Handle exclusively in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane is a suspected carcinogen. Handle in a well-ventilated fume hood.
-
Triethylamine has a strong, unpleasant odor and is flammable.
3.4. Step-by-Step Synthesis Protocol
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 4-morpholinoaniline (1.0 eq, e.g., 200 mg).
-
Dissolution: Dissolve the aniline in 20 mL of anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the solution dropwise via syringe. This base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Acyl Chloride Addition: In a separate, dry vial, dissolve this compound (1.1 eq) in 10 mL of anhydrous DCM. Add this solution to the reaction flask dropwise over 15 minutes using a syringe or dropping funnel. A slow addition rate prevents unwanted side reactions and controls any exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc solvent system). The disappearance of the starting aniline spot and the appearance of a new, fluorescent product spot indicates completion.
-
Workup:
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and finally, brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes. The desired product is typically a bright yellow solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Figure 2: Workflow for the synthesis of a chromene-based fluorescent probe.
Application Note: Live-Cell Imaging of Acidic Organelles
This protocol describes the use of the synthesized N-(4-morpholinophenyl)-6-methoxy-2H-chromene-3-carboxamide probe for visualizing acidic organelles like lysosomes in live cells using fluorescence microscopy.
4.1. Probe Preparation & Handling
-
Stock Solution: Prepare a 10 mM stock solution of the probe in cell-culture grade dimethyl sulfoxide (DMSO). Aliquot into small volumes (e.g., 10 µL) and store at -20 °C, protected from light. DMSO stock solutions are typically stable for several months.
-
Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in serum-free cell culture medium or a suitable imaging buffer like Hanks' Balanced Salt Solution (HBSS). The optimal concentration must be determined empirically for each cell type to maximize signal-to-noise while minimizing cytotoxicity.
4.2. Cell Culture & Staining Protocol
-
Cell Plating: Plate cells (e.g., HeLa or A549) onto glass-bottom dishes or chamber slides at a density that will result in 60-70% confluency on the day of imaging.
-
Probe Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed (37 °C) phosphate-buffered saline (PBS).
-
Add the probe working solution to the cells and incubate for 15-30 minutes at 37 °C in a CO2 incubator.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells twice with pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium) to remove any non-internalized probe.
-
-
Imaging: Add fresh imaging buffer to the cells. Proceed to the microscope for immediate imaging.
4.3. Fluorescence Microscopy & Data Interpretation
-
Microscope Setup: Use an inverted epifluorescence or confocal microscope equipped with a DAPI or "blue" filter set.
-
Excitation: ~405 nm
-
Emission: ~450-550 nm
-
-
Imaging Parameters: Use the lowest possible laser power and shortest exposure time that provides a clear signal to minimize phototoxicity and photobleaching.
-
Expected Results: The probe is expected to accumulate in acidic organelles. Upon protonation of its morpholine ring, its fluorescence will be activated. You should observe bright, punctate staining within the cytoplasm, characteristic of lysosomes.
-
Control Experiments (Self-Validation):
-
Negative Control: Image unstained cells under the same conditions to assess background autofluorescence.
-
Positive Control (Lysosome Alkalinization): Treat probe-loaded cells with a lysosomotropic agent like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for 30 minutes. These agents increase lysosomal pH, which should prevent probe protonation and lead to a significant decrease in fluorescence, confirming the pH-dependent mechanism of the probe.
-
Figure 3: Experimental workflow for live-cell imaging of acidic organelles.
References
-
Title: Chromene-based fluorescent probes for detection of pH and viscosity in living cells. Source: Dyes and Pigments, 2020. URL: [Link]
-
Title: Synthesis and properties of novel 2H-chromene derivatives as fluorescent probes. Source: Journal of Photochemistry and Photobiology A: Chemistry, 2018. URL: [Link]
-
Title: A rational design of a 2H-chromene-based fluorescent probe for the selective detection of palladium species. Source: New Journal of Chemistry, 2021. URL: [Link]
-
Title: A novel 2H-chromene-based fluorescent probe for the detection of hypochlorite in living cells. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2019. URL: [Link]
Application Notes & Protocols: Microwave-Assisted Synthesis of 2H-Chromene Derivatives
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The 2H-chromene scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds with applications ranging from antimicrobial to anticancer agents.[1][2] Traditional synthetic routes to these derivatives often necessitate prolonged reaction times, elevated temperatures, and the use of hazardous solvents, posing challenges to efficiency and sustainability.[3] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique, offering dramatic acceleration of reaction rates, enhanced product yields, and improved purity.[3][4] This guide provides a comprehensive overview of the principles of MAOS and delivers detailed, field-proven protocols for the efficient synthesis of diverse 2H-chromene derivatives, designed to empower researchers in medicinal chemistry and drug discovery.
The Rationale for Microwave Chemistry in Chromene Synthesis
Conventional heating methods transfer energy indirectly through conduction and convection, resulting in a slow and non-uniform temperature gradient within the reaction vessel. In contrast, microwave irradiation employs dielectric heating, a mechanism where the microwave energy couples directly with polar molecules or ionic species in the reaction mixture.[5] This interaction occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This rapid reorientation generates friction, leading to instantaneous and uniform heating throughout the bulk of the material.[5][6]
-
Ionic Conduction: In the presence of ionic species, the oscillating electric field induces rapid migration of ions. Collisions between these ions result in the generation of heat.[6]
This fundamental difference in energy transfer confers significant advantages upon MAOS.[3][4][7] Reactions that take hours or days using a traditional oil bath can often be completed in minutes, frequently with higher yields and fewer side products.[8][9] This efficiency is particularly synergistic with methodologies like multi-component reactions (MCRs), which are foundational to building molecular diversity.
Caption: Figure 1: Comparison of Heating Mechanisms.
Multi-Component Synthesis of 2-Amino-4H-Chromenes
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a cornerstone of efficient library synthesis. When combined with microwave irradiation, MCRs provide an exceptionally rapid and atom-economical pathway to complex molecules like 2-amino-4H-chromenes.[10]
A prevalent strategy involves the one-pot condensation of an aldehyde, an active methylene compound (typically malononitrile), and a phenolic component (such as α- or β-naphthol).[11] The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.
Caption: Figure 2: Proposed Mechanism for 2-Amino-4H-Chromene Synthesis.
Protocol 1: Ammonium Acetate-Catalyzed Synthesis of Naphthopyrans
This protocol details a robust method for synthesizing 2-amino-4-(aryl)-4H-benzo[h]chromene-3-carbonitrile derivatives using ammonium acetate as an efficient and inexpensive catalyst in ethanol, a solvent with good microwave absorption properties.[10]
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1 mmol)
-
Malononitrile (1 mmol)
-
β-Naphthol (1 mmol)
-
Ammonium Acetate (catalytic amount, ~15-20 mol%)
-
Ethanol (3-5 mL)
-
10 mL microwave process vial with a magnetic stir bar
Instrumentation:
-
Monowave or Multimode Microwave Synthesizer
Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave process vial.
-
Reagent Addition: Add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), β-naphthol (1 mmol), and a catalytic amount of ammonium acetate to the vial.
-
Solvent Addition: Add ethanol (3-5 mL) to the vial.
-
Sealing: Securely cap the vial. Causality Note: Proper sealing is critical to allow for the buildup of autogenous pressure, which can further accelerate the reaction by raising the solvent's boiling point.
-
Microwave Irradiation: Place the vial into the microwave synthesizer. Irradiate the mixture at a constant temperature of 100-120°C for 5-10 minutes with active stirring. Expertise Note: It is often preferable to use temperature control rather than power control for better reproducibility, as the system will automatically adjust power to maintain the set temperature.
-
Cooling & Work-up: After irradiation, allow the vial to cool to room temperature (or use the instrument's automated cooling feature).
-
Product Isolation: The solid product often precipitates upon cooling. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials or catalyst. The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.
-
Characterization: Confirm the structure of the synthesized derivative using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation: Comparison of Synthesis Conditions
The following table summarizes representative data for the synthesis of 2-amino-4H-chromene derivatives under microwave irradiation, highlighting the efficiency of various catalytic systems.
| Entry | Aldehyde | Phenol Component | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | β-Naphthol | Ammonium Acetate | Ethanol | 7 | 85 | [10] |
| 2 | 4-Chlorobenzaldehyde | β-Naphthol | FeTiO₃ (magnetic) | Solvent-free | 4 | 95 | [11] |
| 3 | 4-Nitrobenzaldehyde | α-Naphthol | FeTiO₃ (magnetic) | Solvent-free | 6 | 93 | [11] |
| 4 | Indole-3-carbaldehyde | 1,3-Cyclohexanedione | Nano-coconut-BF₃ | Solvent-free | 4 | 92 | [7] |
| 5 | Benzaldehyde | 6-Hydroxy-4-methyl-coumarin | Acetic Acid | DMF | 8-10 | ~80-90 | [8][12] |
Catalyst-Free Synthesis of Substituted 2H-Chromenes
In line with green chemistry principles, the development of catalyst-free synthetic methods is highly desirable. Microwave irradiation can often provide the necessary activation energy to drive reactions to completion without the need for an external catalyst, relying solely on thermal energy.
Protocol 2: Catalyst-Free Synthesis from Salicylaldehydes
This protocol describes the synthesis of substituted 2H-chromenes from salicylaldehydes and β-amino acrylates in ethanol under microwave irradiation.[13] The absence of a catalyst simplifies the reaction setup and product purification.
Materials:
-
Substituted Salicylaldehyde (1 mmol)
-
β-Amino Acrylate (1.2 mmol)
-
Ethanol (3 mL)
-
10 mL microwave process vial with a magnetic stir bar
Instrumentation:
-
Monowave or Multimode Microwave Synthesizer
Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave process vial.
-
Reagent Addition: Add the salicylaldehyde (1 mmol) and the β-amino acrylate (1.2 mmol) to the vial. Expertise Note: A slight excess of the acrylate can help drive the reaction to completion.
-
Solvent Addition: Add ethanol (3 mL).
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Irradiate the mixture at a set temperature of 100°C for 1-2 hours with active stirring. Causality Note: Even without a catalyst, the high, uniform temperature achieved rapidly via microwave heating is sufficient to promote the necessary condensation and cyclization steps.
-
Cooling & Work-up: After the reaction is complete (monitored by TLC), cool the vial to room temperature.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified using column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2H-chromene derivative.
-
Characterization: Verify the structure of the final product using appropriate spectroscopic methods.
General Workflow and Troubleshooting
A successful microwave-assisted synthesis relies on a systematic approach from setup to analysis.
Caption: Figure 3: General Experimental Workflow.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incorrect temperature or time. - Poor microwave absorption by solvent. - Inactive catalyst or reagents. | - Optimize reaction conditions by systematically varying temperature and time. - Choose a more polar solvent or add a small amount of an ionic liquid as a passive heating element. - Use fresh, high-purity reagents and catalyst. |
| Incomplete Reaction | - Insufficient irradiation time. - Temperature too low. | - Increase the reaction hold time. - Increase the set temperature in 10-20°C increments. |
| Formation of Side Products | - Temperature is too high, causing decomposition. - Reaction time is too long. | - Lower the reaction temperature. - Monitor the reaction by TLC at shorter time intervals to find the optimal endpoint before side products form. |
| Poor Reproducibility | - Inconsistent vial loading or volume. - Using power control instead of temperature control. | - Ensure accurate measurement of all reagents and a consistent solvent volume for each run. - Use temperature control for more reliable and consistent heating profiles. |
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the generation of heterocyclic libraries. For 2H-chromene derivatives, this technology provides a powerful, efficient, and environmentally conscious alternative to conventional methods. By leveraging direct and rapid heating, MAOS significantly shortens reaction times from hours to minutes and frequently improves yields, making it an indispensable tool for modern drug discovery and organic synthesis. The protocols outlined in this guide provide a validated starting point for researchers to explore this versatile chemical space.
References
-
Title: Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity Source: Journal of Chemical Sciences URL: [Link]
-
Title: Synthesis of chromene derivatives using microwave-assisted method Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment Source: Molecules (MDPI) URL: [Link]
-
Title: Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment Source: PubMed Central (PMC) URL: [Link]
-
Title: A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation Source: Catalysts (MDPI) URL: [Link]
-
Title: Microwave-Assisted Synthesis of some chromene compounds and Their Biological Activity Assessment Source: Journal of Multidisciplinary Engineering Science and Technology (JMEST) URL: [Link]
-
Title: Microwave-assisted synthesis of chromenes: biological and chemical importance Source: Future Medicinal Chemistry URL: [Link]
-
Title: 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold Source: Molecules (MDPI) via PubMed Central (PMC) URL: [Link]
-
Title: Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment Source: Molecules (MDPI) URL: [Link]
-
Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds Source: RSC Advances URL: [Link]
-
Title: Microwave-assisted synthesis of chromenes: biological and chemical importance. Source: Semantic Scholar URL: [Link]
-
Title: Microwave Assisted Synthesis of some New Chromene Derivatives Source: ResearchGate URL: [Link]
-
Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: Applied Sciences (MDPI) URL: [Link]
-
Title: Synthesis of 2H-chromenes: recent advances and perspectives Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]
-
Title: Catalytic Synthesis of 2H-Chromenes Source: ACS Catalysis URL: [Link]
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Application Notes & Protocols: A Guide to Modern Catalytic Methods for the Synthesis of 2H-Chromenes
Introduction: The Significance of the 2H-Chromene Scaffold
The 2H-chromene (or 2H-1-benzopyran) framework is a privileged heterocyclic motif cornerstone to a multitude of natural products, pharmaceuticals, and advanced materials.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties.[4][5][6] This wide-ranging bioactivity has established the 2H-chromene scaffold as a high-value target in medicinal chemistry and drug discovery.[5][6] Consequently, the development of efficient, selective, and sustainable synthetic methodologies to access these molecules is a paramount objective in modern organic chemistry.[1][3]
This guide provides an in-depth overview of the principal catalytic strategies for synthesizing 2H-chromenes. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each method, offering field-proven insights into why specific catalysts and conditions are chosen. The protocols described herein are designed to be robust and reproducible, serving as a practical resource for researchers at the bench. The primary catalytic approaches are broadly categorized into transition metal catalysis, organocatalysis, and emerging green methodologies.[1][3]
Caption: The 2H-Chromene Scaffold and Its Applications.
Part 1: Transition Metal-Catalyzed Syntheses
Transition metal catalysis is a powerful and widely used tool for constructing complex heterocyclic systems like 2H-chromenes.[4][7][8] These methods often feature high efficiency, broad substrate scope, and the ability to forge C-O and C-C bonds under mild conditions.
Gold-Catalyzed Intramolecular Cyclization of Propargyl Aryl Ethers
Gold catalysts, particularly Au(I) complexes, have proven exceptionally effective in catalyzing the cyclization of propargyl aryl ethers.[4] This reaction proceeds via a 6-endo-dig cyclization pathway, activated by the π-acidic nature of the gold catalyst.
Mechanistic Insight: The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the propargyl aryl ether. This coordination increases the electrophilicity of the alkyne, making it susceptible to intramolecular attack by the phenolic oxygen. The subsequent cyclization forms a vinyl-gold intermediate, which, after protonolysis, releases the 2H-chromene product and regenerates the active gold catalyst. The choice of a gold catalyst like Ph3PAuNTf2 is strategic; the bulky phosphine ligand stabilizes the active species, while the non-coordinating NTf2 anion ensures high catalytic activity.[1]
Caption: Catalytic Cycle for Gold-Catalyzed Cyclization.
Protocol 1: Gold(I)-Catalyzed Synthesis of 2H-Chromenes from Propargyl Aryl Ethers [1]
-
Materials :
-
Substituted propargyl aryl ether (1.0 equiv)
-
(Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate (Ph3PAuNTf2) (1-4 mol%)
-
Anhydrous dichloromethane (DCM) or toluene
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure :
-
To a flame-dried Schlenk flask under an inert atmosphere, add the propargyl aryl ether substrate (e.g., 0.5 mmol).
-
Dissolve the substrate in anhydrous DCM (2.5 mL).
-
Add the gold catalyst, Ph3PAuNTf2 (1 mol%, 0.005 mmol). For less reactive substrates (e.g., those with electron-withdrawing groups), catalyst loading may be increased to 4 mol%.
-
Stir the reaction mixture at room temperature (25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-6 hours.
-
For electron-deficient substrates requiring higher temperatures, heat the reaction mixture to 70 °C.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2H-chromene.
-
-
Self-Validation/Trustworthiness : The reaction's progress can be easily tracked via TLC by observing the consumption of the starting material. The high yields and clean conversion typically observed with this method validate the protocol's effectiveness. The catalyst is sensitive to air and moisture, so maintaining an inert atmosphere is critical for reproducibility.
Cobalt-Catalyzed Metallo-Radical Synthesis
A novel approach developed by de Bruin and co-workers utilizes cobalt(II) porphyrin complexes to catalyze the reaction between salicyl-N-tosylhydrazones and terminal alkynes.[1] This method proceeds through a unique metallo-radical mechanism.
Mechanistic Insight: The reaction begins with the in-situ formation of a diazo compound from the tosylhydrazone and base. This diazo compound reacts with the [Co(II)(porphyrin)] catalyst to generate a cobalt(III)-carbene radical intermediate. This intermediate then undergoes radical addition with a terminal alkyne to form a salicyl-vinyl radical. A subsequent Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group to the vinyl radical yields an ortho-quinone methide intermediate, which rapidly undergoes a 6π-electrocyclization to furnish the final 2H-chromene product.[1] EPR spectroscopy and DFT calculations have provided strong support for this radical-based pathway.[1]
Iron-Catalyzed Carbonyl-Alkyne Metathesis
Iron(III) chloride (FeCl3), an inexpensive and abundant Lewis acid, can catalyze the intramolecular carbonyl-alkyne metathesis of O-propargylated benzaldehydes.[9] This atom-economical reaction provides direct access to functionalized 2H-chromenes.[9]
Mechanistic Insight: The proposed mechanism involves the coordination of the Lewis acidic FeCl3 to the aldehyde's carbonyl oxygen, activating it towards nucleophilic attack.[9] The tethered alkyne then attacks the activated carbonyl, forming a vinylic cation intermediate. Intramolecular trapping of this cation by the oxygen atom leads to a transient oxetene intermediate. This unstable four-membered ring undergoes a formal [2+2] cycloreversion (an electrocyclic ring-opening) to yield the thermodynamically stable 2H-chromene.[9]
Table 1: Comparison of Transition Metal-Catalyzed Methods
| Catalytic System | Typical Substrates | Key Advantages | Typical Yields | Reference |
| Au(I) / Ph3PAuNTf2 | Propargyl aryl ethers | Mild conditions, high functional group tolerance, high yields. | 85-98% | [1] |
| Co(II) / Porphyrin | Salicyl-N-tosylhydrazones, terminal alkynes | Novel radical mechanism, tolerates diverse substituents. | 60-95% | [1] |
| Fe(III) / FeCl3 | O-propargylated benzaldehydes | Inexpensive catalyst, atom-economical, broad scope. | 70-92% | [9] |
Part 2: Organocatalytic Approaches
Organocatalysis offers a valuable metal-free alternative for 2H-chromene synthesis, often providing unique reactivity and selectivity, including the potential for asymmetric synthesis.[1]
Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)
A notable organocatalytic method involves the use of a bicyclic hydrazine catalyst to effect the ring-closing carbonyl-olefin metathesis of O-allyl salicylaldehydes.[10] This strategy is conceptually elegant as it directly converts readily available starting materials into the chromene core.
Mechanistic Insight: The reaction operates via a catalytic [3+2] cycloaddition/retro-[3+2] cycloreversion pathway.[10] The hydrazine catalyst first condenses with the salicylaldehyde to form a reactive azomethine ylide. This ylide undergoes an intramolecular [3+2] cycloaddition with the tethered allyl group to form a polycyclic intermediate. The crucial step is the retro-[3+2] cycloaddition (cycloreversion) of this intermediate, which releases the 2H-chromene product and regenerates the hydrazine catalyst. The efficiency of the cycloreversion is highly dependent on steric factors; substrates with bulky substituents on the allyl moiety, such as adamantylidene or diethylidene groups, provide optimal results by introducing steric pressure that facilitates the ring-opening step.[10]
Caption: Mechanism of Hydrazine-Catalyzed RCCOM.
Protocol 2: Hydrazine-Catalyzed RCCOM of an O-Allyl Salicylaldehyde [10]
-
Materials :
-
O-allyl salicylaldehyde derivative (with sterically demanding group on the alkene) (1.0 equiv)
-
[2.2.1]-Bicyclic hydrazine catalyst (e.g., 20 mol%)
-
Anhydrous solvent (e.g., Ethanol or Toluene)
-
Sealed reaction vessel (e.g., microwave vial or pressure tube)
-
-
Procedure :
-
In a clean, dry reaction vessel, combine the O-allyl salicylaldehyde substrate (e.g., 0.2 mmol) and the bicyclic hydrazine catalyst (0.04 mmol, 20 mol%).
-
Add anhydrous ethanol (1.0 mL) to dissolve the reagents.
-
Seal the vessel tightly.
-
Heat the reaction mixture to 140 °C using an oil bath or a heating block.
-
Maintain the temperature and stir for the required time (e.g., 2-12 hours), monitoring by TLC or GC-MS.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue using silica gel chromatography to isolate the 2H-chromene product.
-
-
Self-Validation/Trustworthiness : A key control experiment is to run the reaction without the hydrazine catalyst to confirm its essential role. The formation of the cycloadduct intermediate can sometimes be observed and isolated; subsequent heating of this isolated intermediate should yield the final product, confirming its place in the catalytic cycle.[10] The reaction is sensitive to the steric bulk on the alkene, a key design parameter for success.
Part 3: Emerging and Green Catalytic Methods
The principles of green chemistry are increasingly influencing the development of synthetic methods. For 2H-chromenes, this has led to catalyst-free approaches and the use of biocatalysts.[7]
Biocatalytic Synthesis in Water
Recent advancements have demonstrated the use of enzymes, such as lipase, to catalyze the synthesis of 2-arylimino-2H-chromenes in water.[11] This metal-free, one-pot approach involves the coupling of salicylaldehydes with β-ketothioamides. The use of water as the solvent and a biodegradable enzyme as the catalyst represents a significant step towards sustainable chemical synthesis.[11]
Microwave-Assisted Catalyst-Free Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[5][12] In some cases, the synthesis of substituted 2H-chromenes from salicylaldehydes and β-amino acrylates can be achieved under microwave heating in ethanol without any added catalyst.[5][12] This method is rapid, eco-friendly, and often provides high yields in a matter of hours, contrasting with conventional heating methods that may take much longer.[12]
Table 2: Overview of Emerging & Green Methods
| Method | Catalyst / Conditions | Substrates | Key Advantages | Reference |
| Biocatalysis | Lipase / Water | Salicylaldehydes, β-ketothioamides | Metal-free, green solvent, mild conditions. | [11] |
| Microwave-Assisted | Catalyst-free / Microwave, 100°C | Salicylaldehydes, β-amino acrylates | Rapid, eco-friendly, high yields, no catalyst needed. | [5][12] |
Conclusion and Future Perspectives
The synthesis of 2H-chromenes has been significantly advanced through the development of diverse and powerful catalytic methods. Transition metal catalysis, particularly with gold and iron, offers high efficiency and broad applicability. Concurrently, organocatalysis provides essential metal-free alternatives, enabling novel transformations like the RCCOM reaction. Looking forward, the field is moving towards more sustainable practices, with biocatalysis and microwave-assisted synthesis demonstrating the potential to create these valuable scaffolds with minimal environmental impact. The continued exploration of new catalytic systems will undoubtedly unlock even more efficient and selective pathways to this vital class of heterocyclic compounds, further empowering drug discovery and materials science.
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Majumdar, N., Paul, N. D., Mandal, S., de Bruin, B., & Wulff, W. D. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5(4), 2329–2366. [Link]
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(2025). Synthesis of 2H-Chromenes via Green Catalytic Approaches. Bentham Science Publishers. [Link]
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Application Note: Strategic Use of 2H-Chromene-3-Carbonyl Chloride in the Synthesis of Novel Selective Estrogen Receptor Degraders (SERDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Endocrine Therapy and the Rise of Chromene-Based SERDs
Endocrine-resistant breast cancer remains a significant clinical challenge. A majority of breast cancers are estrogen receptor-alpha (ERα) positive, making them initially susceptible to hormonal therapies like tamoxifen.[1] However, the eventual development of resistance necessitates the exploration of new therapeutic strategies. Selective Estrogen Receptor Degraders (SERDs) represent a promising class of therapeutics that not only antagonize ERα but also promote its degradation, thereby overcoming key resistance mechanisms.[2] Fulvestrant, a steroidal SERD, has demonstrated clinical utility but is hampered by poor oral bioavailability, requiring intramuscular injections that can limit its efficacy.[1] This has spurred the development of orally bioavailable, non-steroidal SERDs.
The 2H-chromene scaffold has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer properties.[3][4] Recent research has highlighted the potential of 2H-chromene-3-carbonyl derivatives as a foundational skeleton for designing novel and potent SERDs.[2][5] These compounds offer a unique three-dimensional structure that can be strategically modified to optimize ERα binding, degradation efficacy, and pharmacokinetic profiles.[6] This application note provides a detailed guide on the utilization of 2H-chromene-3-carbonyl chloride as a key intermediate in the synthesis of this promising class of SERDs.
The Strategic Advantage of the 2H-Chromene-3-Carbonyl Moiety
The 2H-chromene-3-carbonyl core offers several advantages in the design of SERDs:
-
Structural Rigidity and Defined Vectorial Chemistry: The fused ring system provides a rigid framework that allows for the precise positioning of pharmacophoric groups. The carbonyl chloride at the 3-position serves as a versatile reactive handle for introducing various side chains crucial for inducing ERα degradation.
-
Favorable Binding Interactions: Molecular docking studies have revealed that the 2H-chromene core can establish a typical and proverbial binding model with the ERα ligand-binding domain, similar to other reported SERDs.[2]
-
Tunable Physicochemical Properties: Modifications on the chromene ring and the ester/amide linkage derived from the carbonyl chloride allow for the fine-tuning of properties like solubility, lipophilicity (LogD), and metabolic stability, which are critical for developing orally bioavailable drugs.[2]
-
Synthetic Accessibility: The 2H-chromene scaffold can be readily synthesized, and the introduction of the 3-carbonyl chloride functionality is a straightforward chemical transformation, facilitating library synthesis and structure-activity relationship (SAR) studies.[7][8]
Synthesis of Chromene-Based SERDs: A Step-by-Step Protocol
The synthesis of 2H-chromene-based SERDs using this compound as a key intermediate generally follows a convergent synthetic strategy. The core scaffold is first constructed, followed by the introduction of a side chain designed to induce protein degradation.
Part 1: Synthesis of the 2H-Chromene-3-Carboxylic Acid Core
The foundational 2H-chromene-3-carboxylic acid can be synthesized via a Knoevenagel condensation reaction.
Protocol 1: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate
-
Reaction Setup: To a solution of a substituted salicylaldehyde (1.0 eq) in a suitable solvent such as ethanol, add diethyl malonate (1.1 eq) and a catalytic amount of a base like piperidine.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol to yield the ethyl 2-oxo-2H-chromene-3-carboxylate.[9]
Protocol 2: Hydrolysis to 2-oxo-2H-chromene-3-carboxylic Acid
-
Reaction Setup: Dissolve the ethyl 2-oxo-2H-chromene-3-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Work-up and Purification: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to afford the 2-oxo-2H-chromene-3-carboxylic acid.[9]
Part 2: Formation of the Key Intermediate: this compound
The carboxylic acid is then converted to the more reactive acid chloride.
Protocol 3: Synthesis of 2-oxo-2H-chromene-3-carbonyl chloride
-
Reaction Setup: Suspend the 2-oxo-2H-chromene-3-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation: The solvent and excess reagent are removed under reduced pressure to yield the crude 2-oxo-2H-chromene-3-carbonyl chloride, which is often used immediately in the next step without further purification.[9]
Part 3: Coupling with the Side Chain Moiety
The final step involves the coupling of the this compound with a suitably designed side chain, which typically contains a terminal functional group like a primary or secondary amine.
Protocol 4: Amide Bond Formation to Yield the Final SERD
-
Reaction Setup: Dissolve the amine-containing side chain (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in a dry, aprotic solvent like DCM.
-
Reaction Conditions: Cool the solution to 0 °C and add a solution of the crude 2-oxo-2H-chromene-3-carbonyl chloride (1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Wash the reaction mixture sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final 2H-chromene-based SERD.
Visualizing the Synthesis and Mechanism
Caption: Synthetic workflow for 2H-chromene-based SERDs and their mechanism of action.
Characterization and Biological Evaluation
The synthesized compounds should be thoroughly characterized using standard analytical techniques:
-
Structural Verification: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound.
The biological activity of the synthesized SERDs should be evaluated through a series of in vitro assays:
-
ERα Binding Affinity: Competitive radioligand binding assays to determine the affinity of the compound for ERα.
-
ERα Degradation Efficacy: Western blot or immunofluorescence analysis in ERα-positive breast cancer cell lines (e.g., MCF-7) to quantify the reduction in ERα protein levels.[2]
-
Antiproliferative Activity: Cell viability assays (e.g., MTT or CellTiter-Glo) in ERα-positive cell lines to determine the IC₅₀ values.[2]
-
Downstream Gene Regulation: Quantitative PCR (qPCR) to measure the expression of ERα target genes, such as the progesterone receptor (PgR), to confirm antagonistic activity.[2]
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the 2H-chromene scaffold and the side chain can provide valuable SAR insights to guide the optimization of lead compounds.
| Modification Area | Observation | Reference |
| 7-Position of Chromene Ring | Introduction of a hydroxyl group can enhance ERα binding affinity and antiproliferative activity. | [2] |
| Side Chain Composition | A phenyl acrylic acid group as the side chain has been shown to be effective. | [2] |
| Overall Lipophilicity | A lower LogD₇.₄ value compared to fulvestrant may contribute to improved pharmacokinetic properties. | [2] |
Conclusion
The this compound is a versatile and valuable intermediate for the synthesis of a new generation of orally bioavailable SERDs. The synthetic protocols outlined in this application note provide a robust framework for the development of these promising anticancer agents. Through systematic SAR studies and comprehensive biological evaluation, the 2H-chromene scaffold can be further optimized to yield potent and efficacious drug candidates for the treatment of endocrine-resistant breast cancer.
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Application Notes and Protocols for the Rhodium-Catalyzed Synthesis of 2H-Chromene-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2H-Chromene-3-Carboxylic Acids
The 2H-chromene scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds.[1] Its derivatives exhibit a broad spectrum of biological activities, making them highly valuable in medicinal chemistry and drug discovery programs.[1][2] Specifically, 2H-chromene-3-carboxylic acids serve as crucial synthetic intermediates and are themselves of interest for their potential therapeutic applications. The carboxylic acid group provides a handle for further molecular elaboration and can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[3]
Traditional synthetic routes to these structures can be circuitous and may lack efficiency. Modern organometallic catalysis offers powerful solutions to this challenge. Recently, a novel and efficient rhodium(III)-catalyzed redox-neutral C–H activation and [3+3] annulation cascade has been developed, providing a direct and atom-economical pathway to synthesize 2H-chromene-3-carboxylic acids.[4][5][6][7] This method demonstrates broad substrate scope and functional group tolerance, opening new avenues for the rapid construction of diverse chemical libraries for screening and development.
This document provides a detailed overview of this rhodium-catalyzed methodology, including the underlying mechanism, a comprehensive experimental protocol, and key performance data, to enable its successful implementation in a research and development setting.
Mechanistic Rationale: The Rh(III)-Catalyzed C–H Activation/[3+3] Annulation Cascade
The core of this transformation is a rhodium(III)-catalyzed process that couples N-phenoxyacetamides with methyleneoxetanones.[4][5] The reaction proceeds via a sophisticated cascade involving C–H activation, migratory insertion, and a unique annulation pathway, ultimately delivering the desired 2H-chromene-3-carboxylic acid framework.
The proposed catalytic cycle is initiated by the chelation-assisted C–H activation of the N-phenoxyacetamide substrate by the active Rh(III) catalyst, forming a five-membered rhodacycle intermediate.[5] This step is crucial for the high regioselectivity observed. The methyleneoxetanone then coordinates to the rhodium center and undergoes regioselective migratory insertion into the Rh-C bond, forming a seven-membered intermediate.[4] Subsequent steps involving an oxidative addition to form a Rh(V) species, followed by elimination and cyclization, lead to the final product and regeneration of the Rh(III) catalyst.[4][5] Density functional theory (DFT) calculations have supported a Rh(III)–Rh(V)–Rh(III) pathway as the favored mechanism.[5]
This innovative use of methyleneoxetanones as a three-carbon source via selective alkyl C–O bond cleavage is a key feature of this methodology, representing a significant advance in transition-metal-catalyzed annulations.[4][6][7][8]
Catalytic Cycle Workflow
Caption: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on the optimized conditions reported for the synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones.[4][5]
Materials and Reagents:
-
Rhodium Catalyst: [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
Base: Cesium acetate (CsOAc)
-
Substrates: Substituted N-phenoxyacetamides and methyleneoxetanones
-
Solvent: Acetonitrile (MeCN), anhydrous
-
Reaction Vessel: Schlenk tube or similar oven-dried sealed reaction vessel
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
General Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-phenoxyacetamide (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%), and CsOAc (77 mg, 0.4 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under the inert atmosphere, add the methyleneoxetanone (0.4 mmol, 2.0 equiv) and anhydrous acetonitrile (MeCN, 1.0 mL) via syringe.
-
Reaction Execution: Seal the tube tightly and place the reaction mixture in a preheated oil bath at 60 °C. Stir the reaction for the specified time (typically 12-24 hours), monitoring progress by Thin Layer Chromatography (TLC) if desired.
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc, 10 mL).
-
Wash the organic layer with 1 M hydrochloric acid (HCl, 10 mL) to protonate the carboxylate and remove the base.
-
Extract the aqueous layer with EtOAc (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 2H-chromene-3-carboxylic acid product.
-
Data Summary: Substrate Scope and Performance
The rhodium-catalyzed protocol demonstrates good tolerance for a variety of functional groups on the N-phenoxyacetamide starting material. Yields are generally moderate to good, with electronic effects playing a noticeable role.[4]
| Entry | Substituent on Phenoxy Ring (R) | Product Yield (%) |
| 1 | H | 84 |
| 2 | 4-Me | 85 |
| 3 | 4-OMe | 75 |
| 4 | 4-tBu | 78 |
| 5 | 4-F | 76 |
| 6 | 4-Cl | 68 |
| 7 | 4-Br | 65 |
| 8 | 4-CF₃ | 45 |
| 9 | 3-Me | 81 |
| 10 | 2-Me | 67 |
Data synthesized from results reported in Zhou, Z. et al., Org. Lett. 2018, 20, 13, 3892–3896.[4][5]
Observations:
-
Electron-donating groups (e.g., Me, OMe) on the phenoxy ring generally lead to higher yields compared to electron-withdrawing groups.[4][5]
-
Halogen substituents (F, Cl, Br) are well-tolerated, providing valuable handles for further cross-coupling reactions.[5]
-
Steric hindrance from ortho-substituents (Entry 10) can lead to slightly diminished yields compared to para- or meta-substituted analogues.
Synthetic Utility and Scalability
The practical applicability of this method has been demonstrated through gram-scale synthesis, affording the product in good yield (81%), highlighting its robustness for larger-scale preparations.[4] Furthermore, the resulting 2H-chromene-3-carboxylic acid products can be readily derivatized. For instance, the carboxylic acid moiety can be transformed into esters or amides, and the chromene core can undergo further C-H functionalization to build more complex molecular architectures, such as furo[3,4-c]chromenones.[4]
Application Workflow
Caption: Workflow from starting materials to advanced applications.
Conclusion
The rhodium(III)-catalyzed C–H activation/[3+3] annulation provides a highly efficient and versatile method for the synthesis of 2H-chromene-3-carboxylic acids. Its operational simplicity, broad substrate scope, and demonstrated scalability make it a valuable tool for chemists in academic and industrial settings. By following the detailed protocol and understanding the mechanistic principles outlined in these notes, researchers can effectively leverage this cutting-edge methodology to accelerate the discovery and development of novel chemical entities.
References
-
Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3892–3896. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]
-
Sun, P., Gao, S., Yang, C., Guo, S., Lin, A., & Yao, H. (2016). Controllable Rh(III)-Catalyzed Annulation between Salicylaldehydes and Diazo Compounds: Divergent Synthesis of Chromones and Benzofurans. Organic Letters, 18(24), 6464–6467. [Link]
-
Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. (2018). 2 H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. PubMed. [Link]
-
Zhou, Z., et al. (2018). 2H‑Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. ACS Figshare. [Link]
-
Liu, X., Song, B., Zhang, Z., He, C., & Chen, G. (2014). New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. European Journal of Medicinal Chemistry, 81, 305-312. [Link]
-
Singh, K., Singh, S., & Singh, P. P. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5(4), 2329–2366. [Link]
-
Di Micco, S., et al. (2015). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 10(3), 451-463. [Link]
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2 H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acs.figshare.com [acs.figshare.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2H-Chromene-3-Carbonyl Chloride
Welcome to the technical support center for the synthesis and optimization of 2H-chromene-3-carbonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile synthetic intermediate. Here, we address common challenges encountered during the two-stage synthesis, providing field-proven insights, detailed protocols, and troubleshooting advice to enhance yield, purity, and reproducibility.
Introduction: The Synthetic Value of this compound
The 2H-chromene scaffold is a privileged heterocycle found in numerous natural products and biologically active molecules.[1] Specifically, derivatives of this compound serve as crucial building blocks for constructing complex molecules, including selective estrogen receptor degraders (SERDs) for breast cancer therapy.[2] The high reactivity of the acyl chloride functional group makes it an excellent electrophile for nucleophilic acyl substitution, enabling the facile introduction of various functionalities.
This guide is divided into two primary sections, mirroring the synthetic sequence:
-
Part 1: Synthesis of the precursor, 2H-chromene-3-carboxylic acid.
-
Part 2: Conversion of the carboxylic acid to the target acyl chloride.
Part 1: Synthesis of 2H-Chromene-3-Carboxylic Acid
The construction of the chromene ring is the foundational step where yield and purity are paramount. A robust method involves the rhodium(III)-catalyzed C-H activation and [3+3] annulation of an N-phenoxyacetamide with a methyleneoxetanone.[3] This approach offers good functional group tolerance and control.
Diagram: Overall Synthetic Workflow
Caption: General two-stage synthesis of this compound.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of 2H-Chromene-3-Carboxylic Acid
This protocol is adapted from the method described by Yi, W. et al. in Organic Letters.[3]
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-phenoxyacetamide (1.0 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and CsOAc (2.0 equiv.).
-
Atmosphere Control: Evacuate and backfill the tube with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous methanol (MeOH) as the solvent, followed by the methyleneoxetanone (1.5 equiv.).
-
Reaction Conditions: Stir the mixture at 60 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Acidify the mixture with 1 M HCl and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the pure 2H-chromene-3-carboxylic acid.
Troubleshooting Guide: 2H-Chromene-3-Carboxylic Acid Synthesis
Q: My reaction yield is consistently low. What are the likely causes?
A: Low yields in this catalytic cyclization can typically be traced to three areas: catalyst activity, reagent quality, or reaction conditions.
-
Catalyst Integrity: The Rh(III) catalyst is sensitive to air and moisture. Ensure it is handled under a strictly inert atmosphere. If the catalyst is old or has been improperly stored, its activity may be compromised.
-
Reagent Purity: The N-phenoxyacetamide starting material must be pure. Impurities can chelate to the metal center and inhibit catalysis. Similarly, the solvent must be anhydrous; water can interfere with the acetate base and the catalytic cycle.[3]
-
Substituent Effects: The electronic properties of substituents on the phenoxy ring play a crucial role. Electron-donating groups generally lead to higher yields, while strong electron-withdrawing groups can decrease the nucleophilicity of the aromatic ring, slowing the C-H activation step and resulting in lower yields.[3] Consider increasing the reaction time or temperature for less reactive substrates.
Q: I am observing the formation of a lactonization byproduct alongside my desired carboxylic acid. How can this be minimized?
A: The formation of a lactone byproduct indicates a competing ring-opening pathway of the methyleneoxetanone, likely from acyl C-O bond cleavage instead of the desired alkyl C-O bond cleavage.[3] This is highly solvent-dependent. While methanol (MeOH) is generally optimal, if byproduct formation is significant, you can screen other anhydrous polar solvents. However, the original report indicates that MeOH provides a good balance of yield and selectivity for the desired carboxylic acid.[3] Ensure your conditions are strictly anhydrous to minimize any hydrolysis-driven side reactions.
Q: The reaction is sluggish and fails to reach completion. What adjustments can I make?
A: If the reaction stalls, first re-verify the integrity of your catalyst and the inertness of your atmosphere. If those are confirmed, consider the following:
-
Temperature: A modest increase in temperature (e.g., to 70-80 °C) may improve the reaction rate, but be cautious of potential byproduct formation.
-
Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading to 3-5 mol% may be beneficial, though this increases cost.
-
Base: Cesium acetate (CsOAc) is critical. Ensure it is anhydrous and fully dissolved or well-suspended in the reaction mixture.
Part 2: Conversion to this compound
This is a classic transformation of a carboxylic acid to an acyl chloride. The primary challenge is performing the conversion without affecting the chromene ring system and ensuring the complete removal of byproducts. The two most common and effective reagents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[4][5]
Diagram: Mechanism of Acyl Chloride Formation with Thionyl Chloride
Caption: Conversion of a carboxylic acid to an acyl chloride using SOCl₂.[6]
Comparative Data: Common Chlorinating Agents
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosphorus Pentachloride (PCl₅) |
| Typical Conditions | Neat or in solvent (DCM, Toluene), Reflux | DCM, cat. DMF, 0 °C to RT | Neat or in inert solvent, Cold |
| Byproducts | SO₂(g), HCl(g)[7] | CO(g), CO₂(g), HCl(g)[8] | POCl₃(l), HCl(g)[7] |
| Workup | Easy (gaseous byproducts) | Easy (gaseous byproducts) | Difficult (liquid POCl₃ has high BP) |
| Reactivity | High | Very high, milder conditions | Very high, aggressive |
| Cost | Low | Moderate | Moderate |
| Recommendation | Excellent choice. Easy workup makes it ideal for most applications. | Best for sensitive substrates. Milder conditions and catalytic nature can prevent side reactions. | Not generally recommended due to difficult purification from POCl₃. |
Experimental Protocols: Acyl Chloride Formation
Protocol 2.1: Using Thionyl Chloride (SOCl₂)
-
Reaction Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser and a gas outlet (to a scrubber), place the 2H-chromene-3-carboxylic acid (1.0 equiv.).
-
Reagent Addition: Under an inert atmosphere (argon or nitrogen), add excess thionyl chloride (SOCl₂, ~5-10 equiv.), either neat or as a solution in an anhydrous solvent like toluene.
-
Reaction Conditions: Stir the mixture at reflux (typically 70-80 °C) for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.[7]
-
Workup: Cool the reaction to room temperature. Remove the excess SOCl₂ and solvent under reduced pressure (a rotary evaporator connected to a base trap is essential). The resulting crude this compound is often used directly in the next step without further purification.
Protocol 2.2: Using Oxalyl Chloride (with catalytic DMF)
-
Reaction Setup: In an oven-dried, three-neck flask under an inert atmosphere, suspend the 2H-chromene-3-carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5-2.0 equiv.) dropwise. Vigorous gas evolution will be observed.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution stops.[5][8]
-
Workup: Remove the solvent and all volatile byproducts under reduced pressure to yield the crude acyl chloride.
Troubleshooting Guide: Acyl Chloride Synthesis
Q: My final product is dark-colored and appears impure. What went wrong?
A: Product darkening often indicates decomposition, which can be caused by excessive heat or prolonged reaction times.
-
Temperature Control: For sensitive substrates, the oxalyl chloride/DMF method is preferred as it runs at lower temperatures.[5] If using SOCl₂, avoid excessively high reflux temperatures.
-
Reaction Time: Do not heat the reaction longer than necessary. Monitor by quenching a small aliquot with methanol and analyzing the resulting methyl ester formation by TLC or LC-MS to determine the reaction endpoint.
Q: How can I be sure the conversion to the acyl chloride is complete?
A: Complete conversion is crucial for subsequent reactions.
-
IR Spectroscopy: The most definitive method. Look for the disappearance of the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the appearance of the sharp, higher-frequency C=O stretch of the acyl chloride (~1780-1815 cm⁻¹).
-
NMR Quench Study: As mentioned above, quenching a small sample with an anhydrous alcohol (like methanol or ethanol) and analyzing the crude ¹H NMR is a reliable method. The disappearance of the carboxylic acid proton signal and the appearance of a clean ester product indicates complete conversion.
Q: How do I handle the removal of high-boiling byproducts like POCl₃?
A: This is a primary reason why PCl₅ and PCl₃ are less favored.[7] POCl₃ has a boiling point of 105.8 °C, making it difficult to remove under vacuum without potentially distilling or degrading the product. If you must use these reagents, high-vacuum distillation (if the product is thermally stable) is required. For most applications, it is strongly recommended to use SOCl₂ or oxalyl chloride to avoid this issue entirely. [5][7]
Diagram: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yields in the chlorination step.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when using chlorinating agents? A: All chlorinating agents react violently with water and release corrosive HCl gas. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Use glassware that is scrupulously oven- or flame-dried. Reactions should be equipped with a gas outlet leading to a scrubber containing a base solution (e.g., NaOH) to neutralize the acidic gases produced.[7]
Q2: How should I store the final this compound product? A: Acyl chlorides are highly moisture-sensitive. The product should be stored in a tightly sealed container (e.g., a vial with a PTFE-lined cap) under an inert atmosphere (argon or nitrogen). For long-term storage, keeping it in a desiccator at low temperatures (0 to -20 °C) is recommended to minimize degradation.
Q3: Can I purify the this compound by column chromatography? A: This is strongly discouraged. Silica gel is protic and contains adsorbed water, which will rapidly hydrolyze the acyl chloride back to the carboxylic acid on the column. If purification is absolutely necessary and the product is thermally stable, high-vacuum distillation is the preferred method. In most cases, the crude product obtained after removing excess chlorinating agent and solvent is of sufficient purity for subsequent reactions.
References
-
Vertex AI Search. (2021). Carboxylic Acid to Acyl Chloride Mechanism. YouTube. 9
-
Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. 7
-
Atlas. (n.d.). What reagent is used to convert a carboxylic acid into the corresponding chloride?4
-
JoVE. (n.d.). Carboxylic Acids to Acid Chlorides. 6
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. 5
-
Gulevich, A. V., & Dudnik, A. S., et al. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis. 10
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). 11
-
Chen, L., et al. (2024). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry. 1
-
Wang, X., et al. (2021). Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs): Design, synthesis and biological evaluation. Bioorganic Chemistry. 2
-
Yi, W., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters. 3
-
ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?8
Sources
- 1. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs): Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. atlas.org [atlas.org]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. 2H-Chromene synthesis [organic-chemistry.org]
Technical Support Center: Purification of 2H-Chromene-3-Carbonyl Chloride
Welcome to the technical support guide for the purification of 2H-chromene-3-carbonyl chloride via recrystallization. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your own laboratory setting.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound. Each entry is formatted as a common problem followed by a detailed diagnostic and solution.
Question: My compound "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is a common problem, especially with impure compounds or when an inappropriate solvent system is used. The primary cause is that the solution becomes supersaturated at a temperature that is above the melting point of your compound (or the melting point of an impure mixture of your compound).[1][2] For this compound, this can be exacerbated by residual impurities from the synthesis, which depress the melting point.
Causality & Solution:
-
High Solute Concentration at Elevated Temperature: The solubility of your compound may be so high in the chosen solvent that it only begins to precipitate at a temperature where its liquid state is more stable.
-
Rapid Cooling: Cooling the solution too quickly can prevent molecules from having sufficient time to orient themselves into an ordered crystal lattice, causing them to crash out as a disordered, supercooled liquid.[2]
Corrective Actions:
-
Reheat and Dilute: Gently reheat the flask until the oil completely redissolves. Add a small additional volume (1-5%) of the primary ("good") solvent to decrease the saturation point.[3][4] This ensures that crystallization will begin at a lower temperature.
-
Ensure Slow Cooling: Once redissolved, allow the solution to cool as slowly as possible. You can achieve this by placing the flask within a larger beaker of hot water and allowing the entire assembly to cool to room temperature, or by leaving it on a hotplate with the heat turned off.[4]
-
Vigorous Agitation (Last Resort): As the oil begins to form again during cooling, vigorous stirring or swirling can sometimes break the oil into tiny droplets that may act as nucleation sites for crystal growth.[2]
Question: The solution has cooled completely, but no crystals have formed. What should I do?
Answer: This is typically due to one of two reasons: the solution is not sufficiently saturated, or it is in a supersaturated state but lacks a nucleation point to initiate crystal growth.[4][5]
Causality & Solution:
-
Excess Solvent: The most common reason for no crystal formation is the use of too much solvent during the initial dissolution step.[4][5] Even at low temperatures, the compound remains fully dissolved.
-
Supersaturation: The solution may be holding more solute than it theoretically should at that temperature. This is a metastable state, and crystallization requires an energy input or a template to begin.[5]
Corrective Actions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide a rough surface that can serve as a nucleation point.[3][5]
-
Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.[3][5]
-
Further Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility.[2]
-
-
Reduce Solvent Volume: If induction methods fail, it is highly likely too much solvent was used. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[3][4] Allow the more concentrated solution to cool again and attempt to induce crystallization.
Question: My final yield is very low. What are the most likely reasons for this loss of product?
Answer: A low recovery is a frustrating but preventable issue in recrystallization. The fundamental principle of recrystallization relies on a delicate solubility balance, and any deviation can lead to significant product loss.[5]
Causality & Solution:
-
Using an Excess of Solvent: As discussed previously, using more than the minimum amount of hot solvent required to dissolve your compound will result in a larger portion of your product remaining in the "mother liquor" upon cooling.[3][5]
-
Premature Filtration: Filtering the solution while it is too hot can lead to the loss of product that has not yet crystallized. Conversely, allowing the solution to cool too much before filtration can cause crystals to form on the filter paper.
-
Inadequate Cooling: If the solution is not cooled sufficiently, a significant amount of the compound will remain dissolved in the solvent.[5]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of your purified product.[5]
Corrective Actions:
-
Optimize Solvent Volume: Always use the minimum amount of near-boiling solvent to fully dissolve the crude product.[5]
-
Cool Systematically: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath for at least 15-20 minutes to maximize crystal precipitation.[5]
-
Use Ice-Cold Rinsing Solvent: Always use a minimal amount of ice-cold solvent to wash the crystals during vacuum filtration.[5]
-
Recover from Mother Liquor: If you suspect significant loss, you can try to recover more product from the filtrate (mother liquor) by boiling off some of the solvent and re-cooling. Note that this second crop of crystals will likely be less pure than the first.
Question: My product seems to be decomposing. How can I prevent this?
Answer: This is a critical consideration. This compound is an acid chloride, a class of compounds known for their high reactivity, particularly towards nucleophiles like water and alcohols.[6] Decomposition during recrystallization will lead to the formation of the corresponding carboxylic acid (from water) or an ester (from alcohol solvents), severely impacting purity and yield.
Causality & Solution:
-
Hydrolysis: Trace amounts of water in your solvent or glassware will readily react with the carbonyl chloride group.
-
Reaction with Protic Solvents: Using protic solvents such as ethanol or methanol will result in solvolysis, forming the corresponding ethyl or methyl ester of your chromene derivative.
Corrective Actions:
-
Use Anhydrous Solvents: Employ only dry, aprotic solvents. Recommended systems include hexane/ethyl acetate, dichloromethane (DCM)/heptane, or toluene.[7] Ensure solvents are from a freshly opened bottle or have been properly dried using standard laboratory techniques.
-
Dry Glassware: Thoroughly dry all glassware in an oven before use to remove any adsorbed water.
-
Use an Inert Atmosphere: For best results, conduct the entire recrystallization process under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from coming into contact with your compound.
Frequently Asked Questions (FAQs)
Q1: What are the properties of an ideal recrystallization solvent for this compound?
An ideal solvent should:
-
Be Unreactive: It must not react with the this compound. This definitively excludes water, alcohols, and primary/secondary amines.[7]
-
Exhibit High Solubility at High Temperatures: The solvent must be able to dissolve the compound completely when hot or boiling.[8]
-
Exhibit Low Solubility at Low Temperatures: The compound's solubility should be minimal in the solvent at low temperatures (e.g., in an ice bath) to ensure maximum recovery.[8]
-
Dissolve Impurities Well or Not at All: Ideally, impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).
-
Be Volatile: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.
Q2: How do I select the right solvent system?
Solvent selection is often empirical. Start by performing small-scale solubility tests with your crude material in various aprotic solvents. Place a few milligrams of your compound in a test tube and add the solvent dropwise. Observe solubility at room temperature and then upon heating. A good single solvent will show poor solubility when cold but complete solubility when hot.
If no single solvent is ideal, a two-solvent (or "mixed-solvent") system is an excellent alternative.[8] In this technique, you dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at high temperature. Then, you slowly add a "bad" or "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes faintly cloudy (the saturation point).[9] A gentle warming should redissolve the precipitate, and upon slow cooling, pure crystals should form.
Table 1: Recommended Anhydrous Solvent Systems
| Solvent System (Good/Bad) | Boiling Point (°C) of Primary Solvent | Key Considerations & Rationale |
| Ethyl Acetate / Hexane | 77°C | A very common and effective pair. Ethyl acetate is a good solvent for many polar organic molecules, while hexane acts as a non-polar anti-solvent.[10] |
| Dichloromethane (DCM) / Heptane | 40°C | Lower boiling point allows for easier removal. DCM is an excellent solvent, with heptane serving as the anti-solvent.[7] |
| Acetone / n-Hexane | 56°C | Acetone can be a powerful solvent for chromene derivatives.[11] Hexane is a suitable anti-solvent. Ensure acetone is anhydrous. |
| Toluene / Heptane | 111°C | A higher-boiling system, which can be useful if the compound is difficult to dissolve. Toluene is the "good" solvent. |
Q3: How do I assess the purity of my recrystallized product?
Purity should be confirmed using multiple analytical techniques:
-
Melting Point Analysis: A pure compound will exhibit a sharp melting point over a narrow range (typically < 2°C). Impurities will cause the melting point to be depressed and broaden the range.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. Check for the absence of signals corresponding to impurities or residual solvents.
-
FT-IR Spectroscopy: Confirm the presence of the characteristic acid chloride carbonyl stretch (typically ~1770-1815 cm⁻¹) and the absence of a broad O-H stretch (~2500-3300 cm⁻¹) that would indicate hydrolysis to the carboxylic acid.
Experimental Protocol: Two-Solvent Recrystallization
This protocol provides a detailed, step-by-step methodology for the purification of this compound using an ethyl acetate/hexane solvent system under anhydrous conditions.
Materials:
-
Crude this compound
-
Anhydrous Ethyl Acetate ("Good" Solvent)
-
Anhydrous n-Hexane ("Bad" Solvent)
-
Oven-dried Erlenmeyer flasks and other glassware
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or hot plate
-
Büchner funnel and vacuum flask
Procedure:
-
Setup: Place the crude this compound in a dry Erlenmeyer flask equipped with a stir bar. Flush the flask with nitrogen or argon.
-
Dissolution: Add the minimum volume of hot anhydrous ethyl acetate required to completely dissolve the solid at a near-boiling temperature. Stir continuously.[5][8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel into a second dry, inerted flask. This step prevents the product from crystallizing prematurely in the funnel.[1]
-
Saturation: While the solution is still hot, add anhydrous n-hexane dropwise with swirling until a faint, persistent cloudiness appears.[9] Add 1-2 drops of hot ethyl acetate to redissolve the precipitate and ensure the solution is perfectly saturated.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.[5]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a very small volume of ice-cold anhydrous n-hexane to remove any residual soluble impurities.[5]
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common recrystallization problems.
Caption: A flowchart for diagnosing and resolving common recrystallization issues.
References
-
AKJournals. (n.d.). An Efficient and More Sustainable One-Step Continuous-Flow Multicomponent Synthesis Approach to Chromene Derivatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Recrystallization. (n.d.). Recrystallization. Retrieved from [Link]
-
Recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from [Link]
-
Recrystallization. (n.d.). Recrystallization. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
MSU chemistry. (2015, February 26). Catalytic Synthesis of 2H‑Chromenes. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride. Retrieved from [Link]
-
MDPI. (2023, November 15). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility study, model correlation and thermodynamics of 3-acetyl-4-hydroxy-2H-chromen-2-one and its chlorinated derivatives in binary solvent mixtures at temperatures from 293.15 to 313.15 K. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-4-yl pentanoate. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 2H-chromenes: recent advances and perspectives. Retrieved from [Link]
-
Google Patents. (2020, January 20). US 11555023 B2. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Studies on the synthesis and antimicrobial activity of 2-oxo-2H-chromene-3-carbohydrazide derivatives. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Retrieved from [Link]
-
NIH. (2023, October 23). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Retrieved from [Link]
-
IUCr Journals. (n.d.). Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-4-yl pentanoate. Retrieved from [Link]
-
NIH. (n.d.). Menthyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]
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Technical Support Center: 2H-Chromene-3-Carbonyl Chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2H-chromene-3-carbonyl chloride. This guide is designed to provide in-depth, field-proven insights into the common side products and experimental challenges encountered when using this versatile reagent. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.
This center is structured into two main parts:
-
A Troubleshooting Guide organized by the stage of your synthesis, from the preparation of the starting material to its final use in acylation reactions.
-
A Frequently Asked Questions (FAQ) section addressing common problems and observations.
Troubleshooting Guide: From Synthesis to Application
The lifecycle of this compound in a typical synthetic workflow can be broken down into three key stages, each with its own potential for side product formation.
Stage 1: Synthesis of the 2H-Chromene-3-Carboxylic Acid Precursor Stage 2: Conversion to this compound Stage 3: Acylation Reactions with Nucleophiles
Below, we address common issues encountered at each stage in a question-and-answer format.
Stage 1: Issues Arising from the Carboxylic Acid Precursor
Question 1: My 2H-chromene-3-carboxylic acid starting material is impure. What are the likely contaminants and how do they affect the final reaction?
Answer: The quality of your starting carboxylic acid is paramount. Impurities here will inevitably be carried through or cause complications during the chlorination and subsequent acylation steps. The most common synthetic routes to 2H-chromene-3-carboxylic acids, such as the Knoevenagel or Perkin condensations starting from salicylaldehydes, can generate several characteristic side products.[1]
-
Key Side Product: Unreacted Salicylaldehyde
-
Cause: Incomplete condensation reaction. Salicylaldehydes are highly reactive and can engage in side reactions under both acidic and basic conditions.
-
Downstream Impact: During the chlorination step with reagents like thionyl chloride (SOCl₂), the phenolic hydroxyl group of the salicylaldehyde will react to form an aryl chlorosulfite, and the aldehyde may undergo chlorination or other transformations, leading to a complex and difficult-to-separate mixture.
-
Mitigation: Ensure complete reaction of the salicylaldehyde through careful monitoring by TLC or LCMS. Recrystallize the 2H-chromene-3-carboxylic acid product from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) to remove unreacted starting materials.
-
-
Key Side Product: 4H-Chromene Isomers
-
Cause: Under certain reaction conditions, particularly at elevated temperatures, the double bond of the desired 2H-chromene can isomerize to the thermodynamically less stable 4H-chromene.[2]
-
Downstream Impact: The 4H-chromene carboxylic acid will also be converted to its corresponding acid chloride, leading to a mixture of isomeric products that are often difficult to separate chromatographically.
-
Mitigation: Maintain strict temperature control during the synthesis of the chromene ring. Use the mildest possible conditions (catalyst, temperature, reaction time) to favor the kinetic 2H-product.
-
-
Key Side Product: Coumarin-3-Carboxylic Acid
-
Cause: Oxidation of the 2H-chromene ring. This is a significant risk as the 2H-chromene system can be susceptible to oxidation, leading to the formation of the more stable, fully aromatic coumarin scaffold.[3] Some synthetic methods may inherently produce coumarins alongside chromenes.
-
Downstream Impact: Coumarin-3-carboxylic acid will be converted to the highly reactive coumarin-3-carbonyl chloride.[4] This will compete in your acylation reaction, leading to the formation of a coumarin-based amide or ester side product instead of the desired 2H-chromene derivative.
-
Mitigation: Perform reactions under an inert atmosphere (N₂ or Ar) to minimize contact with atmospheric oxygen, especially if using metal catalysts or elevated temperatures.
-
Stage 2: Issues During Conversion to the Carbonyl Chloride
Question 2: After reacting my carboxylic acid with thionyl chloride (SOCl₂), my crude product is a dark, tarry material. What happened?
Answer: This is a common issue stemming from the high reactivity of thionyl chloride and the potential instability of the chromene ring under the harsh, acidic conditions of the reaction.
-
Primary Cause: Reaction with Impurities in SOCl₂
-
Explanation: Technical grade thionyl chloride often contains impurities such as sulfur chlorides (e.g., S₂Cl₂, SCl₂) and sulfuryl chloride (SO₂Cl₂).[5][6] These can lead to degradation and polymerization of sensitive substrates. The reaction also produces HCl gas, creating a strongly acidic environment that can promote side reactions.[7]
-
Mitigation:
-
Purify the SOCl₂: Distill the thionyl chloride, potentially over a small amount of triphenyl phosphite, before use to remove non-volatile impurities.[5]
-
Use Alternative Reagents: For sensitive substrates, consider using oxalyl chloride with a catalytic amount of DMF. This reaction is often cleaner and proceeds under milder conditions, with byproducts (CO₂, CO, HCl) that are entirely gaseous.
-
-
-
Secondary Cause: Decomposition of the Chromene Ring
-
Explanation: The combination of heat and strong acid (HCl generated in situ) can be sufficient to cause decomposition or polymerization of the 2H-chromene ring, especially if the substrate has electron-donating groups that activate the ring system.
-
Mitigation: Perform the chlorination at the lowest possible temperature (e.g., starting at 0 °C and slowly warming to room temperature or refluxing gently if necessary). Use a solvent like DCM or toluene and remove the excess SOCl₂ and solvent under reduced pressure without excessive heating.
-
Stage 3: Issues During Acylation Reactions
Question 3: My acylation reaction with an amine is giving a low yield of the desired amide, and I see a significant amount of a byproduct with a mass corresponding to my starting carboxylic acid. What is the problem?
Answer: This classic symptom points directly to hydrolysis of your highly reactive this compound.
-
Primary Cause: Hydrolysis by Trace Water
-
Explanation: Acyl chlorides react rapidly with water to hydrolyze back to the corresponding carboxylic acid.[8] This is often the most significant competing reaction. The source of water can be wet solvents, reagents, glassware, or even atmospheric moisture.
-
Mechanism: The reaction is a standard nucleophilic acyl substitution where water acts as the nucleophile. The HCl generated can also catalyze the process.
-
Mitigation Protocol:
-
Rigorous Drying: Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like DCM, THF, or acetonitrile should be dried over appropriate agents (e.g., CaH₂, Na/benzophenone).
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas like nitrogen or argon.
-
HCl Scavenger: Use a non-nucleophilic base, such as triethylamine (TEA) or pyridine, in the reaction. This will neutralize the HCl produced during the acylation, preventing it from catalyzing hydrolysis and driving the primary reaction to completion.[9]
-
-
Question 4: I've isolated my desired product, but NMR analysis shows a mixture of isomers. One appears to be my 2H-chromene product, but what is the other one?
Answer: You are likely observing an isomerization product. The 2H-chromene system, particularly when activated by an electron-withdrawing group at the 3-position, can be prone to rearrangement.
-
Likely Side Product: Coumarin Derivative
-
Cause: Dehydrogenation (oxidation) of the 2H-chromene ring to form the thermodynamically more stable, aromatic coumarin ring system. This can be promoted by heat, acid, base, or trace metal catalysts.
-
Identification: Coumarin derivatives are fully aromatic and will show distinct aromatic proton signals in the 1H NMR spectrum, lacking the characteristic signals of the C2 and C4 protons of the 2H-chromene ring.
-
Mitigation: Avoid excessive heat during the reaction and workup. Purify the product using methods that minimize thermal stress, such as flash column chromatography at room temperature. Ensure all reagents and catalysts are free from oxidizing contaminants.
-
-
Likely Side Product: 4H-Chromene Derivative
-
Cause: Isomerization of the double bond from the C2-C3 position to the C3-C4 position. This is often driven by thermal energy.[2]
-
Identification: The NMR spectrum of the 4H-isomer will be significantly different, showing a characteristic signal for the C4 proton, which is typically a methylene group in the precursor.
-
Mitigation: As with coumarin formation, minimize reaction and workup temperatures.
-
Question 5: My reaction with a primary or secondary amine is clean, but when I use a strong, basic nucleophile like hydrazine, I get a complex mixture and evidence of ring-opening. Why?
Answer: While the carbonyl chloride is the most electrophilic site, the 2H-chromene ring itself contains electrophilic centers that can react with strong or "soft" nucleophiles, leading to undesired pathways like Michael addition or ring-opening.
-
Potential Pathway: Michael Addition
-
Explanation: The C4 position of the 2H-chromene ring is the β-carbon of an α,β-unsaturated carbonyl system. Strong nucleophiles can potentially attack this site in a conjugate (Michael) addition.[10] While less common for amines compared to attack at the acyl chloride, it can occur with highly nucleophilic species.
-
Consequence: This leads to the formation of a stable adduct where the nucleophile is attached to the C4 position of the chromene ring, destroying the original π-system.
-
-
Potential Pathway: Ring Opening
-
Explanation: The ester linkage within the pyran ring can be cleaved by aggressive nucleophiles. For example, the related coumarin system is known to undergo ring-opening upon reaction with hydrazine, ultimately leading to products derived from salicylaldehyde and malonohydrazide.[11] A similar pathway is plausible for 2H-chromenes under forcing conditions.
-
Consequence: This leads to the complete destruction of the heterocyclic core, resulting in linear side products derived from salicylaldehyde.
-
Visualizing the Problem: Key Reaction Pathways
To better understand the interplay between the desired reaction and common side reactions, the following diagrams illustrate the key decision points and potential failure modes.
Caption: Competing reaction pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning bright yellow/orange after adding a tertiary amine base like triethylamine (TEA)? A1: This is often due to the formation of a ketene intermediate. In the presence of a non-nucleophilic base, the acid chloride can be deprotonated at the C2 position to form an acyl-ketene. These species are highly colored and extremely reactive. While they can react with your nucleophile, they are also prone to polymerization, which can contribute to the formation of intractable tars. To avoid this, add the TEA slowly to a cooled solution of the acid chloride and the nucleophile.
Q2: Can I purify this compound by silica gel chromatography? A2: This is strongly discouraged. Silica gel is acidic and has a high surface area coated with water. Attempting to purify the highly reactive acid chloride on a standard silica gel column will almost certainly lead to complete hydrolysis back to the carboxylic acid. The crude acid chloride should be used immediately after preparation, or at most, stored for a very short period under a rigorously inert atmosphere at low temperature.
Q3: My mass spectrometry results show a peak that is two mass units lower than my expected product. What could this be? A3: This is a strong indicator of oxidation of the 2H-chromene to the corresponding coumarin. The loss of two hydrogen atoms (dehydrogenation) results in a decrease of 2 Da in the molecular weight. This confirms that you have a coumarin-based side product, as discussed in Question 4 of the Troubleshooting Guide.
Q4: Are there any specific safety concerns with using thionyl chloride? A4: Yes, absolutely. Thionyl chloride is toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂).[12] All manipulations must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Be prepared to quench any unused reagent and clean glassware carefully with a base solution (e.g., sodium bicarbonate) in the fume hood.
Summary Table of Common Side Products
| Side Product Class | Structure | Origin | Mitigation Strategy |
| Hydrolysis Product | 2H-Chromene-3-COOH | Reaction with trace H₂O | Use anhydrous solvents/reagents; inert atmosphere. |
| Isomerization Product | Coumarin Derivative | Oxidation (Heat, Air) | Inert atmosphere; minimize heat. |
| Isomerization Product | 4H-Chromene Derivative | Thermal Isomerization | Minimize heat during reaction and workup. |
| Ring-Opened Product | Salicylaldehyde deriv. | Attack by strong nucleophiles | Use milder nucleophiles or conditions. |
| Reagent Impurity | Sulfur-containing tars | Impure SOCl₂ | Distill SOCl₂ before use or use oxalyl chloride. |
References
-
Kang, B., & Ikeda, K. (2023). The annulative condensation of salicylaldehydes and acrylonitrile to give 3-cyano-2H-chromenes is efficiently mediated by 4-dimethylaminopyridine (DMAP). Chemical & Pharmaceutical Bulletin, 71(5), 318-325. Available at: [Link]
-
Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3892-3896. Available at: [Link]
-
Van der Veken, P., et al. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5(4), 2329-2366. Available at: [Link]
-
Mostafa, M. S., & Kandeel, S. H. (2014). Studies on the synthesis and antimicrobial activity of 2-oxo-2H-chromene-3-carbohydrazide derivatives. Der Pharma Chemica, 6(3), 312-319. Available at: [Link]
-
Musiol, R., et al. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(16), 5066. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of 3 - Substituted Coumarin. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2016). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 12, 2470-2515. Available at: [Link]
-
Wang, F., et al. (2018). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules, 23(11), 2816. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from [Link]
-
Wikipedia. (n.d.). Thionyl chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). C–H Oxidation/Michael Addition/Cyclization Cascade for Enantioselective Synthesis of Functionalized 2-Amino-4 H -chromenes. Retrieved from [Link]
-
Chad's Prep. (2021). 13.6 Ring Opening of Epoxides. Retrieved from [Link]
-
Al-Juboori, A. M. H. (2022). Synthesis, Characterization Of Various Coumarin Derivatives. Journal of Education for Pure Science-University of Thi-Qar, 12(1). Available at: [Link]
-
Li, X., et al. (2016). C–H Oxidation/Michael Addition/Cyclization Cascade for Enantioselective Synthesis of Functionalized 2-Amino-4 H -chromenes. Organic Letters, 18(15), 3786-3789. Available at: [Link]
-
ResearchGate. (2016). Can anyone explain the residues in our thionyl chloride reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 2-imino-2H-coumarin-3-carbonitriles (3a-d),... Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic ring opening of 2‐pyrone (1).. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link]
-
DTIC. (n.d.). INORGANIC SULFUR REAGENTS. 1. THE THIONYL HALIDES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Menthyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (n.d.). Synthesis of substituted Coumarin derivatives and their spectral Characterization. Retrieved from [Link]
-
Al-Warhi, T., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 1993-2001. Available at: [Link]
-
SciSpace. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Retrieved from [Link]
-
Al-Warhi, T., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 1993-2001. Available at: [Link]
-
National Center for Biotechnology Information. (2018). 2 H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]
-
ResearchGate. (n.d.). 7-Diethylamino-2-oxo-2H-chromene-3-carbohydrazide. Retrieved from [Link]
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"hydrolysis of 2H-chromene-3-carbonyl chloride and prevention"
A Guide to Understanding and Preventing Hydrolysis in Synthetic Applications
Welcome to the technical support guide for 2H-chromene-3-carbonyl chloride. As a Senior Application Scientist, I have designed this resource to provide researchers, chemists, and drug development professionals with in-depth, practical guidance on handling this highly reactive intermediate. 2H-chromenes are vital scaffolds in a wide array of natural products and pharmaceutical agents, making their synthetic precursors critical reagents in modern chemistry.[1][2] This guide moves beyond simple instructions to explain the chemical principles behind the protocols, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs): The First Line of Defense
This section addresses the most common initial queries regarding the stability and handling of this compound.
Question 1: Why is this compound so extremely reactive towards water?
Answer: The high reactivity is inherent to the acyl chloride functional group. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms strongly withdraw electron density, imparting a significant partial positive charge on the carbonyl carbon.[3] This makes it an exceptionally strong electrophile, highly susceptible to attack by even weak nucleophiles like water. The reaction is a classic nucleophilic acyl substitution that is typically rapid and exothermic, yielding the corresponding 2H-chromene-3-carboxylic acid and hydrogen chloride (HCl) gas.[3][4]
Question 2: What are the immediate visual signs that my sample of this compound has been compromised by hydrolysis?
Answer: There are two primary indicators of hydrolysis:
-
Fuming: If the reagent is exposed to atmospheric moisture, it will appear to "fume."[3] This is the visible result of the hydrolysis reaction producing HCl gas, which then reacts with moisture in the air to form a fine aerosol of hydrochloric acid.[3]
-
Precipitation: The hydrolysis product, 2H-chromene-3-carboxylic acid, is a solid that often has lower solubility in non-polar organic solvents compared to the parent acyl chloride. If hydrolysis occurs within a storage container or reaction vessel, you may observe the formation of a white or off-white solid precipitate.[3]
Question 3: What is the correct procedure for storing this compound to guarantee its long-term stability?
Answer: Rigorous exclusion of moisture is paramount. The reagent must be stored in a tightly sealed container, preferably with a PTFE-lined cap to prevent moisture ingress. The container's headspace should be flushed with an inert gas like argon or nitrogen before sealing. For long-term storage, placing this sealed container inside a desiccator or a dry box provides an additional layer of protection against atmospheric humidity.
Question 4: I have a bottle of this compound that has partially hydrolyzed. Can I still use it for my reaction?
Answer: It is strongly advised against. Using a partially hydrolyzed sample introduces at least two significant complications. First, the presence of 2H-chromene-3-carboxylic acid as an impurity can lead to complex side reactions and create significant challenges during product purification.[3] Second, the effective concentration of your active reagent is unknown, which invalidates the reaction stoichiometry, leading to incomplete conversion and lower yields of your desired product. It is always more efficient to start with a pure, uncompromised reagent.
Visualizing the Problem: The Mechanism of Hydrolysis
Understanding the pathway of hydrolysis is key to preventing it. The following diagram illustrates the nucleophilic acyl substitution mechanism responsible for the degradation of this compound by water.
Caption: Nucleophilic attack by water on the carbonyl carbon leads to a tetrahedral intermediate, which collapses to form the carboxylic acid and HCl.
Troubleshooting Guide for In-Process Failures
Even with careful planning, issues can arise during a reaction. This table provides a systematic approach to diagnosing and solving common problems related to the hydrolysis of this compound.
| Observation / Problem | Probable Cause(s) | Recommended Solution & Rationale |
| Low or No Yield of Desired Product | 1. Hydrolysis of Starting Material: The this compound was consumed by trace water before it could react with the intended nucleophile. 2. Incorrect Stoichiometry: The starting material had already partially hydrolyzed, reducing its effective concentration. | 1. Ensure Anhydrous Conditions: Use flame- or oven-dried glassware. Use solvents from a solvent purification system or freshly opened anhydrous grade bottles. Run the reaction under a positive pressure of an inert gas (N₂ or Ar).[5] 2. Use a Fresh Reagent: Discard the suspect acyl chloride and begin the experiment again with a fresh, unopened bottle. |
| Reaction Mixture Becomes Acidic | Formation of HCl Byproduct: The primary reaction or hydrolysis has produced HCl, which was not effectively neutralized.[4] | Add a Non-Nucleophilic Base: Include a tertiary amine like triethylamine (TEA) or pyridine in the reaction mixture (typically 1.1-1.5 equivalents).[4][6] This "scavenger" base will neutralize the HCl as it forms, preventing it from catalyzing side reactions or protonating your desired nucleophile. |
| Formation of an Insoluble White Precipitate | Precipitation of Hydrolysis Product: The byproduct, 2H-chromene-3-carboxylic acid, is precipitating from the reaction solvent.[3] | Verify Precipitate Identity: Isolate a small amount of the solid and check its melting point or run an NMR spectrum. If confirmed as the carboxylic acid, the reaction has failed due to water contamination. The entire experimental setup and reagents must be re-evaluated for sources of moisture. |
| Amine/Alcohol Nucleophile Fails to React | Protonation of Nucleophile: The HCl byproduct has protonated the amine or alcohol, forming an ammonium or oxonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride. | Use Two Equivalents of Amine or a Sacrificial Base: For amine reactions, one equivalent of the amine will react with the acyl chloride, while the second equivalent acts as a base to neutralize HCl.[4][7] If the amine is valuable, use one equivalent of the amine and one equivalent of a less expensive sacrificial base like triethylamine. |
Workflow for Troubleshooting Unexpected Hydrolysis
When a reaction yields an unexpected result, a logical workflow can help identify the root cause.
Caption: A decision tree to systematically diagnose the source of water contamination in a reaction.
Best Practices: Protocol for Anhydrous Amidation
This section provides a detailed, self-validating protocol for the amidation of this compound, a common transformation where preventing hydrolysis is critical for success.
Objective: To synthesize N-benzyl-2H-chromene-3-carboxamide.
1. Materials and Reagent Purity
| Reagent | Grade | Supplier Suggestion | Rationale |
| This compound | >98% | Freshly opened bottle | Starting material must be free of its hydrolyzed form. |
| Benzylamine | >99% | Distilled from CaH₂ | Removes water and carbonate impurities. |
| Triethylamine (TEA) | >99.5% | Distilled from CaH₂ | Must be anhydrous to act as an HCl scavenger without introducing water. |
| Dichloromethane (DCM) | Anhydrous | From solvent purification system | Reaction solvent must be rigorously dry. |
2. Glassware and System Preparation
-
All glassware (round-bottom flask, addition funnel, magnetic stir bar) must be oven-dried at 120°C for at least 4 hours or flame-dried under vacuum immediately before use.
-
Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon. This prevents atmospheric moisture from adsorbing onto the glass surfaces.
3. Step-by-Step Experimental Procedure
-
Initial Setup: To a 100 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add this compound (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, 20 mL) via a dry syringe to dissolve the acyl chloride. Cool the flask to 0°C using an ice-water bath. A clear, pale yellow solution is expected.
-
Nucleophile & Base Preparation: In a separate dry flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM (10 mL).
-
Slow Addition: Using a syringe, add the benzylamine/TEA solution dropwise to the stirred, cooled solution of the acyl chloride over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride spot has been completely consumed.
-
Quenching: Carefully quench the reaction by adding 20 mL of deionized water.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-benzyl-2H-chromene-3-carboxamide.
References
-
ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from [Link]
-
Chen, L., et al. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters. Retrieved from [Link]
-
Maji, M., & De, A. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis. Retrieved from [Link]
-
Lambert, K. M., & Danishefsky, S. J. (2014). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
Sources
- 1. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Acylation Reactions with 2H-Chromene-3-Carbonyl Chloride
Welcome to the technical support center for acylation reactions utilizing 2H-chromene-3-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the use of this versatile reagent. Our aim is to provide not just solutions, but also the underlying scientific reasoning to empower your experimental success.
Troubleshooting Guide: A Deeper Dive into Your Acylation Reactions
Acylation with this compound is a powerful method for introducing the chromene moiety into a variety of molecules, leading to compounds with interesting biological activities.[1] However, like any chemical transformation, it can present challenges. This guide will walk you through common issues, from low yields to unexpected side products.
Question 1: My acylation reaction with this compound is resulting in a low yield or no product. What are the likely causes and how can I address them?
A low or non-existent yield is a frequent issue in acylation reactions. The root cause often lies in one of several key areas: the quality of your reagents, the reaction conditions, or the nature of your substrate.
Causality-Driven Troubleshooting Steps:
-
Reagent Integrity is Paramount: this compound, like all acyl chlorides, is highly susceptible to hydrolysis. Any moisture in your reaction system will convert the acyl chloride to the unreactive 2H-chromene-3-carboxylic acid.
-
Actionable Protocol: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents; it is best practice to use freshly distilled solvents or those from a solvent purification system. Ensure your nucleophilic substrate is also dry.
-
-
Inadequate Activation of the Acyl Chloride: In Friedel-Crafts type acylations of electron-rich aromatic or heteroaromatic compounds, a Lewis acid catalyst is typically required to enhance the electrophilicity of the acyl chloride.[2]
-
Expert Insight: The oxygen atom in the 2H-chromene ring can act as a Lewis base, potentially coordinating with and sequestering the Lewis acid catalyst. This can necessitate the use of stoichiometric amounts of the catalyst.
-
Actionable Protocol: If you are performing a Friedel-Crafts acylation, begin with a stoichiometric amount of a Lewis acid like AlCl₃ or SnCl₄. If you observe no reaction, a milder Lewis acid such as ZnCl₂ or a superacid like triflic acid at low temperatures might be effective, especially for sensitive substrates.
-
-
Substrate Reactivity and Steric Hindrance: The nucleophilicity of your substrate (alcohol, amine, or arene) is critical. Poor nucleophiles will react slowly. Additionally, sterically hindered nucleophiles will have difficulty accessing the electrophilic carbonyl carbon.
-
Actionable Protocol: For weakly nucleophilic substrates, consider increasing the reaction temperature or using a more forcing catalyst system. For sterically hindered substrates, prolonged reaction times may be necessary.
-
-
Inappropriate Base Selection for Amine and Alcohol Acylation: When acylating amines or alcohols, a base is typically added to neutralize the HCl byproduct. An incorrect choice of base can lead to side reactions.
-
Actionable Protocol: For simple amine and alcohol acylations, a non-nucleophilic organic base like triethylamine or pyridine is a standard choice. Add the base slowly to the reaction mixture to avoid a rapid exotherm.
-
Question 2: I am observing the formation of multiple unexpected side products in my reaction. What are they and how can I minimize them?
The formation of side products can complicate purification and reduce the yield of your desired product. Understanding the potential side reactions of both the 2H-chromene moiety and the acyl chloride function is key to mitigating this issue.
Common Side Products and Mitigation Strategies:
| Side Product | Potential Cause | Mitigation Strategy |
| 2H-Chromene-3-carboxylic acid | Hydrolysis of the acyl chloride by adventitious water. | Rigorously exclude moisture from the reaction. Use anhydrous solvents and reagents. |
| Ring-opened or rearranged products | Strong Lewis acids or high temperatures can potentially lead to the opening of the pyran ring of the 2H-chromene. | Use milder Lewis acids (e.g., ZnCl₂, FeCl₃) or consider Lewis acid-free conditions if your nucleophile is sufficiently reactive. Maintain careful temperature control. |
| Products of self-condensation | Under strongly basic conditions, the acyl chloride could potentially undergo side reactions. | Use a non-nucleophilic base and add it slowly. Maintain a low reaction temperature. |
| Friedel-Crafts polyacylation | Highly activated aromatic substrates may undergo multiple acylations. | Use a 1:1 stoichiometry of the acyl chloride to the aromatic substrate. The first acylation deactivates the ring, making a second acylation less likely. |
Visualizing the Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for acylation with this compound?
For acylations of amines and alcohols, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often good choices as they are relatively inert. For Friedel-Crafts reactions, solvents like carbon disulfide (CS₂) or nitrobenzene can be used, but be mindful of their toxicity and potential to react under the reaction conditions.
Q2: Can I use a base other than triethylamine or pyridine for acylating an amine?
Yes, other non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine can be used. Stronger, nucleophilic bases should be avoided as they can react with the acyl chloride.
Q3: How can I monitor the progress of my acylation reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials to observe the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can also be used for more quantitative monitoring.
Q4: Is this compound stable for long-term storage?
Like most acyl chlorides, this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glovebox). For long-term storage, refrigeration is recommended. It is always best to use freshly prepared or recently purchased acyl chloride for optimal results.
Experimental Protocols
Protocol 1: General Procedure for the Acylation of an Alcohol with this compound
This protocol provides a general method for the esterification of an alcohol.
-
To a solution of the alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of 2-oxo-2H-chromene-3-carbonyl chloride (1.1 eq.) in anhydrous DCM dropwise.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Acylation of an Alcohol:
Caption: General workflow for the acylation of an alcohol.
References
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
-
Raj, V., & Lee, J. (2020). 2H/4H-Chromenes-A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8 , 623. [Link]
-
Malinakova, H. C. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5 (4), 2329–2366. [Link]
-
Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., ... & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium (III)-Catalyzed Redox-Neutral C–H Activation/[3+ 3] Annulation Cascade. Organic Letters, 20 (13), 3892-3896. [Link]
-
Li, Y., et al. (2015). Menthyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71 (9), o732-o733. [Link]
-
Master Organic Chemistry. Friedel-Crafts Acylation and Alkylation. [Link]
Sources
"improving the stability of 2H-chromene-3-carbonyl chloride in solution"
Welcome to the technical support guide for 2H-chromene-3-carbonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the successful handling, storage, and application of this highly reactive intermediate. Due to its unique structure, combining a reactive acyl chloride with an electron-rich 2H-pyran ring, this molecule presents specific stability challenges that require careful consideration.[1][2] This guide provides in-depth, practical solutions to common issues encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
Q1: My solution of this compound is rapidly turning yellow/brown. What is causing this discoloration?
A: Discoloration is a primary indicator of compound degradation. The this compound molecule has two main points of instability: the highly reactive acyl chloride group and the electron-rich dienyl ether system of the chromene ring.[3][4] The color change is likely due to a combination of hydrolysis of the acyl chloride to the corresponding carboxylic acid and subsequent oxidation or acid-catalyzed polymerization of the chromene ring.[5][6] Exposure to atmospheric moisture is the most common trigger.[7][8]
Q2: What is the single most important factor for maintaining the stability of this compound in solution?
A: The rigorous exclusion of water (moisture).[7][9][10] Acyl chlorides react readily, often violently, with water in an exothermic hydrolysis reaction to form the corresponding carboxylic acid and hydrochloric acid (HCl).[6][9] This not only consumes your reagent but the generated HCl can further catalyze the degradation of the sensitive 2H-chromene ring.
Q3: Which solvents are recommended for dissolving and reacting this compound?
A: Anhydrous, non-protic solvents are essential. Dichloromethane (DCM) and chloroform are highly recommended. Aprotic ethers like tetrahydrofuran (THF) can be used, but must be rigorously dried and checked for peroxides. See the Solvent Compatibility Table in Part 2 for a detailed list.
Q4: Can I store a stock solution of this compound?
A: While preparing fresh solutions is always best practice, short-term storage is possible under strict conditions. A stock solution in anhydrous dichloromethane (<0.1 M) can be stored for a limited time at -20°C or below, under an inert atmosphere (Argon or Nitrogen), in a vial with a Teflon-lined cap, securely sealed with Parafilm.[5] Frequent opening of the stock bottle should be avoided to prevent introducing moisture.[5]
Part 2: Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your workflow and provides a logical path to their resolution.
Issue 1: Low or No Yield in Acylation Reactions (e.g., Amide or Ester Formation)
-
Potential Cause 1: Reagent Degradation. The most probable cause is that the this compound has hydrolyzed before or during the reaction.
-
Diagnostic Step: Before starting your reaction, acquire a quick ¹H NMR or FT-IR spectrum of your starting material. In the IR spectrum, the presence of a broad O-H stretch (around 3000 cm⁻¹) and a shift of the carbonyl peak from ~1800 cm⁻¹ (acyl chloride) to ~1700-1730 cm⁻¹ (carboxylic acid) indicates hydrolysis.
-
Solution: Use freshly prepared or newly opened this compound. If you suspect your stock has degraded, it must be re-purified or re-synthesized. Always handle the solid in a glovebox or under a stream of inert gas.
-
-
Potential Cause 2: Inadequate Reaction Conditions. The presence of moisture or reactive functional groups in your solvents or other reagents is compromising the acyl chloride.
-
Diagnostic Step: Review your experimental setup. Are you using anhydrous grade solvents? Was your glassware oven- or flame-dried immediately before use? Is the reaction running under a positive pressure of an inert gas (N₂ or Ar)?
-
Solution: Implement rigorous anhydrous techniques. Use freshly distilled solvents over an appropriate drying agent. Ensure all reagents, including amine or alcohol substrates and any non-nucleophilic bases (e.g., triethylamine, DIPEA), are dry.
-
Visualizing the Primary Degradation Pathway
The diagram below illustrates the primary hydrolysis pathway that compromises the integrity of the acyl chloride.
Caption: Primary hydrolysis pathway of this compound.
Issue 2: Inconsistent Results or TLC Shows Multiple Spots for Starting Material
-
Potential Cause: On-Plate Decomposition. Acyl chlorides are highly reactive and can be hydrolyzed by the silica gel on a TLC plate, which is inherently acidic and contains adsorbed water.[11] This can give a false impression of a complex reaction mixture.
-
Diagnostic Step: Run a "co-spot" TLC. Place a spot of your starting material solution and a spot of your reaction mixture on the baseline. In the middle, spot both on top of each other. If the starting material spot streaks or shows a new spot corresponding to the carboxylic acid, on-plate degradation is occurring.
-
Solution: Avoid TLC analysis of the acyl chloride itself. Instead, monitor the reaction's progress by observing the consumption of your nucleophile (the amine or alcohol). Alternatively, you can quench a small aliquot of the reaction mixture with methanol, which will rapidly convert the acyl chloride to its methyl ester, a more stable compound that is easily visualized by TLC.[11][12] This allows you to confirm the presence of active acyl chloride.
-
Experimental Workflow for Stability Assessment
This workflow provides a systematic approach to diagnosing and solving stability-related issues.
Caption: Troubleshooting workflow for reactions involving this compound.
Part 3: Protocols and Data Tables
Protocol 1: Recommended Handling and Solution Preparation
This protocol must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Glassware Preparation: Dry all glassware (reaction flask, syringes, needles) in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Solvent Preparation: Use anhydrous grade solvent (e.g., dichloromethane, <50 ppm H₂O) from a sealed bottle or a solvent purification system.
-
Inert Atmosphere: Assemble the cooled glassware and purge the system with dry argon or nitrogen for 5-10 minutes. Maintain a positive pressure throughout the procedure.
-
Reagent Transfer: Weigh the this compound solid rapidly in the inert atmosphere and add it to the reaction flask. If weighing outside a glovebox, do so quickly and immediately place the flask under inert gas.
-
Dissolution: Add the anhydrous solvent via a dry syringe or cannula.
-
Storage (if necessary): For short-term storage, draw the solution into a dry, gas-tight syringe or transfer to a storage vial with a Teflon-lined septum cap. Seal with Parafilm and store at ≤ -20°C.[7]
Protocol 2: Quality Control (QC) via Derivatization for HPLC Analysis
Since direct analysis of the acyl chloride is difficult, this protocol confirms its presence and estimates purity by converting it to a stable methyl ester.[12]
-
Under an inert atmosphere, draw a small aliquot (e.g., 0.1 mL) of your this compound solution.
-
Inject this aliquot into a separate vial containing 1.0 mL of anhydrous methanol and a scavenger base (e.g., 50 µL of triethylamine).
-
Let the reaction stir for 5 minutes at room temperature. The acyl chloride will be quantitatively converted to 2H-chromene-3-carboxylate methyl ester.
-
This stable ester can now be diluted and analyzed by standard reverse-phase HPLC to confirm the presence and approximate purity of the original acyl chloride (impurities like the carboxylic acid will not react and will appear as a separate peak).
Table 1: Solvent Compatibility and Stability
| Solvent | Suitability | Rationale & Key Considerations |
| Dichloromethane (DCM) | Highly Recommended | Aprotic and non-nucleophilic. Must be anhydrous. |
| Chloroform | Recommended | Similar to DCM. Ensure it is ethanol-free, as ethanol is a common stabilizer that will react. |
| Tetrahydrofuran (THF) | Use with Caution | Aprotic, but must be rigorously dried (e.g., distilled from sodium/benzophenone). Must be tested for and free of peroxides. |
| Acetonitrile | Use with Caution | Generally compatible, but must be exceptionally dry. Can sometimes participate in side reactions. |
| Hexanes / Heptane | Not Recommended | Poor solubility for the likely polar chromene starting material. |
| Alcohols (Methanol, Ethanol) | UNSUITABLE | Protic and highly reactive (solvolysis).[1][9] Will rapidly convert the acyl chloride to an ester. |
| Water | UNSUITABLE | Reacts violently to form the carboxylic acid.[6][9] |
| Dimethyl Sulfoxide (DMSO) | UNSUITABLE | Can react with acyl chlorides, especially at elevated temperatures. |
| Dimethylformamide (DMF) | UNSUITABLE | Can react with acyl chlorides to form a Vilsmeier-Haack type reagent.[13] |
References
-
Wang, Z. et al. (2022). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. Available from: [Link]
-
Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Available from: [Link]
-
Specialty Chemicals. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Available from: [Link]
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Available from: [Link]
-
Clark, J. (2015). an introduction to acyl chlorides (acid chlorides). Chemguide. Available from: [Link]
-
Wulff, W.D. et al. (2015). Catalytic Synthesis of 2H-Chromenes. MSU Chemistry. Available from: [Link]
-
Lambert, T.H. et al. (2019). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. PMC - NIH. Available from: [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetyl Chloride. Available from: [Link]
-
MDPI. (2023). Georgian Grapes and Wines as a Source of Phenolic Compounds: Composition, Antioxidant Activity, and Traditional Winemaking. Available from: [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Available from: [Link]
-
Semantic Scholar. (2019). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Available from: [Link]
-
Reddit. (2023). Acetyl Chloride Storage. r/chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Stability of acyl halides in various water media. Available from: [Link]
-
Reddit. (2019). [A level chemistry] testing for an acyl chloride. r/HomeworkHelp. Available from: [Link]
-
JACS Au. (2026). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. Available from: [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Available from: [Link]
-
Semantic Scholar. (n.d.). Dual reaction channels for solvolyses of acyl chlorides in alcohol–water mixtures. Available from: [Link]
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Available from: [Link]
-
ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? Available from: [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed? Available from: [Link]
Sources
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- 2. Khan Academy [khanacademy.org]
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- 4. mdpi.com [mdpi.com]
- 5. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. nbinno.com [nbinno.com]
- 8. reddit.com [reddit.com]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
Technical Support Center: Scale-Up Synthesis of 2H-Chromene-3-Carbonyl Chloride
Welcome to the technical support guide for the synthesis of 2H-chromene-3-carbonyl chloride. This resource is designed for researchers, process chemists, and drug development professionals encountering challenges during the scale-up of this valuable synthetic intermediate. The 2H-chromene scaffold is a privileged structure in medicinal chemistry, and its acid chloride derivative serves as a critical building block for introducing this moiety into more complex molecules[1][2][3].
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a robust, scalable protocol. It is structured to address issues logically, from starting materials to the final, highly reactive product.
Section 1: Synthesis Overview and Critical Stages
The synthesis of this compound is typically approached as a two-stage process. Understanding the challenges inherent to each stage is crucial for successful scale-up.
-
Stage 1: Formation of 2H-Chromene-3-Carboxylic Acid. This involves constructing the core heterocyclic system. A common and scalable method is the Knoevenagel condensation of a substituted salicylaldehyde with diethyl malonate, followed by saponification (hydrolysis) of the resulting ester[4].
-
Stage 2: Conversion to the Acid Chloride. The precursor carboxylic acid is converted into the highly reactive carbonyl chloride using a suitable chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride[5][6][7].
Each stage presents unique challenges related to reaction control, purity, and safety, which are magnified during scale-up.
Caption: Overall two-stage synthetic workflow.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during synthesis in a question-and-answer format.
Stage 1: Synthesis of 2-oxo-2H-Chromene-3-Carboxylic Acid
Q: My Knoevenagel condensation reaction is slow, incomplete, or results in a low yield on a larger scale. What are the likely causes?
A: This is a common scale-up issue. The primary factors to investigate are:
-
Catalyst Inefficiency: The reaction is often base-catalyzed (e.g., piperidine, diethylamine)[3]. On a larger scale, inefficient mixing can create localized areas of low catalyst concentration. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.
-
Water Removal: The condensation produces water, which can inhibit the reaction. While lab-scale reactions might proceed without active water removal, at scale, it becomes critical. Consider using a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water and drive the reaction to completion.
-
Temperature Control: The reaction may require heating to initiate, but a significant exotherm can occur once it starts. Poor temperature control can lead to side reactions. A jacketed reactor with controlled heating and cooling is essential for maintaining the optimal temperature range.
Q: The hydrolysis (saponification) of the intermediate ester is not going to completion. How can I improve this at scale?
A: Incomplete hydrolysis leaves you with a difficult-to-separate mixture of the ester and the desired carboxylic acid.
-
Stoichiometry of Base: Ensure you are using a sufficient molar excess of the base (e.g., NaOH, KOH). At scale, slight errors in weighing or reagent purity can lead to a stoichiometric deficiency. It is advisable to use at least 1.5-2.0 equivalents of base.
-
Solvent and Solubility: The ester may have poor solubility in the aqueous base. Using a co-solvent like ethanol or THF can create a homogeneous solution, dramatically increasing the reaction rate. For large-scale operations where solvent costs are a factor, a phase-transfer catalyst (PTC) can be highly effective in a biphasic system (e.g., toluene/water).
-
Reaction Time and Temperature: Scale-up often requires longer reaction times than bench-scale experiments. Monitor the reaction's progress using an appropriate analytical method (e.g., TLC or HPLC) to confirm completion before proceeding with the workup. Gentle heating (50-60 °C) can also accelerate the hydrolysis[4].
Q: I am struggling with the purification and isolation of the carboxylic acid product. What is a scalable method?
A: The workup is critical for obtaining high-purity material for the next step.
-
Acid-Base Workup: After hydrolysis, the product exists as its carboxylate salt in the aqueous layer. Perform an extraction with a non-polar solvent (e.g., MTBE, toluene) to remove any unreacted ester or non-polar impurities.
-
Controlled Precipitation: Filter the aqueous layer to remove any particulates. Then, slowly add a strong acid (e.g., HCl) while vigorously stirring and cooling the vessel. A slow, controlled acidification promotes the formation of larger, more easily filterable crystals. A "crash" precipitation from adding acid too quickly will result in fine particles that are difficult to handle.
-
Final Wash: Wash the filtered solid with cold deionized water to remove inorganic salts, followed by a wash with a non-polar solvent like hexane to aid in drying.
Stage 2: Conversion to this compound
Q: My reaction with thionyl chloride (SOCl₂) is turning dark brown or black, leading to a poor yield and purity. What is causing this decomposition?
A: The 2H-chromene ring can be sensitive to strongly acidic and high-temperature conditions.
-
Temperature Control is Critical: The reaction of a carboxylic acid with thionyl chloride is exothermic. Adding the SOCl₂ too quickly without adequate cooling can cause the temperature to spike, leading to decomposition of the chromene core. The addition should be done portion-wise or via a dropping funnel at a controlled temperature, often starting at 0-5 °C.
-
Purity of Starting Material: Impurities in the carboxylic acid precursor can catalyze decomposition. Ensure the material from Stage 1 is clean and, most importantly, completely dry. Any residual water will react violently with thionyl chloride, generating heat and HCl gas[8].
-
Reaction Time: Prolonged exposure to refluxing thionyl chloride can also cause degradation. The reaction should be monitored (e.g., by observing the cessation of gas evolution or by IR spectroscopy) and worked up as soon as it is complete.
Caption: Troubleshooting logic for the acid chloride formation step.
Q: How do I safely handle the toxic gas byproducts (HCl, SO₂) from the thionyl chloride reaction at an industrial scale?
A: This is a major safety and environmental consideration.
-
Reactor Setup: The reaction must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a closed, vented reactor system.
-
Gas Scrubbing: The off-gas line from the reactor should be directed through a series of gas scrubbers. A common setup involves a first trap containing a non-reactive oil (to catch any SOCl₂ vapors) followed by one or more traps containing a concentrated sodium hydroxide solution to neutralize both HCl and SO₂ gases before venting.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat[8][9]. An air-purifying respirator with acid gas cartridges should be readily available for any non-routine operations[8][10].
Q: My final product is unstable and shows signs of degradation upon storage. How can I improve its shelf-life?
A: this compound is highly reactive and particularly sensitive to moisture.
-
Ensure Complete Removal of Reagents: Excess thionyl chloride or oxalyl chloride must be thoroughly removed, typically via distillation under reduced pressure. Residual chlorinating agent can promote degradation.
-
Anhydrous Conditions: The isolated product must be protected from atmospheric moisture at all times. Handle and store it under an inert atmosphere (nitrogen or argon). Use containers with tight-fitting seals, possibly with a desiccant.
-
Storage Temperature: Store the product in a cool, dark place. For long-term storage, refrigeration is recommended.
Section 3: Frequently Asked Questions (FAQs)
Q: For scale-up, which is the better chlorinating agent: thionyl chloride or oxalyl chloride?
A: The choice depends on several factors, including scale, cost, and purification requirements. Both are effective reagents for converting carboxylic acids to acid chlorides[5][7].
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Byproducts | Sulfur dioxide (SO₂, toxic gas) and hydrogen chloride (HCl, corrosive gas)[6]. | Carbon monoxide (CO, toxic gas), carbon dioxide (CO₂), and HCl[5]. |
| Ease of Removal | Byproducts are gaseous. Excess SOCl₂ has a higher boiling point (76 °C) and often requires vacuum distillation for complete removal. | All byproducts are gaseous and easily removed. Excess (COCl)₂ is also volatile (BP 62 °C), simplifying purification. |
| Safety Concerns | Highly corrosive, reacts violently with water, produces two toxic/corrosive gases[8][11]. Requires robust scrubbing systems. | Highly corrosive and toxic. Byproducts include flammable CO. Often requires catalytic DMF, which can form the Vilsmeier-Haack reagent and lead to side reactions[12]. |
| Typical Scale | Very common in large-scale industrial synthesis due to lower cost. | Often preferred in lab and pilot-plant scale due to cleaner reactions and easier purification, despite higher cost. |
| Recommendation | Cost-effective for large volumes, but requires significant engineering controls for off-gas management. | Excellent for high-purity applications where ease of purification is paramount. |
Q: What are the most critical process safety considerations for this synthesis?
A:
-
Corrosive Reagents: Both thionyl chloride and oxalyl chloride are highly corrosive to skin, eyes, and the respiratory tract[8][9]. All transfers and handling must be done in a well-ventilated fume hood with appropriate PPE.
-
Violent Reactivity with Water: Anhydrous conditions are a safety mandate, not just a procedural requirement. Uncontrolled addition of water to thionyl chloride can cause a violent reaction and release of large volumes of toxic gas[8].
-
Toxic Off-Gassing: As detailed above, both chlorination routes produce toxic and corrosive gases that must be neutralized with a scrubber system before venting.
-
Thermal Hazards: The chlorination step is exothermic. Uncontrolled addition of the reagent to the carboxylic acid can lead to a thermal runaway. A robust cooling system and controlled addition rate are essential.
Q: What analytical techniques are essential for monitoring this process at scale?
A:
-
Thin-Layer Chromatography (TLC) / High-Performance Liquid Chromatography (HPLC): Used to monitor the progress of the Knoevenagel condensation and the subsequent hydrolysis, ensuring the disappearance of starting materials.
-
Infrared (IR) Spectroscopy: An invaluable and rapid tool for Stage 2. It allows for real-time monitoring of the conversion of the carboxylic acid to the acid chloride. You should observe the disappearance of the broad O-H stretch (around 3000 cm⁻¹) and the C=O stretch of the acid (around 1700 cm⁻¹) and the appearance of the sharp, higher-frequency C=O stretch of the acid chloride (around 1750-1800 cm⁻¹)[13].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation of intermediates and the final product, as well as for assessing purity.
-
Gas Chromatography (GC): Can be used to check for residual solvents in the final product.
Section 4: Scalable Experimental Protocol
This protocol describes the synthesis starting from 5-bromo-salicylaldehyde as an example. Caution: This procedure should only be performed by trained chemists in a suitable facility with appropriate engineering controls and PPE.
Stage 1: Synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
-
Setup: Equip a jacketed glass reactor with an overhead stirrer, thermocouple, condenser, and a Dean-Stark trap.
-
Charge Reactor: To the reactor, add 5-bromo-salicylaldehyde (1.0 eq), diethyl malonate (1.2 eq), and toluene (5-10 volumes).
-
Catalyst Addition: Add piperidine (0.1 eq) to the stirred mixture.
-
Reaction: Heat the reactor jacket to 120-130 °C to achieve a steady reflux of toluene. Collect the water evolved in the Dean-Stark trap. Monitor the reaction by TLC/HPLC until the salicylaldehyde is consumed (typically 4-8 hours).
-
Cooling and Hydrolysis: Cool the reaction mixture to 40 °C. In a separate vessel, prepare a solution of sodium hydroxide (2.5 eq) in a 1:1 mixture of ethanol and water. Slowly add the NaOH solution to the reactor, maintaining the temperature below 50 °C.
-
Saponification: Heat the mixture to 60 °C and stir until HPLC analysis confirms the complete disappearance of the intermediate ester (typically 2-4 hours).
-
Workup and Isolation: Cool the mixture to room temperature. Transfer to a separatory funnel and wash the organic layer with water. Combine the aqueous layers and wash with toluene to remove organic impurities.
-
Precipitation: Cool the combined aqueous layer to 0-10 °C in an ice bath. With vigorous stirring, slowly add 6M hydrochloric acid (HCl) until the pH is ~1-2. A thick precipitate will form.
-
Filtration and Drying: Filter the solid product. Wash the filter cake thoroughly with cold deionized water, followed by cold hexane. Dry the solid in a vacuum oven at 50-60 °C to a constant weight.
Stage 2: Synthesis of 6-bromo-2-oxo-2H-chromene-3-carbonyl chloride
-
Setup: Equip a dry, jacketed glass reactor with an overhead stirrer, thermocouple, condenser, and an addition funnel. The reactor outlet must be connected to a gas scrubbing system containing NaOH solution. Ensure the entire system is under a dry nitrogen atmosphere.
-
Charge Reactor: Charge the reactor with the dry 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (1.0 eq) and a suitable dry solvent like dichloromethane or toluene (5 volumes).
-
Chlorination: Cool the reactor contents to 0-5 °C. Slowly add thionyl chloride (1.5 eq) via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Note: A catalytic amount of dry N,N-dimethylformamide (DMF) (e.g., 1-2 drops per mole of acid) can accelerate the reaction, but use with caution as it can sometimes cause side reactions.
-
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to a gentle reflux (40-50 °C). Vigorous gas evolution (HCl, SO₂) will be observed. Monitor the reaction by IR spectroscopy. The reaction is complete when the broad -OH peak of the carboxylic acid has disappeared.
-
Purification: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (vacuum distillation). Caution: The distillate is highly corrosive.
-
Isolation and Storage: The resulting solid or oil is the crude acid chloride. It can often be used directly in the next step. For purification, recrystallization from a dry, non-polar solvent (e.g., hexane/dichloromethane) under an inert atmosphere can be performed. Store the final product in a sealed container under nitrogen in a refrigerator.
References
-
2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade . Organic Letters - ACS Publications. URL: [Link]
-
2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] - ACS Publications . URL: [Link]
-
2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade . Organic Chemistry Portal. URL: [Link]
-
Synthesis of 2H-chromenes (2H-benzopyrans) . Organic Chemistry Portal. URL: [Link]
-
Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... . ResearchGate. URL: [Link]
-
Catalytic Synthesis of 2H‑Chromenes . MSU Chemistry. URL: [Link]
-
Thionyl chloride Product Safety Assessment . Lanxess. URL: [Link]
-
THIONYL CHLORIDE HAZARD SUMMARY . NJ.gov. URL: [Link]
-
Synthesis of 2H-chromenes: recent advances and perspectives . Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]
-
Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs): Design, synthesis and biological evaluation . PubMed. URL: [Link]
-
The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives . MDPI. URL: [Link]
-
Vilsmeier-Haack Reaction . Organic Chemistry Portal. URL: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . International Journal of Pharmaceutical Sciences and Research. URL: [Link]
-
Vilsmeier-Haack Reaction . Chemistry Steps. URL: [Link]
-
Catalytic Vilsmeier-Haack Reaction . Organic Syntheses Procedure. URL: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phen... . Growing Science. URL: [Link]
-
Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors . NIH. URL: [Link]
-
Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates . ACS Omega. URL: [Link]
-
8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride . PubChem. URL: [Link]
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold . PubMed Central. URL: [Link]
-
Acid to Acid Chloride - Common Conditions . Organic Chemistry Data. URL: [Link]
-
Conversion of carboxylic acids to acid chlorides . Chemistry LibreTexts. URL: [Link]
-
How to achieve chlorination of carboxylic acid to convert into acid chloride? . ResearchGate. URL: [Link]
-
Carboxylic Acids to Acid Chlorides . Moodle. URL: [Link]
-
Studies on the synthesis and antimicrobial activity of 2-oxo-2H-chromene-3-carbohydrazide derivatives . Der Pharma Chemica. URL: [Link]
-
2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms . NIH. URL: [Link]
-
(PDF) The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives . ResearchGate. URL: [Link]
Sources
- 1. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs): Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Carboxylic Acids to Acid Chlorides [moodle.tau.ac.il]
- 8. lanxess.com [lanxess.com]
- 9. westliberty.edu [westliberty.edu]
- 10. nj.gov [nj.gov]
- 11. fishersci.be [fishersci.be]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. 2-oxo-2H-chromene-3-carbonyl chloride | 3757-06-0 [chemnet.com]
"managing reaction temperature for 2H-chromene-3-carbonyl chloride synthesis"
A Guide to Managing Reaction Temperature for Optimal Yield and Purity
Welcome to the technical support center for the synthesis of 2H-chromene-3-carbonyl chloride. This guide, developed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to navigate the critical aspects of temperature management during this synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
Troubleshooting Guide: Temperature-Related Issues
The conversion of 2H-chromene-3-carboxylic acid to its corresponding acid chloride is a crucial step in the synthesis of many biologically active compounds. Precise temperature control is paramount to prevent side reactions and ensure high yield and purity of the final product. The following table outlines common issues, their likely causes related to temperature, and actionable solutions.
| Problem Encountered | Probable Cause (Temperature-Related) | Recommended Solution & Explanation |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature. For reactions with thionyl chloride or oxalyl chloride, heating to reflux is often necessary to provide sufficient activation energy for the reaction to proceed at a reasonable rate.[1][2] Monitor the reaction progress by TLC or other appropriate analytical methods. |
| Product Degradation (Darkening of Reaction Mixture) | Excessive heating or prolonged reaction time at high temperatures. | Reduce the reaction temperature or shorten the heating duration. The chromene ring system can be sensitive to high temperatures, leading to decomposition. Consider using a milder chlorinating agent or performing the reaction at the lowest effective temperature. |
| Formation of Anhydride Byproduct | Incomplete reaction or presence of moisture at elevated temperatures. | Ensure the reaction goes to completion by maintaining the reflux temperature for an adequate time. Stringent anhydrous conditions are crucial, as any water can hydrolyze the product back to the carboxylic acid, which can then react with another molecule of the acid chloride to form the anhydride. |
| Side Reactions with Other Functional Groups | High reaction temperatures can promote unwanted reactions if other sensitive functional groups are present on the chromene scaffold. | If the substrate contains sensitive functional groups, consider conducting the reaction at a lower temperature, potentially for a longer duration. Alternatively, the use of a milder chlorinating agent like oxalyl chloride at room temperature with a catalytic amount of DMF might be beneficial. |
| Difficulty in Removing Excess Reagent | Boiling point of the solvent or excess reagent is too high relative to the product's stability. | After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride under reduced pressure.[3] Care must be taken to control the temperature of the water bath to avoid co-distillation or decomposition of the product.[2] |
Experimental Protocol: Synthesis of 2-Oxo-2H-chromene-3-carbonyl chloride
This protocol is adapted from established procedures for the synthesis of similar coumarin-based acid chlorides and serves as a robust starting point for the synthesis of this compound.[1] Note that the 2-oxo group may influence reactivity, and slight optimization of temperature and reaction time may be necessary for the target molecule without the keto group.
Materials:
-
2-Oxo-2H-chromene-3-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent
-
Catalytic amount of N,N-Dimethylformamide (DMF) (optional, particularly with oxalyl chloride)
-
Standard laboratory glassware, dried in an oven before use
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-oxo-2H-chromene-3-carboxylic acid.
-
Solvent Addition: Add anhydrous DCM to the flask.
-
Reagent Addition: Under an inert atmosphere, slowly add an excess (typically 2-3 equivalents) of oxalyl chloride or thionyl chloride to the stirred suspension. If using oxalyl chloride, a catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux. For the synthesis of 2-oxo-2H-chromene-3-carbonyl chlorides, a reflux period of 8 hours with oxalyl chloride has been reported to be effective.[1] A similar duration can be used as a starting point for thionyl chloride. Monitor the reaction progress by taking small aliquots and quenching with an alcohol (e.g., methanol) to form the corresponding ester, which can be analyzed by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent and Excess Reagent Removal: Remove the solvent and excess chlorinating agent under reduced pressure. This step should be performed in a well-ventilated fume hood.
-
Product Isolation: The resulting crude 2-oxo-2H-chromene-3-carbonyl chloride is often used in the next step without further purification.[1] If purification is necessary, it should be done with care due to the reactive nature of the acid chloride.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature can depend on the chlorinating agent used. For reactions with thionyl chloride or oxalyl chloride, heating the reaction to reflux is a common practice to ensure a reasonable reaction rate.[1][2] For the closely related 2-oxo-2H-chromene-3-carbonyl chloride, refluxing with oxalyl chloride for 8 hours has been shown to be effective.[1] It is advisable to start with reflux conditions and monitor the reaction. If product degradation is observed, the temperature should be lowered.
Q2: Can the reaction be performed at room temperature?
A2: While some highly reactive carboxylic acids can be converted to acid chlorides at room temperature, it is generally slower. For aromatic and heterocyclic carboxylic acids like 2H-chromene-3-carboxylic acid, heating is typically required to drive the reaction to completion in a practical timeframe.[2] However, a reaction of 2-oxo-2H-chromene-3-acyl chloride with an alcohol has been successfully performed at room temperature, indicating the product's stability at this temperature.[4]
Q3: What are the consequences of exceeding the optimal reaction temperature?
A3: Exceeding the optimal temperature can lead to several undesirable outcomes, including:
-
Decomposition of the starting material and/or product: The chromene ring system can be sensitive to high temperatures, leading to the formation of dark, tarry byproducts and a lower yield of the desired acid chloride.
-
Increased side reactions: Higher temperatures can provide the activation energy for unwanted side reactions, particularly if other functional groups are present on the molecule.
-
Decreased purity: The formation of byproducts will contaminate the final product, potentially complicating purification and subsequent reactions.
Q4: How can I monitor the reaction progress to avoid overheating or prolonged reaction times?
A4: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a nucleophile like methanol or aniline. The resulting stable ester or amide can then be spotted on a TLC plate alongside the starting carboxylic acid to track its disappearance. This allows for the determination of the reaction's endpoint, preventing unnecessary heating.
Q5: What is the role of a catalyst like DMF in this reaction?
A5: A catalytic amount of N,N-Dimethylformamide (DMF) is often used, particularly with oxalyl chloride. DMF reacts with the chlorinating agent to form a Vilsmeier-type reagent, which is a more potent acylating agent. This can accelerate the reaction, sometimes allowing for lower reaction temperatures or shorter reaction times.
Visualization of Key Concepts
Troubleshooting Logic Flow
The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues during the synthesis of this compound.
Caption: Troubleshooting workflow for temperature issues.
Reaction Pathway Overview
This diagram outlines the general transformation from the carboxylic acid to the acid chloride, highlighting the critical role of the chlorinating agent.
Sources
- 1. Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Menthyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
"alternative reagents to thionyl chloride for 2H-chromene-3-carbonyl chloride synthesis"
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2H-chromene-3-carbonyl chloride, with a specific focus on viable, efficient, and often milder alternatives to the classical reagent, thionyl chloride (SOCl₂). Our goal is to equip you with the expert knowledge to navigate challenges and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to thionyl chloride for my 2H-chromene-3-carboxylic acid chlorination?
While thionyl chloride is a powerful and cost-effective chlorinating agent, its application has notable drawbacks, particularly with complex or sensitive substrates like 2H-chromenes. The primary reasons to seek alternatives include:
-
Harsh Reaction Conditions: Reactions with thionyl chloride often require heating or reflux, which can lead to the degradation of sensitive functional groups on the chromene scaffold or promote unwanted side reactions.[1][2]
-
Corrosive Byproducts: The reaction generates gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3] These can cause acid-catalyzed decomposition of the desired product or starting material. Managing these corrosive off-gases also requires specific equipment setups.
-
Selectivity Issues: The high reactivity of thionyl chloride can sometimes result in poor selectivity and the formation of complex impurity profiles, complicating downstream purification.[3]
Q2: What are the most common and effective alternatives to thionyl chloride for this transformation?
Several excellent alternatives exist, each with a unique profile of reactivity, required conditions, and byproducts. The leading candidates are:
-
Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF), this is arguably the most popular alternative for its mild conditions and clean work-up.[3][4]
-
Cyanuric Chloride (TCT): A solid, cost-effective reagent that activates the carboxylic acid under neutral or basic conditions, avoiding the generation of strong acids.[5][6]
-
Phosphorus-Based Reagents: This includes triphenylphosphine (PPh₃) in combination with a chlorine source (e.g., CCl₄, TCCA) or pre-formed triphenylphosphine dichloride (PPh₃Cl₂).[7][8]
-
Vilsmeier Reagent (in situ): Generated from reagents like DMF and phosphorus oxychloride (POCl₃), it can serve as a mild chlorinating agent.[9][10]
-
Triphosgene (BTC): A stable, solid phosgene equivalent that can be safer to handle but requires careful stoichiometry and control.[11]
Q3: Which alternative is best for a substrate with sensitive functional groups?
For substrates bearing acid-labile or thermally sensitive groups, oxalyl chloride with catalytic DMF is typically the superior choice.[1] Reactions are often conducted at room temperature or below, and the byproducts (CO, CO₂, HCl) are all gaseous, which simplifies purification and minimizes acidic residue in the crude product.[3] Cyanuric chloride with a non-nucleophilic base like triethylamine (TEA) is another excellent option, as the reaction proceeds under neutral to slightly basic conditions.[5][12]
Q4: How do the byproducts of these reagents compare and impact my purification?
The nature of the byproducts is a critical factor in choosing a reagent, as it directly influences the ease of purification.
| Reagent | Primary Byproducts | Physical State | Purification Impact |
| Thionyl Chloride | SO₂, HCl | Gas | Requires scrubbing; residual acid can complicate work-up.[3] |
| Oxalyl Chloride | CO, CO₂, HCl | Gas | Byproducts are easily removed under vacuum, leading to a cleaner crude product.[1][13] |
| Cyanuric Chloride | Cyanuric Acid, Triethylamine HCl | Solid | Byproducts are solids and can be removed by simple filtration.[5][6] |
| PPh₃/CCl₄ | Triphenylphosphine Oxide, Chloroform | Solid, Liquid | Triphenylphosphine oxide is a high-boiling solid and notoriously difficult to remove via chromatography; crystallization is often required.[8] |
Troubleshooting Guides: Reagent-Specific Issues
This section addresses common problems encountered when using popular thionyl chloride alternatives for the synthesis of this compound.
Guide 1: Oxalyl Chloride & Catalytic DMF
The conversion of a carboxylic acid to an acyl chloride using oxalyl chloride proceeds via a Vilsmeier-type intermediate formed from the reaction of DMF and oxalyl chloride. This is a highly reliable method but requires attention to detail.
Caption: Mechanism of Acyl Chloride Formation via Vilsmeier Intermediate.
Q: My reaction is sluggish or appears incomplete by TLC analysis. What went wrong? A: This is often due to insufficient catalyst or moisture contamination.
-
Causality: The Vilsmeier reagent is the true activating species.[9] Its formation requires a stoichiometric reaction between DMF and oxalyl chloride. If your DMF is wet or added in insufficient quantity, the catalytic cycle will be inefficient. Oxalyl chloride itself is highly moisture-sensitive and will be quenched by water.[14]
-
Solution:
-
Ensure your solvent (e.g., DCM, THF) is anhydrous.
-
Use anhydrous grade DMF. A common ratio is 1 drop of DMF for every 10 mmol of carboxylic acid.
-
Confirm the quality of your oxalyl chloride. Use a fresh bottle if in doubt.
-
While the reaction is often fast at room temperature, gentle warming to 30-40 °C can sometimes drive it to completion, but monitor for decomposition.
-
Q: I'm observing significant byproduct formation and a low yield of the desired acyl chloride. What is the cause? A: This could be due to an incorrect reagent addition order or excessive temperature.
-
Causality: Adding the carboxylic acid to a pre-mixed solution of oxalyl chloride and DMF can lead to uncontrolled reaction rates and side reactions. The Vilsmeier reagent should be generated in situ in the presence of the acid. Furthermore, 2H-chromenes can be sensitive to strong electrophiles, and excessive heat can promote decomposition or polymerization.
-
Solution:
-
Dissolve the 2H-chromene-3-carboxylic acid in your anhydrous solvent first.
-
Add the catalytic DMF to this solution.
-
Slowly add the oxalyl chloride dropwise at 0 °C or room temperature. This maintains a low concentration of the highly reactive intermediates.
-
Maintain the temperature below 40 °C throughout the reaction.
-
Q: How do I properly quench and work up the reaction mixture? A: The goal is to remove all volatile components without hydrolyzing the product.
-
Causality: The product, this compound, is highly reactive towards nucleophiles, including water. A traditional aqueous work-up is not feasible. The excess oxalyl chloride and solvent must be removed under reduced pressure.
-
Solution: Once the reaction is complete (as indicated by the cessation of gas evolution), remove the solvent and all volatile byproducts using a rotary evaporator.[13] It is critical not to use a water aspirator, as back-streaming can introduce moisture. Use a diaphragm pump protected by a cold trap or an oil pump. The crude acyl chloride is often of sufficient purity for the next step but can be purified by distillation under high vacuum if necessary.
Guide 2: Cyanuric Chloride (TCT)
Cyanuric chloride is a triazine derivative that reacts with carboxylic acids in the presence of a base to form an activated ester, which then collapses to the acyl chloride.
Caption: Experimental Workflow for Acyl Chloride Synthesis using TCT.
Q: My yields are inconsistent. What are the most critical parameters for this reaction? A: Stoichiometry and the choice of base are paramount.
-
Causality: Cyanuric chloride has three reactive sites. For acyl chloride synthesis, typically one equivalent of carboxylic acid is used per chloride on TCT, but using a sub-stoichiometric amount of TCT (e.g., 0.4 equivalents) is common and more atom-economical.[6] The base (usually triethylamine) deprotonates the carboxylic acid to form the carboxylate, which is the active nucleophile that attacks TCT.[5]
-
Solution:
-
Use 0.4-0.5 equivalents of TCT per 1 equivalent of carboxylic acid.
-
Use exactly 1 equivalent of triethylamine relative to your carboxylic acid. Excess base can promote side reactions.
-
Ensure the TCT is of good quality. It can slowly hydrolyze on storage.
-
Q: I'm having difficulty completely removing the solid byproducts (cyanuric acid derivatives) by filtration. A: This usually points to issues with solvent choice or byproduct solubility.
-
Causality: The success of this method relies on the insolubility of the triazine byproducts in the reaction solvent.[5] If the byproducts are partially soluble, they will contaminate your product upon solvent removal.
-
Solution:
-
Solvent Choice: Acetone and dichloromethane are common choices where the byproducts are poorly soluble. If you are experiencing issues, try switching solvents.
-
Concentration: After the reaction, you can dilute the mixture with a non-polar solvent like hexanes to further precipitate the solids before filtration.
-
Washing: Wash the filtered solid with a small amount of fresh, cold solvent to recover any product that may have been occluded.
-
Experimental Protocols
Protocol 1: Synthesis of this compound using Oxalyl Chloride
Materials:
-
2H-Chromene-3-carboxylic acid (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic, ~0.05 eq)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2H-chromene-3-carboxylic acid (1.0 eq).
-
Add anhydrous DCM (approx. 0.2 M concentration).
-
Add one drop of anhydrous DMF via syringe.
-
Cool the stirring solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) dropwise via syringe over 10-15 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed. Ensure the reaction is well-vented into a fume hood.[13]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-2 hours at room temperature, or until gas evolution ceases completely.
-
Carefully concentrate the reaction mixture in vacuo using a rotary evaporator connected to a vacuum pump (not a water aspirator) to afford the crude this compound, which can be used directly in the next step.
Protocol 2: Synthesis of this compound using Cyanuric Chloride (TCT)
Materials:
-
2H-Chromene-3-carboxylic acid (1.0 eq)
-
Cyanuric chloride (TCT) (0.4 eq)
-
Triethylamine (TEA) (1.0 eq)
-
Anhydrous Acetone
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2H-chromene-3-carboxylic acid (1.0 eq) and cyanuric chloride (0.4 eq).[6]
-
Add anhydrous acetone (approx. 0.3 M concentration) and stir to dissolve.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.0 eq) dropwise. A white precipitate (triethylammonium chloride and cyanuric acid derivatives) will form.[5]
-
After addition, remove the ice bath and stir the suspension at room temperature for 2-3 hours.
-
Upon reaction completion, filter the mixture through a pad of Celite to remove all solid byproducts. Wash the filter cake with a small volume of anhydrous acetone.
-
Combine the filtrates and concentrate in vacuo to yield the crude this compound.
References
-
Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892–3896. Available at: [Link]
-
Venkataraman, K., & Wagle, D. R. (1979). Cyanuric chloride: a useful reagent for converting carboxylic acids into chlorides, esters, amides and peptides. Tetrahedron Letters, 20(32), 3037–3040. Available at: [Link]
-
ResearchGate. Is there any alternative for thionyl chloride, SOCl2? (2017). Available at: [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
-
Wikipedia. Oxalyl chloride. Available at: [Link]
-
Organic Syntheses. Procedure for Acyl Chloride Synthesis. Available at: [Link]
-
Lücke, B., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(27), 6755-6763. Available at: [Link]
-
Sciencemadness Discussion Board. (2018). Acid Chlorides. Available at: [Link]
-
Wikipedia. Vilsmeier reagent. Available at: [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Available at: [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed? Available at: [Link]
-
Tajbakhsh, M., et al. (2019). Oxalyl Chloride: A Versatile Reagent in Organic Transformations. ChemistrySelect, 4(20), 6334-6354. Available at: [Link]
-
Pal, M., et al. (2022). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Available at: [Link]
Sources
- 1. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 5. Cyanuric Chloride: Converting Carboxylic Acids into Chlorides/Esters/Amides - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02126D [pubs.rsc.org]
- 7. Triphenylphosphine dichloride - Enamine [enamine.net]
- 8. Sciencemadness Discussion Board - Acid Chlorides - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Reactions Involving 2H-Chromene-3-Carbonyl Chloride
Welcome to the technical support guide for handling and processing reactions involving 2H-chromene-3-carbonyl chloride. This document is designed for researchers, chemists, and drug development professionals, providing field-proven insights and troubleshooting advice to ensure the successful execution of your synthetic protocols. As a highly reactive acylating agent, this compound requires careful handling and specific work-up procedures to achieve high yields and purity. This guide explains the causality behind each step, ensuring a robust and reproducible workflow.
Section 1: Frequently Asked Questions (FAQs) - Safety & Handling
This section addresses critical preliminary questions regarding the stability, storage, and safe handling of this compound.
Q1: How stable is this compound and how should I store it?
A1: this compound is highly sensitive to moisture. Like most acyl chlorides, it readily hydrolyzes upon contact with water or even atmospheric humidity to form the corresponding carboxylic acid.[1][2] It is crucial to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. A desiccator is highly recommended for long-term storage.
Q2: What are the primary hazards associated with this compound?
A2: The primary hazards are twofold:
-
Corrosivity: The acyl chloride itself is corrosive and causes skin and serious eye irritation.[3]
-
Byproduct Formation: During reactions or upon decomposition with water, it releases hydrogen chloride (HCl) gas, which is a steamy, acidic gas that can cause severe respiratory irritation.[3][4][5]
Q3: What personal protective equipment (PPE) is mandatory when working with this reagent?
A3: Always handle this compound inside a certified chemical fume hood. The following PPE is required:
-
Eye Protection: Chemical safety goggles and a face shield.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory. Ensure it is buttoned.[6]
-
Respiratory Protection: While a fume hood is the primary engineering control, a respirator may be necessary for emergency situations.[7]
Section 2: Standard Aqueous Work-up Protocol
This section provides a detailed, step-by-step methodology for a standard aqueous work-up following a reaction with this compound (e.g., an esterification or amidation).
Experimental Protocol: General Work-up for Acylation Reactions
-
Reaction Quenching (Caution: Exothermic & Gas Evolution)
-
Once the reaction is complete (monitored by TLC), cool the reaction vessel in an ice-water bath.
-
Slowly and carefully pour the reaction mixture into a separate beaker containing ice-cold water or a dilute, cold solution of sodium bicarbonate (NaHCO₃). Do this in the fume hood.
-
Scientist's Note: This step neutralizes the acidic HCl byproduct and quenches any unreacted this compound, converting it to the more easily removable carboxylic acid (as its sodium salt). The addition must be slow to control the exothermic reaction and the effervescence (CO₂ release) if using bicarbonate.
-
-
Liquid-Liquid Extraction
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers.
-
Scientist's Note: Ethyl acetate is a common choice due to its effectiveness for moderately polar compounds and its relatively low toxicity. The number of extractions ensures maximum recovery of the product from the aqueous phase.
-
-
Systematic Washing of the Organic Phase
-
Wash 1: Dilute Acid (Optional): Wash the combined organic layers with 1M HCl. This step is only necessary if a basic catalyst or reagent (e.g., pyridine, triethylamine, excess amine) was used.
-
Wash 2: Saturated Sodium Bicarbonate (NaHCO₃): Wash the organic layer with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash 3: Brine: Wash the organic layer with a saturated aqueous solution of NaCl (brine).
-
Scientist's Note: Each wash serves a specific purpose. The acid wash removes basic impurities. The bicarbonate wash is critical for removing the acidic 2H-chromene-3-carboxylic acid impurity.[8] The brine wash removes the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient.
-
-
Drying and Solvent Removal
-
Dry the washed organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Below is a workflow diagram illustrating this standard procedure.
Caption: Standard Work-up Workflow for this compound Reactions.
Section 3: Troubleshooting Guide
This section uses a question-and-answer format to address common issues encountered during the work-up procedure.
Q4: My final product is contaminated with 2H-chromene-3-carboxylic acid. How did this happen and how can I remove it?
A4: This is the most common side product, resulting from the hydrolysis of the acyl chloride. It can happen either during the reaction if your solvent/reagents were not perfectly dry, or during the work-up.
-
Prevention: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.
-
Removal: The carboxylic acid is acidic and can be effectively removed by a thorough wash with a saturated sodium bicarbonate (NaHCO₃) solution during the work-up (Step 3). The acid will be deprotonated to its sodium salt, which is highly soluble in the aqueous layer and will be separated from your product in the organic layer.
Q5: I have a low yield after work-up. Where could my product have gone?
A5: Low yield can be attributed to several factors:
-
Incomplete Reaction: If your nucleophile is weak, the reaction may require heating or a catalyst (e.g., DMAP for acylation of hindered alcohols).[9]
-
Hydrolysis of Starting Material: As discussed in Q4, if the acyl chloride is hydrolyzed before it can react, the yield will be lower.
-
Loss During Work-up: If your final product has some water solubility or acidic/basic functional groups, it may be partially lost into the aqueous wash layers. For example, if your product is basic (contains an amine), it can be lost during the optional acid wash. In such cases, the pH of the washes must be carefully controlled.
Q6: My reaction with an amine nucleophile is not working well. What can I do?
A6: While most simple amines react rapidly, less nucleophilic amines (e.g., anilines with electron-withdrawing groups) can be problematic.[9]
-
Add a Base: A non-nucleophilic base like triethylamine or pyridine is often added to scavenge the HCl produced, which would otherwise protonate and deactivate the starting amine.
-
Use Stronger Conditions: For very unreactive amines, deprotonation with a strong base like sodium hydride (NaH) prior to adding the acyl chloride may be necessary.[9]
-
Alternative Work-up: If an excess of a basic amine was used, it can be removed during the work-up by washing with dilute acid (e.g., 1M HCl) or a 10% aqueous copper sulfate solution, which complexes with many amines.[10]
Q7: My product is a persistent oil and won't crystallize. What's the next step?
A7: If crystallization fails, the next step is purification by column chromatography. 2H-chromene derivatives are frequently purified this way.[11][12]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A solvent system of hexanes and ethyl acetate is a very common starting point for chromene derivatives.[11] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to elute your product. Monitor the fractions by TLC.
Troubleshooting Logic Diagram
Sources
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. aksci.com [aksci.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 2H-CHROMENE-3-CARBOXYLIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 8. Menthyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Validation & Comparative
A Researcher's Guide: Navigating Synthesis with Coumarin-3-Carboxylic Acid and its Acyl Chloride Counterpart
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and complex organic molecules, the coumarin scaffold is a privileged structure, prized for its wide range of biological activities.[1][2] At the heart of many synthetic routes involving this scaffold are two key C3-substituted building blocks: Coumarin-3-carboxylic acid and 2-oxo-2H-chromene-3-carbonyl chloride (commonly, coumarin-3-carbonyl chloride). While separated by a simple transformation, their profound differences in reactivity dictate the strategic choices a chemist must make. This guide provides an in-depth comparison of these reagents, offering mechanistic insights, practical data, and validated protocols to inform your synthetic design.
At a Glance: The Fundamental Difference
The core distinction lies in the functional group at the 3-position. Coumarin-3-carboxylic acid is a stable, moderately reactive carboxylic acid. Its acyl chloride counterpart, coumarin-3-carbonyl chloride, is a highly activated and much more reactive derivative.[3][4] This fundamental difference governs everything from reaction conditions and reagent selection to the feasibility of certain transformations.
The acyl chloride is readily prepared from the carboxylic acid, typically by refluxing with thionyl chloride (SOCl₂) or treating with oxalyl chloride.[5][6][7] This conversion transforms a stable precursor into a highly reactive intermediate, primed for nucleophilic attack.
Reactivity and Mechanistic Considerations
The choice between the acid and the acyl chloride is a classic case of balancing stability with reactivity. The general hierarchy of reactivity for carboxylic acid derivatives places acyl chlorides at the apex, far above carboxylic acids (which must be activated in situ).[3][8]
Coumarin-3-Carboxylic Acid: The Stable Workhorse
As a carboxylic acid, this reagent is relatively stable and easy to handle. However, its direct reaction with nucleophiles like amines or alcohols to form amides and esters is a kinetically slow process.[9] The initial interaction is an acid-base reaction, forming an unreactive ammonium carboxylate salt.[10]
To drive the desired acylation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using coupling agents . Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often with additives like N-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions like racemization.[9][11][12]
The mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate (e.g., an O-acylisourea with EDC), which is then attacked by the nucleophile (amine/alcohol) to yield the final product.[9][13]
Coumarin-3-Carbonyl Chloride: The Activated Electrophile
The acyl chloride is one of the most reactive carboxylic acid derivatives.[7] The chloride ion is an excellent leaving group, and the carbonyl carbon is highly electrophilic.[3] This high reactivity means it can react directly with a wide range of nucleophiles, including amines, alcohols, and even electron-rich aromatic rings (in Friedel-Crafts acylations), without the need for coupling agents.[7][8]
Reactions are typically rapid and high-yielding. The primary consideration is controlling this reactivity. These reactions are often run at low temperatures and require a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct that is generated.[7][14] The moisture-sensitive nature of acyl chlorides also necessitates the use of anhydrous reaction conditions.
Comparative Data: Amide Synthesis
The synthesis of coumarin-3-carboxamides, a class of compounds with significant biological activity, serves as an excellent case study for comparing these two reagents.[15][16][17]
| Parameter | Coumarin-3-Carboxylic Acid | Coumarin-3-Carbonyl Chloride | Rationale & Causality |
| Primary Reagents | Carboxylic Acid, Amine | Acyl Chloride, Amine | The acyl chloride is a pre-activated form of the carboxylic acid. |
| Activation | Required: Coupling agents (e.g., EDC, HATU) and often an additive (e.g., HOBt).[9][15] | Not required. | The chloride is an excellent leaving group, making the carbonyl highly susceptible to nucleophilic attack.[3] |
| Base | Non-nucleophilic base (e.g., DIPEA, Et₃N) required to neutralize acids and facilitate coupling.[11] | Stoichiometric non-nucleophilic base (e.g., Pyridine, Et₃N) required to scavenge HCl byproduct.[7] | In both cases, a base is needed, but its role differs slightly: facilitating coupling vs. neutralizing a strong acid byproduct. |
| Reaction Conditions | Typically 0 °C to room temperature, 1-18 hours.[9] | Often 0 °C to room temperature, rapid (minutes to a few hours).[6][14] | The high reactivity of the acyl chloride leads to significantly faster reaction kinetics. |
| Workup Complexity | Requires aqueous washes to remove water-soluble coupling agents and urea byproducts (e.g., from EDC).[9] | Simpler workup; often involves washing with dilute acid to remove the amine base, followed by standard extraction.[16] | The byproducts of coupling reactions (ureas) add a purification step not present in the acyl chloride route. |
| Handling | Stable, easy to handle solid. | Moisture-sensitive; requires anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[4] | Acyl chlorides readily react with water, necessitating careful handling and dry solvents. |
Experimental Protocols: A Head-to-Head Comparison
Here we provide detailed, side-by-side protocols for the synthesis of a representative coumarin-3-carboxamide from an aniline derivative.
Protocol A: Synthesis via Coumarin-3-Carboxylic Acid (EDC/HOBt Coupling)
This protocol is based on established carbodiimide coupling methodologies.[9][18]
Objective: To synthesize an N-aryl coumarin-3-carboxamide using a robust coupling strategy that minimizes side reactions.
Materials:
-
Coumarin-3-carboxylic acid (1.0 equiv)
-
Substituted Aniline (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF
Procedure:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add coumarin-3-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the substituted aniline (1.1 equiv).
-
Dissolution: Dissolve the mixture in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring. Causality: Cooling controls the initial exotherm upon addition of the coupling agent and minimizes potential side reactions.
-
Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Rationale: EDC activates the carboxylic acid by forming the O-acylisourea intermediate. HOBt intercepts this to form a more stable HOBt-ester, which is less prone to racemization and other side reactions.[9]
-
Base Addition: Add DIPEA (2.5 equiv) dropwise. The reaction is allowed to slowly warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by adding water. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with dilute aq. HCl, aq. NaHCO₃, and brine to remove the urea byproduct, excess base, and HOBt.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol B: Synthesis via Coumarin-3-Carbonyl Chloride
This protocol leverages the high reactivity of the acyl chloride for a more direct synthesis.[16][19]
Objective: To synthesize an N-aryl coumarin-3-carboxamide via a rapid and direct acylation.
Materials:
-
Coumarin-3-carbonyl chloride (1.0 equiv)
-
Substituted Aniline (1.1 equiv)
-
Pyridine or Triethylamine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.1 equiv) and pyridine (1.5 equiv) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Acyl Chloride Addition: Prepare a solution of coumarin-3-carbonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution. Causality: Dropwise addition to a cooled solution is critical to control the highly exothermic reaction between the amine and the reactive acyl chloride.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with dilute aq. HCl (to remove pyridine hydrochloride), water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by recrystallization or flash column chromatography if necessary.
Conclusion: A Strategic Choice
The decision to use coumarin-3-carboxylic acid or its corresponding acyl chloride is a strategic one, guided by the specific demands of the synthetic route.
-
Choose Coumarin-3-Carboxylic Acid when:
-
Working with sensitive substrates that cannot tolerate the harsh conditions of acyl chloride formation (e.g., refluxing SOCl₂) or the HCl byproduct of the acylation reaction.
-
The stability and ease of handling of the starting material are paramount.
-
Access to a wide variety of modern coupling reagents allows for fine-tuning of reaction conditions for delicate or sterically hindered substrates.
-
-
Choose Coumarin-3-Carbonyl Chloride when:
-
Speed and reaction efficiency are critical.
-
The goal is to synthesize amides, esters, or Friedel-Crafts products in high yield with a simple workup.
-
The substrate is robust enough to handle the reaction conditions and the HCl byproduct can be effectively scavenged.
-
By understanding the distinct reactivity profiles and practical considerations of these two invaluable reagents, researchers can make informed decisions, optimizing their synthetic strategies for the efficient and successful development of novel coumarin-based molecules.
References
- A Comparative Guide to the Reactivity of Acyl Chlorides and Other Carboxylic Acid Derivatives - Benchchem.
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem.
- Synthesis of (a) Coumarin-3-carbonyl chloride - PrepChem.com.
- Coumarin derivatives and their applications. - ResearchGate.
- A Comparative Guide to the Reactivity of Carboxylic Acid Derivatives - Benchchem.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available from: [Link]
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies.
-
Relative stability of amides, esters, anhydrides, and acyl chlorides (video) | Khan Academy. Available from: [Link]
-
Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. Available from: [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Available from: [Link]
-
Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC. Available from: [Link]
-
Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives - Revue Roumaine de Chimie. Available from: [Link]
-
Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Publishing. Available from: [Link]
-
A twenty-year journey exploring coumarin-based derivatives as bioactive molecules - Frontiers. Available from: [Link]
-
(PDF) Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications - ResearchGate. Available from: [Link]
-
7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II - KPU Pressbooks. Available from: [Link]
- 85 Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution 20.1.
-
Synthesis of coumarin-3-carbonyl chloride (3) - ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 2H-Chromene Derivatives: A Comparative Analysis Centered on X-ray Crystallography
For researchers, medicinal chemists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern science. This is particularly true for heterocyclic scaffolds like 2H-chromenes, which are prevalent in natural products, pharmaceutical agents, and advanced materials.[1][2] The subtle interplay of stereochemistry and substituent effects in these compounds can dramatically influence their biological activity and material properties. Therefore, rigorous structural validation is not merely a confirmatory step but a critical component of the research and development pipeline.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2H-chromene derivatives, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present a detailed protocol, and objectively compare this definitive method with powerful complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid.[3][4][5] It provides unambiguous, accurate, and reliable 3D structural parameters, which are prerequisites for rational drug design and structure-based functional studies.[3] For novel 2H-chromene derivatives, where unexpected rearrangements or stereochemical outcomes can occur during synthesis, X-ray crystallography offers the ultimate proof of structure.[6][7]
Core Principles and the Inherent Trustworthiness of the Method
The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, scientists can construct a three-dimensional electron density map of the molecule and, from that, determine the precise coordinates of each atom. The self-validating nature of a successful crystallographic experiment is one of its greatest strengths; a well-refined crystal structure with low residual factors and physically sensible bond lengths and angles is internally consistent and leaves little room for ambiguity.
Experimental Workflow: From Powder to Publication
The journey from a newly synthesized 2H-chromene derivative to a validated crystal structure involves several critical stages. Each step requires careful consideration and optimization to ensure the generation of high-quality data.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol: Crystallization and Structure Determination of a Novel 2H-Chromene Derivative
This protocol outlines a generalized yet detailed approach for obtaining a crystal structure of a newly synthesized 2H-chromene derivative.
1. Purification and Preparation of the Compound:
-
Rationale: The purity of the starting material is paramount. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Procedure:
-
Purify the 2H-chromene derivative to >98% purity, as determined by NMR and/or HPLC.
-
Ensure the compound is thoroughly dried to remove residual solvents.
-
2. Crystallization Screening:
-
Rationale: Finding suitable crystallization conditions is often the most challenging step.[3][8] Screening a wide range of solvents and conditions maximizes the chances of success.
-
Procedure:
-
Slow Evaporation: Dissolve 5-10 mg of the compound in a small volume (0.5-1 mL) of a good solvent (e.g., dichloromethane, acetone, ethyl acetate). Place the vial in a larger, loosely capped container. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a good solvent. Place this in a small, open vial. Place the small vial inside a larger, sealed vial containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane, diethyl ether). The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.[3]
-
Temperature Gradient: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
3. Crystal Selection and Mounting:
-
Rationale: A single, well-formed crystal with sharp edges and no visible defects is required for high-quality data collection.
-
Procedure:
-
Under a microscope, identify a suitable crystal (typically 0.1-0.3 mm in each dimension).
-
Carefully separate the chosen crystal from others.
-
Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
4. X-ray Diffraction Data Collection:
-
Rationale: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible orientations.
-
Procedure:
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Perform an initial indexing to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, typically involving multiple runs at different crystal orientations.
-
5. Structure Solution and Refinement:
-
Rationale: Computational methods are used to solve the "phase problem" and build an initial model of the structure, which is then refined against the experimental data.
-
Procedure:
-
Process the raw diffraction images to integrate the reflection intensities and perform necessary corrections.
-
Use software (e.g., SHELXT, Olex2) to solve the structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters against the diffraction data to improve the agreement between the calculated and observed structure factors. Anisotropic displacement parameters are typically refined for non-hydrogen atoms.
-
Locate hydrogen atoms in the difference Fourier map and refine their positions.
-
6. Structure Validation and Deposition:
-
Rationale: The final structure must be validated to ensure its quality and correctness before publication.[9] Deposition makes the data publicly available, ensuring scientific transparency.
-
Procedure:
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography is definitive for the solid state, a comprehensive structural validation often employs a combination of techniques. NMR spectroscopy and mass spectrometry are indispensable tools that provide complementary information.[14][15]
Caption: Relationship between a compound and primary structural validation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[16][17] For 2H-chromene derivatives, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments provide a wealth of information about the carbon skeleton, proton environments, and through-bond and through-space connectivities.[16][18]
-
Expertise & Experience: While ¹H and ¹³C NMR can suggest the core structure, 2D NMR experiments are crucial for unambiguously assigning all signals, especially in complex derivatives. For example, an HMBC experiment can confirm the connectivity between a substituent and the chromene ring, while a NOESY experiment can reveal the relative stereochemistry of substituents, which is critical for understanding biological activity.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, clues about the molecule's structure.[19][20] High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular formula of the 2H-chromene derivative with high confidence.[21] Tandem MS (MS/MS) experiments can be used to study the fragmentation pathways, which can help to distinguish between isomers.[22]
-
Trustworthiness: The combination of HRMS to confirm the molecular formula and NMR to establish the connectivity provides a very high level of confidence in the proposed structure. However, subtle stereochemical details often remain unresolved without X-ray crystallography or specific NMR experiments (e.g., NOESY).
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | 3D atomic coordinates, absolute stereochemistry, crystal packing[3][4] | Atomic connectivity, relative stereochemistry, solution dynamics[15][16] | Molecular weight, molecular formula, fragmentation patterns[19] |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to micrograms |
| Key Advantage | Unambiguous structure determination[5][6] | Provides data on solution-state structure and dynamics | High sensitivity and ability to determine molecular formula[19] |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain[3][8] | Can be difficult to interpret complex spectra; may not resolve absolute stereochemistry | Provides limited information on connectivity and stereochemistry |
| Application to 2H-Chromenes | Definitive proof of structure, especially for novel scaffolds and stereoisomers[7] | Elucidation of the constitution and relative configuration in solution[18] | Confirmation of molecular formula and identification of fragmentation pathways[22][23] |
Conclusion: An Integrated Approach to Structural Validation
For researchers in drug discovery and materials science working with novel 2H-chromene derivatives, a multi-faceted approach to structural validation is essential for ensuring scientific rigor. While NMR and MS provide foundational data on connectivity and molecular formula, single-crystal X-ray crystallography remains the unparalleled method for the definitive determination of the three-dimensional atomic arrangement.[3][5] It resolves any ambiguity in stereochemistry and conformation, providing the high-resolution structural insights necessary for understanding structure-activity relationships and advancing rational design. The investment in obtaining a crystal structure is an investment in the foundational certainty of the molecular entity, a critical step that underpins all subsequent biological or material science investigations.
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A Comparative Spectroscopic Guide to 2H-Chromene-3-Carbonyl Chloride and Its Functional Derivatives
This guide offers an in-depth comparative analysis of the spectral characteristics of 2H-chromene-3-carbonyl chloride and its principal derivatives: the corresponding carboxylic acid, methyl ester, and a primary amide. Designed for researchers, chemists, and professionals in drug development, this document provides the foundational spectroscopic knowledge required for the unambiguous identification, characterization, and quality control of this versatile class of heterocyclic compounds. We will explore the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, grounding our interpretations in established chemical principles and supporting data.
Introduction: The 2H-Chromene Scaffold and its Synthetic Versatility
The 2H-chromene core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1][2] The introduction of a carbonyl chloride at the C3 position transforms the stable chromene ring into a highly versatile synthetic intermediate.[3][4] This acyl chloride is readily converted into a variety of functional derivatives, including acids, esters, and amides, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[5]
Accurate and efficient characterization of each synthetic step is paramount. This guide elucidates how key spectroscopic techniques can be employed to monitor the transformation of the acyl chloride and confirm the identity of its derivatives by highlighting the distinct spectral fingerprints of each functional group.
General Synthetic and Analytical Workflow
The conversion of this compound into its derivatives is a standard procedure in organic synthesis. The subsequent purification and spectral analysis are critical for verifying the successful transformation and purity of the products.
Caption: Synthetic workflow from the parent acyl chloride to its derivatives and subsequent characterization.
Infrared (IR) Spectroscopy: Probing the Carbonyl Group
Principle & Rationale Infrared spectroscopy is arguably the most direct method for monitoring the conversion of an acyl chloride. The frequency of the carbonyl (C=O) stretching vibration is exquisitely sensitive to the electronic effects of its substituent. The strong electron-withdrawing inductive effect of the chlorine atom in an acyl chloride shortens and strengthens the C=O bond, causing it to absorb at a characteristically high frequency.[6][7][8] As the chlorine is replaced by -OH, -OR, or -NR₂, this frequency shifts to lower wavenumbers in a predictable manner.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small, solvent-free amount of the solid or liquid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and allow it to dry completely before the next measurement.
Comparative IR Data
| Functional Group | Parent Acyl Chloride | Carboxylic Acid | Methyl Ester | Primary Amide |
| C=O Stretch (cm⁻¹) | ~1800 [7] | ~1710 | ~1735 [7] | ~1690 (Amide I) [7] |
| Other Key Peaks (cm⁻¹) | C-Cl: ~730-550 | O-H: ~3300-2500 (broad) | C-O: ~1300-1000 | N-H: ~3350 & 3180 (two bands), ~1640 (Amide II) |
Interpretation & Discussion The most telling diagnostic feature is the C=O stretching frequency.
-
This compound exhibits its C=O stretch at a very high wavenumber (~1800 cm⁻¹) due to the powerful inductive effect of the adjacent chlorine atom, which withdraws electron density and increases the force constant of the double bond.[6][7][9]
-
Upon hydrolysis to the carboxylic acid , the C=O peak shifts significantly lower to ~1710 cm⁻¹. This is accompanied by the appearance of a very broad O-H stretching band from ~3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded dimer form of carboxylic acids.[10]
-
The methyl ester derivative shows a C=O stretch around 1735 cm⁻¹, which is lower than the acyl chloride but higher than the acid.[7] The resonance donation from the ester oxygen is less effective at weakening the C=O bond compared to the amide nitrogen. The presence of strong C-O stretching bands between 1300-1000 cm⁻¹ is also confirmatory.
-
The primary amide displays the lowest C=O frequency (~1690 cm⁻¹) due to the strong resonance effect of the nitrogen lone pair donating into the carbonyl group, which lengthens the C=O bond and lowers its stretching frequency.[7] The presence of two N-H stretching bands (symmetric and asymmetric) and the N-H bending (Amide II) band are definitive for a primary amide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Principle & Rationale NMR spectroscopy provides a detailed map of the carbon and proton framework. ¹H NMR reveals the electronic environment, number, and connectivity of protons, while ¹³C NMR provides information on each unique carbon atom. The chemical shifts of nuclei proximal to the C3 position are particularly informative for confirming the transformation of the carbonyl chloride.
Experimental Protocol: Solution-State NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Shimming: Place the sample in the spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, well-resolved peaks.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required.[11] A pulse program like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.
Comparative ¹H and ¹³C NMR Data (Approximate Chemical Shifts in CDCl₃)
| Nucleus | Parent Acyl Chloride | Carboxylic Acid | Methyl Ester | Primary Amide |
| ¹H: H4 (ppm) | ~7.9 | ~8.0 | ~7.8 | ~7.7 |
| ¹H: H2 (ppm) | ~5.1 (s, 2H) | ~5.0 (s, 2H) | ~4.9 (s, 2H) | ~4.9 (s, 2H) |
| ¹H: Side Chain (ppm) | - | ~11-12 (br s, 1H) | ~3.9 (s, 3H) | ~6.0-7.0 (br s, 2H) |
| ¹³C: C=O (ppm) | ~165 | ~168 | ~164 | ~166 |
| ¹³C: C3 (ppm) | ~125 | ~123 | ~124 | ~126 |
| ¹³C: C4 (ppm) | ~140 | ~142 | ~139 | ~138 |
| ¹³C: Side Chain (ppm) | - | - | ~52 (OCH₃) | - |
Interpretation & Discussion
-
¹H NMR: The most obvious changes occur in the side chain. The disappearance of the highly deshielded carboxylic acid proton (~11-12 ppm), the appearance of a sharp singlet for the methoxy group in the ester (~3.9 ppm), or the emergence of broad signals for the amide N-H protons are clear indicators of successful derivatization. Protons on the chromene ring, particularly H4, experience subtle shifts due to changes in the electronic nature of the C3 substituent.
-
¹³C NMR: The carbonyl carbon (C=O) is a key diagnostic peak. While the shifts are within a relatively narrow range, they are distinct. The acyl chloride carbonyl is significantly deshielded. The carbons of the chromene ring, C3 and C4, also exhibit slight shifts reflecting the change in the inductive and resonance effects of the attached functional group. The appearance of a new signal around 52 ppm for the ester's methoxy carbon is an unambiguous confirmation of its formation.[12]
Mass Spectrometry (MS): Determining Mass and Fragmentation
Principle & Rationale Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Under electron ionization (EI), molecules are ionized to form a molecular ion (M⁺), which then fragments into smaller, characteristic ions.[13] The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.
Experimental Protocol: Electron Ionization (EI) GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) into the gas chromatograph (GC) inlet, which vaporizes the sample.
-
Separation: The sample travels through the GC column, separating it from any impurities.
-
Ionization & Analysis: As the compound elutes from the column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). The resulting ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.
Caption: Primary EI-MS fragmentation pathway for this compound.
Comparative Mass Spectrometry Data
| Species | Parent Acyl Chloride | Carboxylic Acid | Methyl Ester | Primary Amide |
| Formula | C₁₀H₇ClO₂ | C₁₀H₈O₃ | C₁₁H₁₀O₃ | C₁₀H₉NO₂ |
| Mol. Weight (Da) | 194.61 | 176.17[14] | 190.19 | 175.18 |
| M⁺ Peak (m/z) | 194/196 (3:1 ratio) | 176 | 190 | 175 |
| Base Peak (m/z) | 159 [M-Cl]⁺ | 131 [M-COOH]⁺ or 159 [M-OH]⁺ | 159 [M-OCH₃]⁺ | 131 [M-CONH₂]⁺ |
| Key Fragments (m/z) | 131 [M-COCl]⁺ | 131 | 131 [M-COOCH₃]⁺ | 159 [M-NH₂]⁺ |
Interpretation & Discussion
-
Parent Acyl Chloride: The molecular ion will exhibit a characteristic M⁺ and M+2 isotopic pattern in an approximate 3:1 ratio, which is the definitive signature of a single chlorine atom. The most favorable fragmentation is the loss of the chlorine radical to form a highly stable acylium ion at m/z 159, which is often the base peak.[9] Subsequent loss of carbon monoxide (CO) yields a fragment at m/z 131.
-
Derivatives: The molecular ion peaks of the derivatives will confirm their respective masses. Their fragmentation patterns will differ significantly from the parent compound.
-
Carboxylic Acid: Often shows a prominent loss of a hydroxyl radical (-17 Da) or the entire carboxyl group (-45 Da).
-
Methyl Ester: Characterized by the loss of the methoxy radical (-31 Da) to form the same acylium ion at m/z 159 seen in the parent's fragmentation.
-
Primary Amide: May show loss of the amino radical (-16 Da) or fragmentation of the amide group itself.
-
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
Principle & Rationale UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For chromene derivatives, the absorption bands are primarily due to π → π* transitions within the conjugated aromatic system.[15][16] While less structurally informative than other methods, UV-Vis is excellent for quantitative analysis and for observing changes in conjugation.
Experimental Protocol: Solution-State UV-Vis
-
Sample Preparation: Prepare a dilute stock solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, or DMF).[15] Serially dilute to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Measurement: Replace the blank with the sample cuvette and scan the absorbance, typically from 200 to 400 nm. Record the wavelength(s) of maximum absorbance (λ_max).
Comparative UV-Vis Data
| Parameter | Parent Acyl Chloride | Carboxylic Acid | Methyl Ester | Primary Amide |
| λ_max (nm) | ~290-310 | ~290-310 | ~290-310 | ~295-315 |
Interpretation & Discussion The primary chromophore in all four compounds is the 2H-chromene ring system itself. The substituent at the C3 position has only a minor electronic influence on the extended π-system of the benzopyran core. Therefore, all compounds are expected to exhibit similar UV-Vis spectra with a strong absorption band (λ_max) around 300 nm, corresponding to the main π → π* transition.[15][17] Subtle shifts (hypsochromic or bathochromic) may be observed, but these are generally too small to be used as a primary means of identification. The main utility of UV-Vis for this series is for quantification via the Beer-Lambert law, assuming a molar absorptivity coefficient has been determined.
Conclusion
The spectroscopic analysis of this compound and its derivatives is a clear illustration of structure-property relationships. Each analytical technique provides a unique and complementary piece of the structural puzzle. IR spectroscopy offers a rapid and definitive confirmation of the carbonyl functional group conversion. NMR spectroscopy provides the complete atomic-level connectivity map of the molecule. Mass spectrometry confirms the molecular weight and reveals predictable fragmentation pathways based on the C3 substituent. Finally, UV-Vis spectroscopy , while less structurally specific, confirms the integrity of the core chromophore and serves as a tool for quantification. By employing these techniques in concert, researchers can characterize these valuable synthetic intermediates and their products with the highest degree of confidence.
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A Comparative Guide to the Biological Activities of 2H- and 4H-Chromene Derivatives
In the landscape of heterocyclic compounds, chromene scaffolds stand out for their remarkable versatility and significant therapeutic potential. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with an in-depth, objective comparison of the biological activities of 2H- and 4H-chromene derivatives. This document moves beyond a simple recitation of facts to offer a synthesized analysis grounded in experimental data and mechanistic insights, empowering you to make informed decisions in your research and development endeavors.
Introduction: The Structural Nuances of Chromene Isomers
Chromenes, also known as benzopyrans, are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyran ring. The position of the double bond in the pyran ring gives rise to two principal isomers: 2H-chromene and 4H-chromene. This seemingly subtle structural difference profoundly influences the molecule's three-dimensional conformation, electronic properties, and, consequently, its interaction with biological targets.[1][2] This guide will dissect these differences, offering a comparative analysis of their anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.
Anticancer Activity: A Tale of Two Isomers
Both 2H- and 4H-chromene derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting cytotoxic effects against a variety of cancer cell lines.[1][2][3][4] However, the underlying mechanisms and the structural motifs associated with the highest potency often differ between the two isomers.
4H-Chromene Derivatives: Potent Tubulin Polymerization Inhibitors
A substantial body of evidence points to the potent anticancer activity of 4H-chromene derivatives, frequently attributed to their ability to inhibit tubulin polymerization.[1][3][4][5] By interacting with the colchicine binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3] This mechanism is a cornerstone of their cytotoxic effect against various cancer cell lines.[1][3]
2H-Chromene Derivatives: Diverse Mechanisms of Action
While also exhibiting cytotoxicity, the anticancer mechanisms of 2H-chromene derivatives appear to be more diverse. Some 2H-chromene analogues have been shown to induce apoptosis through caspase activation and DNA fragmentation.[1] Further research is needed to fully elucidate the range of molecular targets for this isomeric class.
Comparative Cytotoxicity Data:
The following table summarizes the cytotoxic activity (IC50 values) of representative 2H- and 4H-chromene derivatives against various cancer cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies. However, the data provides a valuable overview of the potency of each class.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4H-Chromene | 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | HCT-116 (Colon) | 0.3 - 2 | [5] |
| 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | MCF-7 (Breast) | 0.3 - 2 | [5] | |
| 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | HepG-2 (Liver) | 0.3 - 2 | [5] | |
| 2H-Chromene | Substituted 2H-chromene | A172 (Glioma) | 0.0074 | [1] |
Experimental Workflow: Assessing Cytotoxicity via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds. The underlying principle is the reduction of the yellow tetrazolium salt MTT by metabolically active cells, forming purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Workflow for determining the cytotoxicity of chromene derivatives using the MTT assay.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.
Caption: Workflow for the in vitro tubulin polymerization assay.
Antimicrobial Activity: A Broad Spectrum of Action
Chromene derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5][6][7]
4H-Chromene Derivatives: Notable Antibacterial Efficacy
Several studies have highlighted the potent antibacterial activity of 4H-chromene derivatives. For instance, certain 2-amino-4H-chromenes have demonstrated significant inhibitory effects against both Bacillus subtilis and Escherichia coli.[8] The lipophilic nature of the benzopyran core is thought to facilitate the passage of these molecules across bacterial cell membranes.[7]
Comparative Antimicrobial Data:
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 4H-chromene derivatives against various microbial strains. Data for a direct comparison with 2H-isomers is limited in the reviewed literature.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4H-Chromene | 2-amino-4H-chromene derivative | Bacillus subtilis (Gram +) | Encouraging activity | [8] |
| 2-amino-4H-chromene derivative | Escherichia coli (Gram -) | Encouraging activity | [8] | |
| Azo-chromene derivative | Gram-positive bacteria | 0.007 - 3.9 | [5] | |
| Azo-chromene derivative | Fungi | 0.007 - 3.9 | [5] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. It involves challenging microorganisms with serial dilutions of the test compound in a liquid growth medium.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of chromene derivatives.
Anti-inflammatory and Antioxidant Activities: Emerging Potential
Both 2H- and 4H-chromene derivatives have been reported to possess anti-inflammatory and antioxidant properties, although comparative studies are less common than for their anticancer and antimicrobial activities.
Anti-inflammatory Effects: Targeting Key Mediators
The anti-inflammatory activity of chromene derivatives is often linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX).[7] Some 2-phenyl-4H-chromen-4-one derivatives have been shown to downregulate the expression of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[9]
Antioxidant Capacity: Scavenging Free Radicals
The ability of chromene derivatives to act as antioxidants is attributed to their capacity to donate a hydrogen atom or an electron to neutralize free radicals. This activity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to scavenge the stable DPPH free radical. The reduction of the purple DPPH radical to a yellow-colored non-radical form by an antioxidant is monitored by the decrease in absorbance.
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activities of 2H- and 4H-chromene derivatives, supported by experimental data and detailed protocols. While both isomers exhibit a broad spectrum of therapeutic potential, 4H-chromenes have been more extensively studied, particularly as anticancer agents that function through tubulin polymerization inhibition.
The key takeaway for researchers is the profound influence of the isomeric form on the biological activity profile. The structural rigidity and substituent positioning in 4H-chromenes appear to be particularly favorable for interaction with the colchicine binding site of tubulin. Conversely, the greater flexibility of the 2H-chromene scaffold may allow for interaction with a wider range of biological targets, a hypothesis that warrants further investigation.
Future research should focus on direct, head-to-head comparative studies of 2H- and 4H-isomers with identical substitution patterns to provide a more definitive understanding of their relative potencies and mechanisms of action. Such studies will be invaluable in guiding the rational design of next-generation chromene-based therapeutics with enhanced efficacy and selectivity.
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A Researcher's Guide to DFT and TD-DFT Computational Studies of Chromene Derivatives
This guide provides an in-depth comparison and methodological workflow for employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) in the study of chromene derivatives. Tailored for researchers, chemists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the causality behind computational choices to ensure accuracy and predictive power in your research.
Introduction: The Significance of Chromenes and the Power of Computation
Chromene, a benzopyran derivative, forms the structural core of a vast class of heterocyclic compounds with remarkable biological and material properties. These derivatives are cornerstones in medicinal chemistry, exhibiting activities as antifungal, antitumor, anti-HIV, and antimicrobial agents.[1][2] Furthermore, their applications extend to treating neurodegenerative diseases like Alzheimer's.[1] In materials science, the π-conjugated framework of chromenes makes them promising candidates for non-linear optical (NLO) devices.[3]
To accelerate the discovery and design of novel chromene-based agents, computational chemistry offers a powerful lens. DFT and its excited-state extension, TD-DFT, have become indispensable tools for predicting molecular structure, stability, reactivity, and spectroscopic properties before a single molecule is synthesized, saving invaluable time and resources.[2][3] This guide compares common computational approaches, providing the supporting data needed to make informed methodological decisions.
Theoretical Framework: A Primer on DFT and TD-DFT
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. Its core principle is that the ground-state energy of a molecule can be determined from its electron density. This makes it computationally more efficient than traditional wavefunction-based methods.
Key Applications for Chromene Studies:
-
Geometry Optimization: Determining the most stable 3D structure of a chromene derivative.
-
Vibrational Analysis: Calculating vibrational frequencies to confirm the optimized structure is a true energy minimum and to predict infrared (IR) spectra.[4]
-
Electronic Properties: Analyzing Frontier Molecular Orbitals (HOMO and LUMO) to understand chemical reactivity, electronic transitions, and kinetic stability.[5]
-
Reactivity Descriptors: Computing Molecular Electrostatic Potential (MEP) and Fukui functions to identify sites prone to electrophilic and nucleophilic attack.[1][4]
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the description of excited electronic states. It is the workhorse method for simulating UV-Vis absorption spectra in organic molecules.[6]
Key Applications for Chromene Studies:
-
UV-Vis Spectra Simulation: Predicting the maximum absorption wavelengths (λmax) and oscillator strengths of electronic transitions.[7]
-
Understanding Photophysical Properties: Rationalizing the color and photostability of chromene-based dyes and materials.
A Validated Workflow for Chromene Analysis
A robust computational study follows a logical, self-validating sequence. Deviating from this workflow can lead to erroneous or physically meaningless results. The following protocol represents a field-proven standard for analyzing organic molecules like chromenes.[8][9]
Experimental Protocol: Step-by-Step Computational Analysis
-
Step 1: Initial Structure Generation
-
Draw the 2D structure of the chromene derivative and convert it to a 3D model using molecular building software such as GaussView, Avogadro, or IQmol.[10]
-
Perform an initial, low-level molecular mechanics (e.g., MMFF94) or semi-empirical (e.g., PM6) conformational search to identify the likely lowest-energy conformer.[7]
-
-
Step 2: Ground-State Geometry Optimization (DFT)
-
Causality: This is the most critical step. All subsequent properties are dependent on an accurately optimized geometry. An incorrect structure will yield incorrect electronic and spectroscopic data.
-
Protocol: Submit the lowest-energy conformer for full geometry optimization using a DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[1][4] The choice of functional is crucial and is discussed in the next section.
-
Software: Common software packages include Gaussian, ORCA (free for academics), and PySCF.[11]
-
-
Step 3: Vibrational Frequency Calculation
-
Causality: This step is a mandatory validation check. A true energy minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable molecule.
-
Protocol: Perform a frequency calculation at the same level of theory as the optimization.[7][10] Confirm that all calculated frequencies are positive.
-
-
Step 4: Excited-State Calculation (TD-DFT)
-
Causality: With a validated ground-state structure, you can now accurately model the electronic transitions that give rise to UV-Vis absorption.
-
Protocol: Using the optimized geometry, perform a TD-DFT calculation. It is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM), to simulate experimental conditions, as solvent can significantly impact spectral features.[6] Request a sufficient number of excited states (e.g., 20-40) to cover the relevant spectral range.[12]
-
-
Step 5: Data Analysis
-
Extract key data: optimized Cartesian coordinates, HOMO/LUMO energies, vibrational frequencies, and the calculated λmax, oscillator strengths, and major orbital contributions for the primary electronic transitions.
-
Visualize the results: Plot the simulated UV-Vis spectrum, render HOMO/LUMO orbitals, and map the molecular electrostatic potential onto the electron density surface.
-
Caption: Standard computational workflow for DFT/TD-DFT analysis.
Comparative Analysis: Choosing the Right Functional
The accuracy of any DFT or TD-DFT calculation is highly dependent on the choice of the exchange-correlation (XC) functional. There is no single "best" functional for all applications. Performance must be benchmarked against reliable experimental data for the class of molecules under investigation.[13]
Performance for Geometric Structures
For predicting molecular geometries, most modern hybrid functionals perform well. The key is direct comparison with high-quality experimental data, such as single-crystal X-ray diffraction (SC-XRD). A study on the chromene derivative "Chrom-D" demonstrated excellent agreement between geometry optimized at the B3LYP/6-311++G(d,p) level of theory and its known crystal structure.[1]
| Parameter | Experimental (XRD)[1] | Calculated (B3LYP)[1] | Deviation |
| Bond Length (Å) | |||
| C7=O8 | 1.214 | 1.213 | -0.001 |
| C2-O1 | 1.369 | 1.365 | -0.004 |
| C20-O1 | 1.381 | 1.368 | -0.013 |
| RMSD Bond Lengths | - | - | 0.074 Å |
| RMSD Bond Angles | - | - | 0.9° |
| Table 1: Comparison of experimental and calculated geometric parameters for a dihydropyrano[c]chromene derivative, showing the high accuracy of the B3LYP functional for structure prediction. |
Performance for Electronic Properties
The HOMO-LUMO energy gap (E_gap) is a critical parameter for assessing chemical reactivity and is related to the electronic transitions observed in UV-Vis spectra. Different functionals can yield significantly different E_gap values. For example, in a study of coumarin-based pyrano-chromene derivatives, the M06-2X functional was used to highlight differences in electronic properties between two similar compounds.[5]
| Compound | E_HOMO (eV) | E_LUMO (eV) | E_gap (eV) | Functional/Basis Set |
| Derivative 4a[5] | -6.953 | -1.785 | 5.168 | M06-2X/6-31G(d,p) |
| Derivative 4b[5] | -7.645 | -1.337 | 6.308 | M06-2X/6-31G(d,p) |
| Table 2: Calculated electronic properties for two chromene derivatives. The difference in the HOMO-LUMO gap, predicted by the M06-2X functional, correctly implies different electronic and NLO properties. |
Performance for UV-Vis Spectra (TD-DFT)
Predicting absorption spectra is one of the most common yet challenging tasks. The performance of the XC functional is paramount. While the widely used B3LYP functional often provides a good qualitative picture, it can sometimes underestimate excitation energies.[14] Benchmark studies on related heterocyclic compounds like coumarins provide valuable guidance.
| Functional | Typical Performance for λmax | Strengths & Weaknesses |
| B3LYP | Good, often with a systematic error (0.2-0.4 eV overestimate of energy).[6][13] | A robust and cost-effective starting point. May perform poorly for charge-transfer (CT) excitations.[14] |
| PBE0 | Often provides higher accuracy than B3LYP for valence excitations.[13][14] | Good general-purpose hybrid functional. |
| M06-2X | Tends to provide accurate excitation energies, especially for problematic molecules.[13] | High amount of exact exchange, good for main-group thermochemistry and kinetics. |
| CAM-B3LYP | Excellent for systems with potential charge-transfer character.[13][14] | Long-range corrected functional, explicitly designed to handle CT states where many other functionals fail. |
| Table 3: A qualitative comparison of common XC functionals for TD-DFT calculations of UV-Vis spectra, based on benchmark studies of organic molecules. |
Recommendation: For a new chromene system, it is advisable to benchmark a standard hybrid functional (like B3LYP or PBE0 ) against a range-separated one (like CAM-B3LYP ), especially if charge-transfer states are anticipated. Comparison with experimental spectra is the ultimate arbiter of accuracy.[7]
Applications in Chromene Research and Development
DFT and TD-DFT studies are not merely academic exercises; they provide actionable insights for drug design and materials science.
Caption: Relationship between computational methods and applications.
-
Structure-Activity Relationships (SAR) and Drug Design: DFT-optimized geometries are the starting point for molecular docking studies. By docking chromene derivatives into the active sites of target proteins (e.g., those implicated in Alzheimer's or cancer), researchers can predict binding affinities and rationalise biological activity, guiding the synthesis of more potent analogues.[1][4][15]
-
Predicting Chemical Reactivity: By calculating the Molecular Electrostatic Potential (MEP), one can visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting how it will interact with other reagents.[1]
-
Designing NLO Materials: DFT can calculate polarizability and hyperpolarizability, key parameters that define a material's NLO response. Computational screening allows for the in-silico design of chromenes with enhanced NLO properties before attempting complex synthesis.[3][5]
Conclusion and Expert Recommendations
DFT and TD-DFT are demonstrably reliable and highly predictive tools for the investigation of chromene derivatives. A methodologically sound approach, beginning with a validated geometry optimization, is essential for obtaining meaningful results.
Key Takeaways:
-
For Geometry: The B3LYP functional, paired with a triple-zeta basis set like 6-311++G(d,p), provides excellent agreement with experimental crystallographic data for chromene structures.[1]
-
For UV-Vis Spectra: There is no universal functional. While B3LYP and PBE0 are robust starting points, researchers should consider benchmarking against range-separated functionals like CAM-B3LYP, particularly if intramolecular charge transfer is a feature of the molecule.[13][14]
-
Validation is Non-Negotiable: Always perform a frequency calculation to validate an optimized geometry. Always compare computational results to experimental data whenever possible to validate the chosen level of theory.
By integrating the workflows and comparative insights presented in this guide, researchers can confidently leverage computational chemistry to unlock the full potential of the versatile chromene scaffold, accelerating innovation in both medicine and materials science.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2H-Chromene-Based Compounds
The 2H-chromene scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the structure of numerous biologically active compounds.[1][2][3][4][5][6] Its derivatives have garnered significant attention for their therapeutic potential across a spectrum of diseases, including cancer, inflammation, and microbial infections.[1][2][4][5][7] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of representative 2H-chromene-based compounds, offering insights into the critical transition from laboratory assays to preclinical models. We will explore the experimental methodologies, dissect the quantitative data, and elucidate the underlying mechanistic principles that govern their biological activity.
The Significance of the 2H-Chromene Core
The structural features of the 2H-chromene ring system, a fusion of a benzene and a pyran ring, confer favorable physicochemical properties that contribute to its diverse pharmacological profiles.[1][3] Researchers have developed numerous synthetic strategies to access a wide array of 2H-chromene analogs, enabling systematic exploration of their structure-activity relationships (SAR).[1][3][7] This has led to the identification of potent anticancer, anti-inflammatory, and antimicrobial agents.[1][2][4][5]
From Benchtop to Preclinical: A General Workflow
The journey of a novel compound from initial discovery to a potential therapeutic candidate follows a well-defined path. The following diagram illustrates a typical workflow for evaluating the efficacy of 2H-chromene derivatives, starting from initial in vitro screening to more complex in vivo studies.
Caption: General workflow for the evaluation of 2H-chromene derivatives.
Anticancer Efficacy: From Cell Lines to Tumor Models
A significant area of research for 2H-chromene derivatives is their potential as anticancer agents.[4][8][9][10][11] In vitro studies are crucial for initial screening and identifying promising candidates.
In Vitro Anticancer Assessment
The initial evaluation of cytotoxic potential is a critical step in oncology drug discovery.[12][13][14] In vitro cytotoxicity assays provide essential data on a compound's ability to induce cell death and its potency.[12][15]
Table 1: In Vitro Cytotoxicity of Representative 2H-Chromene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound (IC50, µM) | Reference |
| 4l (8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene) | MCF-7 (Breast) | 0.2 | Etoposide (7.2) | [10] |
| 6i | A549 (Lung) | Not specified, but promising | Doxorubicin | [8] |
| 6j | MCF-7 (Breast) | Not specified, but promising and selective | Doxorubicin | [8] |
| 10a (dihydropyrazole linked 2H-chromen) | HepG2 (Liver) | 0.98 (Telomerase inhibition) | - | [9] |
| D19 (4-Aryl-4H-chromene derivative) | U87 (Glioblastoma) | Not specified | Temozolomide (TMZ) | [11] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that several 2H-chromene derivatives exhibit potent cytotoxic effects against various cancer cell lines, with some compounds being significantly more potent than standard chemotherapeutic agents like etoposide.[10]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the 2H-chromene derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[15]
-
Incubation: Incubate the plates for 24, 48, or 72 hours.[15]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[15]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Anticancer Efficacy
Promising candidates from in vitro studies are then advanced to in vivo models to assess their efficacy in a more complex biological system.
A study on a novel 4-aryl-4H-chromene derivative, D19 , demonstrated excellent in vivo anti-glioblastoma efficacy.[11] In an orthotopic glioma xenograft model using GL261-Luc cells, compound D19 dose-dependently inhibited tumor growth and significantly prolonged the survival time of the mice, outperforming the standard drug temozolomide (TMZ).[11] Furthermore, D19 exhibited potent anti-vascular activity in vivo with no observable toxicity.[11]
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases, and 2H-chromene derivatives have emerged as potential anti-inflammatory agents.[16][17][18][19][20]
In Vitro Anti-inflammatory Evaluation
The initial assessment of anti-inflammatory activity often involves measuring the inhibition of pro-inflammatory mediators in cell-based assays.
Table 2: In Vitro Anti-inflammatory Activity of 2H-Chromene Derivatives
| Compound ID | Cell Line | Inflammatory Mediator | Inhibition | Reference |
| Compound 8 (2-phenyl-4H-chromen-4-one derivative) | RAW 264.7 | NO, IL-6, TNF-α | Downregulation | [16][18][19] |
| Compound 3h (4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one) | RAW 264.7 | NO, IL-6, TNF-α | Significant inhibition | [17] |
| Compound 5i (2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate) | - | TNF-α | IC50 = 0.423 µM | [20][21] |
These studies demonstrate the ability of 2H-chromene derivatives to suppress the production of key pro-inflammatory molecules in macrophages, a critical cell type in the inflammatory response.
Several studies have delved into the molecular mechanisms underlying the anti-inflammatory effects of 2H-chromenes. Compound 8 , a 2-phenyl-4H-chromen-4-one derivative, was found to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathway.[16][18][19] Similarly, compound 3h was shown to inhibit the activation of LPS-induced NF-κB and MAPKs signaling pathways.[17]
Caption: Inhibition of the TLR4/MAPK and NF-κB signaling pathways by 2H-chromene derivatives.
In Vivo Anti-inflammatory Efficacy
The promising in vitro anti-inflammatory effects of 2H-chromene derivatives have been validated in animal models.
-
Compound 8 was evaluated in a mouse model of LPS-induced inflammatory disease. Administration of this compound effectively prevented the LPS-induced increase in serum levels of IL-6 and TNF-α.[16][18]
-
Compound 3h was tested in a rat adjuvant-induced arthritis model, a common model for rheumatoid arthritis, and demonstrated a significant in vivo anti-inflammatory effect.[17]
-
Three compounds, 5i, 5k, and 8f , were selected for in vivo experiments in an LPS-induced mice model based on their potent in vitro activity. Compound 5i was identified as particularly potent, showing a significant reduction in TNF-α and IL-6 levels.[20]
Antimicrobial Potential: A New Frontier
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 2H-chromene derivatives have shown promise in this area.[22][23][24][25]
In Vitro Antimicrobial Screening
In vitro screening is the first step to identify 2H-chromene derivatives with activity against pathogenic bacteria and fungi.
Table 3: In Vitro Antimicrobial Activity of 2H-Chromene Derivatives
| Compound ID | Target Organism | Activity Metric (MIC, mg/mL) | Comparison | Reference |
| 3a, 3c, 4c | Bacillus cereus | 0.062 | Better than Streptomycin (0.125) | [22] |
| 4a | Gram-negative bacteria | Not specified, best inhibitory profile | - | [22] |
| 4b | Candida albicans, Aspergillus niger | Not specified, most active | - | [22] |
| 3h, 3o, 3r | Staphylococcus aureus | Zone of inhibition: 25 mm | Ampicillin (30 mm) | [23] |
| 3i | Fusarium oxysporum | Zone of inhibition: 21 mm | Griseofulvin (26 mm) | [23] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
These results highlight the potential of 2H-chromene derivatives as a source of new antibacterial and antifungal agents, with some compounds exhibiting greater potency than established antibiotics.[22]
This method is commonly used to evaluate the antimicrobial activity of compounds.
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the 2H-chromene derivative solution (at a specific concentration) to each well. Include a positive control (standard antibiotic) and a negative control (solvent).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion: The Promising Trajectory of 2H-Chromene-Based Compounds
The comprehensive analysis of both in vitro and in vivo studies reveals the significant therapeutic potential of 2H-chromene-based compounds. The journey from demonstrating potent activity in cell-based assays to validating efficacy in preclinical animal models is a critical and challenging one. The successful translation of several 2H-chromene derivatives in anticancer and anti-inflammatory models underscores the value of this scaffold in drug discovery. Future research should continue to focus on optimizing the potency and selectivity of these compounds, as well as elucidating their detailed mechanisms of action, to pave the way for their potential clinical development.
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A Senior Application Scientist's Guide to Catalytic Systems for 2H-Chromene Synthesis
Introduction: The 2H-chromene scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds with a broad range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] Consequently, the development of efficient, selective, and sustainable synthetic routes to access these valuable molecules is a significant focus in medicinal and synthetic organic chemistry.[3][4] The choice of catalyst is paramount, critically influencing reaction efficiency, selectivity, and overall process viability. This guide provides a comparative analysis of prominent catalytic systems for 2H-chromene synthesis, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic rationale behind different catalyst classes, present comparative performance data, and provide detailed experimental protocols to bridge theory with practice.
Pillar 1: Catalyst Classification and Mechanistic Insights
The synthesis of 2H-chromenes can be broadly achieved through several catalytic strategies, each with distinct advantages and mechanistic underpinnings. The primary approaches involve transition metal catalysis, organocatalysis, and the rapidly evolving field of heterogeneous nanocatalysis.[3][5]
Transition Metal Catalysis: Power and Versatility
Transition metal catalysts are highly effective for 2H-chromene synthesis, often enabling transformations that are difficult to achieve otherwise.[5][6] Catalysts based on gold, palladium, iron, and copper are particularly noteworthy.
-
Gold (Au) Catalysis: Gold catalysts, particularly Au(I) complexes like Ph₃PAuNTf₂, are exceptionally efficient in catalyzing the cyclization of aryl propargyl ethers.[4][5] The high Lewis acidity of Au(I) activates the alkyne moiety, facilitating a 6-endo-dig cyclization to form the 2H-chromene ring. This method is valued for its mild reaction conditions and tolerance of diverse functional groups.[4][7]
-
Palladium (Pd) Catalysis: Palladium catalysis offers a powerful route, especially for achieving enantioselectivity. Scheidt and co-workers developed an enantioselective Pd-catalyzed 6-endo-trig cyclization of cinnamyl acetate substrates using a TADDOL-derived phosphoramidite ligand, affording 2-aryl-2H-chromenes in high yields and excellent enantioselectivity.[5][8]
-
Iron (Fe) Catalysis: Iron catalysts, such as FeCl₃, provide an inexpensive, abundant, and environmentally benign option.[9] FeCl₃ has been successfully used for the intramolecular hydroaryloxylation of 2-propargyl phenols, favoring the 6-endo-dig cyclization to produce substituted chromenes.[2][5] Microwave-assisted protocols using FeCl₃ can significantly reduce reaction times and improve yields.[9]
-
Copper (Cu) Catalysis: Copper-based systems, including copper nanoparticles supported on magnetic cores (MNPs@Cu), are effective for multicomponent reactions. These catalysts can promote the one-pot synthesis of 2-amino-4H-chromenes from aldehydes, malononitrile, and a phenol derivative under solvent-free conditions, offering high yields and easy catalyst recovery.
Organocatalysis: Metal-Free and Enantioselective Approaches
Organocatalysis avoids potentially toxic transition metals, which is a significant advantage in pharmaceutical synthesis.[6][10] This field uses small organic molecules to catalyze reactions, often with high enantioselectivity.
-
Amine Catalysis: Simple amines like diethylamine or 2-aminopyridine can efficiently catalyze the one-pot, three-component synthesis of 2-amino-4H-chromenes.[11] The mechanism typically involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of a nucleophilic phenol (e.g., resorcinol or dimedone) and subsequent intramolecular cyclization.[10][11]
-
Brønsted/Lewis Acid Catalysis: Both Brønsted and Lewis acids can catalyze chromene synthesis. For instance, hydrazine-based catalysts operating via a [3+2] cycloaddition/cycloreversion manifold have been used for the ring-closing carbonyl-olefin metathesis (RCCOM) of O-allyl salicylaldehydes.[1]
Heterogeneous Nanocatalysis: The Green Chemistry Frontier
Heterogeneous catalysts, particularly nanocatalysts, are at the forefront of green chemistry, offering high efficiency, large surface areas, and, most importantly, ease of separation and recyclability.[9][12]
-
Magnetic Nanoparticles (MNPs): Supporting active catalytic species (e.g., Cu, ZnO, or basic functional groups) on a magnetic core (Fe₃O₄) creates a highly recoverable catalyst.[9] These can be easily separated from the reaction mixture using an external magnet and reused for several cycles without a significant loss of activity.[9] This has been demonstrated effectively in the synthesis of various chromene derivatives.[9]
-
Metal Oxides: Nanoparticles of metal oxides like ZnO are effective heterogeneous catalysts. They can be prepared via green synthesis methods and used in one-pot reactions to produce 4-hydroxy-2H-chromenes with good yields.[13][14] Their performance can be enhanced by supporting them on mesoporous materials like aluminosilicates.[13]
Pillar 2: Quantitative Performance Comparison
The selection of a catalyst system is a multi-factorial decision. The following table summarizes the performance of representative catalysts to provide a quantitative basis for comparison.
| Catalyst System | Catalyst Type | Substrates | Catalyst Loading | Conditions (Solvent, Temp, Time) | Yield (%) | Recyclability | Reference |
| Ph₃PAuNTf₂ | Homogeneous Metal | Aryl propargyl ethers | ~1 mol% | Not specified, 25°C | Good to High | No | [4][5] |
| [Pd(allyl)Cl]₂ / Ligand | Homogeneous Metal | Cinnamyl acetate derivatives | 2.5 mol% | Toluene, RT, 30 min (pre-cat) | 65-75% | No | [8] |
| FeCl₃ | Homogeneous Metal | 3-nitro-2H-chromenes, aniline, acetylacetone | Not specified | Toluene, Microwave | 83-95% | No | [9] |
| [CoII(porphyrin)] | Homogeneous Metal | Salicyl-N-tosylhydrazones, terminal alkynes | Not specified | Not specified | Good to High | No | [4][5] |
| Bicyclic Hydrazine | Organocatalyst | O-allyl salicylaldehydes | 10 mol% | Ethanol, 140°C, 12h | Up to 75% | No | [1] |
| Diethylamine | Organocatalyst | Resorcinol, aryl aldehydes, malononitrile | Catalytic | Ethanol, Reflux | Excellent | No | [11] |
| Silver Nanoparticles (AgNp) | Heterogeneous Nano | Aromatic aldehydes, malononitrile, resorcinol | 0.07 mmol | Water, RT, Short | High | Yes | [15] |
| MNPs@Cu | Heterogeneous Nano | Aryl aldehydes, malononitrile, enolizable C-H | Not specified | Solvent-free, 90°C, Short | High to Excellent | Yes (several times) | |
| ZnO Nanoparticles | Heterogeneous Nano | Aromatic aldehyde, 4-hydroxycoumarin | 10 mol% | Water, 70-80°C, 3-4h | 80-81% | Yes | [13][14] |
Pillar 3: Visualizing the Workflow and Mechanism
Visual diagrams are essential for understanding complex scientific processes. Below are Graphviz representations of a general experimental workflow for catalyst screening and a plausible catalytic cycle.
Experimental Workflow: Catalyst Screening
This diagram illustrates a logical sequence for selecting and optimizing a catalyst for 2H-chromene synthesis.
Caption: A logical workflow for catalyst selection and optimization.
Catalytic Cycle: Amine-Catalyzed Chromene Synthesis
This diagram shows a simplified, plausible mechanism for the three-component synthesis of a 2-amino-4H-chromene catalyzed by a basic amine (e.g., diethylamine).
Caption: A simplified catalytic cycle for amine-catalyzed chromene synthesis.
Pillar 4: Field-Proven Experimental Protocols
To ensure this guide is immediately applicable, we provide detailed protocols for two distinct, high-performing catalytic systems.
Protocol 1: Heterogeneous Synthesis of 2-Amino-4H-Chromenes using Silver Nanoparticles (AgNp)
This protocol is adapted from a green chemistry approach utilizing AgNp in an aqueous medium.[15]
-
Objective: To synthesize 2-amino-4H-chromene derivatives via a one-pot, three-component reaction.
-
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Resorcinol (1.0 mmol, 110 mg)
-
Silver Nanoparticle (AgNp) catalyst (0.07 mmol)
-
Deionized Water (5 mL)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
To a 25 mL round-bottom flask, add the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), resorcinol (1.0 mmol), and AgNp catalyst (0.07 mmol).
-
Add 5 mL of water to the flask.
-
Stir the resulting reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in n-hexane.
-
Upon completion, filter the solid product and wash with cold water.
-
The filtrate containing the aqueous medium and catalyst can be preserved for catalyst recovery and reuse.
-
Recrystallize the crude product from hot ethanol to afford the pure 2-amino-4H-chromene derivative.
-
Confirm the structure of the synthesized compound by comparing its melting point and spectroscopic data (IR, ¹H NMR) with reported values.[15]
-
Protocol 2: Homogeneous Iron-Catalyzed Synthesis of Pyrrole-Fused Chromenes
This protocol is based on an efficient FeCl₃-catalyzed multicomponent reaction under microwave irradiation.[9]
-
Objective: To synthesize 2H-chromene–fused pyrrole motifs.
-
Materials:
-
3-nitro-2H-chromene derivative (1.0 equiv)
-
Substituted aniline (1.0 equiv)
-
Acetylacetone (1.0 equiv)
-
Iron(III) Chloride (FeCl₃) (catalytic amount)
-
Toluene
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the 3-nitro-2H-chromene, aniline, and acetylacetone in toluene.
-
Add a catalytic amount of FeCl₃ to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture under appropriate power and temperature settings until the reaction is complete (monitor by TLC). The use of microwave irradiation is reported to significantly reduce reaction time.[9]
-
After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure 2H-chromene–fused pyrrole derivative.
-
Characterize the final product using spectroscopic analysis (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
Conclusion and Future Outlook
The synthesis of 2H-chromenes is a mature field with a diverse and powerful catalytic toolbox. Transition metal catalysts offer unparalleled versatility and reactivity, while organocatalysis provides metal-free routes, often with high enantioselectivity. The most significant recent advances lie in heterogeneous nanocatalysis, which aligns with the principles of green chemistry by emphasizing catalyst recyclability, mild reaction conditions, and the use of environmentally benign solvents like water.[9][12]
Future research will likely focus on expanding the scope of enantioselective organocatalysis, designing more robust and highly active heterogeneous catalysts with ultra-low catalyst loading, and applying photoredox and electrocatalytic methods to further enhance the sustainability of 2H-chromene synthesis. The continued development of novel catalytic systems will undoubtedly accelerate the discovery of new chromene-based therapeutics and materials.
References
A complete list of all sources cited within this guide is provided below. Each entry includes the title, source, and a verifiable URL.
-
Sharma, A., Jain, P. K., Kaushik, J., & Jain, S. (2025). Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. Current Organocatalysis. [Link]
-
Sharma, A., Jain, P. K., Kaushik, J., & Jain, S. (2025). Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. Current Organocatalysis. [Link]
-
Sharma, A., Jain, P. K., Kaushik, J., & Jain, S. (2025). Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. Current Organocatalysis. [Link]
-
Majumdar, N., Paul, N. D., Mandal, S., de Bruin, B., & Wulff, W. D. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5(4), 2329–2366. [Link]
-
Majumdar, N., Paul, N. D., Mandal, S., de Bruin, B., & Wulff, W. D. (2015). Catalytic Synthesis of 2H-Chromenes. ResearchGate. [Link]
-
Sharma, A., Jain, P. K., Kaushik, J., & Jain, S. (2025). Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. Bentham Science. [Link]
-
Letters in Applied NanoBioScience. (2021). Silver Nanoparticles Catalyzed Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromenes. Letters in Applied NanoBioScience, 10(2), 2261-2265. [Link]
-
Ma, W., Ebadi, A., et al. (2019). One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. RSC Advances. [Link]
-
Sahu, R. R., et al. (2021). Efficient One-pot Synthesis of 4 Hydroxy-2H Chromene by heterogeneously catalyzed ZnO NP and mesoporous aluminosilicate catalyst. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Sahu, R. R., et al. (2021). Efficient one-pot synthesis of 4-hydroxy-2H chromene by heterogeneously catalyzed ZnO NP and mesoporous aluminosilicate. Canadian Journal of Chemistry. [Link]
-
Majumdar, N., Paul, N. D., Mandal, S., de Bruin, B., & Wulff, W. D. (2015). Catalytic Synthesis of 2H-Chromenes. Michigan State University. [Link]
-
Lambert, K. M., et al. (2020). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. PMC. [Link]
-
Kamal, Z., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Molecules. [Link]
-
Żubrowski, S., et al. (2024). Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. ACS Omega. [Link]
-
Sharma, A., Jain, P. K., Kaushik, J., & Jain, S. (2025). Synthesis of 2H-Chromenes via Green Catalytic Approaches. Bentham Science Publishers. [Link]
-
de la Moya, S., et al. (2017). Organocatalytic Fluorogenic Synthesis of Chromenes. Journal of Fluorescence. [Link]
-
Majumdar, N., Paul, N. D., Mandal, S., de Bruin, B., & Wulff, W. D. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Publications. [Link]
Sources
- 1. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. pure.uva.nl [pure.uva.nl]
- 6. Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Organocatalytic Fluorogenic Synthesis of Chromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. nanobioletters.com [nanobioletters.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2H-Chromene-3-Carbonyl Chloride
As researchers and drug development professionals, our commitment to safety is paramount. The responsible handling and disposal of reactive reagents is a cornerstone of a safe and efficient laboratory environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 2H-chromene-3-carbonyl chloride, a reactive acyl chloride. The procedures outlined here are designed to mitigate risk by converting the hazardous compound into a stable, less reactive substance through controlled neutralization.
Hazard Assessment and Chemical Profile
This compound is a member of the acyl chloride family, a class of compounds known for their high reactivity. The primary hazard stems from the electrophilic carbonyl chloride moiety, which reacts vigorously with nucleophiles, including water. This reactivity makes it a valuable synthetic intermediate but also a potential hazard if not managed correctly.
The core danger lies in its rapid, exothermic reaction with water (hydrolysis), which produces corrosive hydrochloric acid (HCl) gas and the corresponding carboxylic acid.[1][2] Inhalation of HCl can cause severe respiratory irritation, and contact with the skin or eyes can result in serious chemical burns.[3]
Table 1: Chemical and Hazard Identification
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [4][5] |
| CAS Number | 41873-72-7 | [4][5] |
| Molecular Formula | C₁₀H₇ClO₂ | [4][5] |
| Molecular Weight | 194.61 g/mol | [4][5] |
| GHS Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). Similar compounds are noted as causing severe skin burns and eye damage (H314). | [3][6] |
| Primary Hazard | Highly reactive and moisture-sensitive. Reacts with water to produce corrosive HCl gas. |[2] |
Core Principles of Safe Disposal
The fundamental principle for disposing of a reactive chemical like this compound is controlled neutralization .[7] The objective is to safely guide the compound through a chemical reaction to a stable, non-hazardous end-point before it enters the waste stream. Simply discarding the active compound is unacceptable, as it could react violently with other chemicals in the waste container.
Our strategy involves a carefully controlled quenching process where the acyl chloride is slowly added to a basic solution. This converts it into the significantly more stable sodium salt of its corresponding carboxylic acid, which can then be disposed of according to institutional protocols.
Caption: Logical workflow for the safe disposal of reactive chemicals.
Personnel Protection and Engineering Controls
Given the hazardous nature of acyl chlorides, stringent safety measures are non-negotiable. All handling and disposal steps must be performed within a certified chemical fume hood to contain any vapors or gases (specifically HCl) that may be generated.[7][8]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles used in combination with a full-face shield. A face shield alone is insufficient.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use and removed properly to avoid skin contact.[9]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.
Step-by-Step Neutralization Protocol
This protocol details the neutralization of this compound via slow addition to a cold, aqueous solution of sodium bicarbonate. This method is preferred over quenching with pure water, as the bicarbonate base neutralizes the generated HCl concurrently, preventing its release and controlling the reaction's exothermicity.
Table 2: Required Materials and Equipment
| Item | Purpose |
|---|---|
| This compound | The compound to be neutralized. |
| Sodium Bicarbonate (NaHCO₃) | The neutralizing base. |
| Deionized Water | Solvent for the base. |
| Large Beaker (≥10x volume of reactants) | Reaction vessel; large size prevents overflow from foaming. |
| Stir Plate and Magnetic Stir Bar | To ensure efficient mixing during neutralization. |
| Ice Bath | To dissipate heat from the exothermic reaction. |
| pH Paper or pH Meter | To verify the completion of neutralization. |
| Pasteur Pipette or Syringe | For the slow, controlled addition of the acyl chloride. |
Experimental Procedure:
-
Prepare the Neutralizing Solution:
-
In a chemical fume hood, place a large beaker in an ice bath on a magnetic stir plate.
-
For every 1 gram of this compound to be neutralized, prepare a 5-10% aqueous solution of sodium bicarbonate (e.g., 5g of NaHCO₃ in 95mL of water). Ensure a significant molar excess of bicarbonate is used.
-
Begin stirring the solution to ensure it is well-mixed and chilled.
-
-
Controlled Addition of Acyl Chloride:
-
Using a Pasteur pipette or syringe, add the this compound to the cold, stirring bicarbonate solution drop by drop .
-
Causality: This slow addition is the most critical step. Acyl chloride hydrolysis is rapid and exothermic.[2] Adding it slowly allows the heat to dissipate into the ice bath and controls the rate of carbon dioxide gas evolution, preventing dangerous splashing and aerosolization.[8]
-
-
Reaction and Monitoring:
-
Vigorous bubbling (effervescence) will be observed as CO₂ gas is produced. Maintain slow addition to prevent the foam from overflowing the beaker.
-
After the addition is complete, allow the mixture to stir in the ice bath for at least 1-2 hours. This ensures that any remaining acyl chloride has fully reacted.
-
-
Verification of Neutralization:
-
Once the reaction appears complete (bubbling has ceased), carefully remove the beaker from the ice bath.
-
Test the pH of the aqueous solution using pH paper or a calibrated pH meter. The final pH should be between 6.0 and 9.0.[10]
-
If the solution is still acidic, slowly add more sodium bicarbonate until the desired pH range is achieved. This step validates that the reactive starting material has been consumed.
-
Caption: Neutralization reaction of this compound.
Waste Handling and Final Disposal
Once the neutralization is verified, the resulting aqueous solution contains the sodium salt of 2H-chromene-3-carboxylic acid, sodium chloride, and residual sodium bicarbonate.
-
Consult Local Regulations: Before any disposal action, you are REQUIRED to consult your institution's Environmental Health & Safety (EHS) department. While neutralized acid and base solutions can sometimes be drain disposed, policies vary significantly.[10]
-
Waste Collection: If drain disposal is not permitted, transfer the neutralized solution to a properly labeled hazardous waste container. The label should clearly state the contents, for instance: "Aqueous waste: Sodium 2H-chromene-3-carboxylate and Sodium Chloride, neutralized."
-
Container Integrity: Never mix this neutralized waste with other waste streams, especially those containing strong acids, which could reverse the neutralization.
Emergency Procedures: Spill Management
Accidents can happen, and preparedness is key.
-
Minor Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite. Do not use combustible absorbents like paper towels. [7]
-
Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled container.
-
The contaminated absorbent material is now hazardous waste and must be neutralized. Slowly and carefully add the absorbent to a cold bicarbonate solution as described in the main protocol.
-
Decontaminate the spill area thoroughly.
-
-
Major Spills (outside a fume hood or large volume):
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if necessary.
-
Contact your institution's EHS or emergency response team without delay.[7] Do not attempt to clean up a large spill yourself.
-
By adhering to this comprehensive guide, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Angene Chemical. (2026, January 7). Safety Data Sheet: 6-Bromo-2H-chromene-3-carbonitrile. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. download.basf.com [download.basf.com]
- 3. aksci.com [aksci.com]
- 4. labsolu.ca [labsolu.ca]
- 5. calpaclab.com [calpaclab.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 9. angenechemical.com [angenechemical.com]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Mastering Safety: A Guide to Personal Protective Equipment for 2H-Chromene-3-Carbonyl Chloride
Handling 2H-chromene-3-carbonyl chloride requires a comprehensive understanding of its chemical reactivity. As an acyl chloride, its primary hazard stems from a vigorous, exothermic reaction with any nucleophilic substance, most notably water. This reactivity is not merely a procedural nuisance; it is the central principle that dictates every aspect of safe handling, from atmospheric control to the selection of personal protective equipment (PPE). This guide provides an in-depth, field-proven protocol for researchers, scientists, and drug development professionals, ensuring both personal safety and experimental integrity.
The Core Hazard: Understanding Reactivity
The carbonyl chloride functional group (-COCl) on the 2H-chromene scaffold is highly electrophilic. When exposed to moisture—be it from ambient humidity, residual water on glassware, or contact with skin—it rapidly hydrolyzes. This reaction produces the corresponding carboxylic acid and, critically, corrosive hydrogen chloride (HCl) gas.[1] The generation of HCl is the principal driver of the severe irritation to the skin, eyes, and respiratory system.[1][2]
Therefore, the entire safety protocol is built upon a dual premise:
-
Preventing Contact: Creating an impenetrable barrier between the chemical and the handler.
-
Controlling the Environment: Eliminating moisture to prevent the formation of corrosive byproducts.
A summary of the hazards associated with a representative compound, 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride, is presented below.
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | [2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | [2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | [2] |
The Hierarchy of Controls: Beyond PPE
While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense. A robust safety plan always begins with engineering and administrative controls.
-
Engineering Controls: All handling of this compound must be performed inside a certified chemical fume hood to manage vapor and potential HCl gas release.[1] The work area should be equipped with a readily accessible safety shower and eyewash station.[2][3]
-
Administrative Controls: All personnel must receive documented training on the specific hazards of acyl chlorides and the emergency procedures outlined in this guide. Never work alone when handling this class of compound.
Mandatory PPE Protocol: An Impenetrable Barrier
The selection of PPE is not a matter of preference but a requirement dictated by the chemical's reactivity. The following table outlines the minimum and recommended PPE for handling this compound.
| Body Area | Minimum Requirement | Recommended for Enhanced Safety | Rationale |
| Eyes | ANSI Z87.1 or EN166 approved chemical safety goggles. | Full-face shield worn over chemical safety goggles.[4][5] | Protects against splashes and the corrosive effects of HCl gas, which can cause severe, irreversible eye damage.[5] |
| Hands | Nitrile gloves (minimum 4 mil thickness). | Double-gloving with nitrile or neoprene gloves.[1][6] | Provides a barrier against skin contact. Double-gloving offers protection in case the outer glove is compromised. Always inspect gloves for tears or pinholes before use.[4] |
| Body | Flame-resistant laboratory coat. | Chemical-resistant apron worn over the lab coat. | Protects against incidental splashes and spills. A chemical-resistant apron provides a superior barrier for torso protection.[4] |
| Feet | Closed-toe, liquid-resistant shoes. | N/A | Protects feet from spills. |
| Respiratory | N/A (when used in a certified fume hood). | NIOSH-approved respirator with acid gas/organic vapor cartridges. | Required for spill cleanup outside of a fume hood or if engineering controls fail. Protects against inhalation of irritating vapors and HCl gas.[3] |
Operational Plan: A Self-Validating Workflow
Adherence to a strict, step-by-step procedure ensures that safety checks are integrated at every stage. The following workflow is designed to be a self-validating system, where proceeding to the next step confirms the completion of the previous one.
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
